Tetramethyltin
Beschreibung
Eigenschaften
IUPAC Name |
tetramethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH3.Sn/h4*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKWYPOMXBVZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51137-34-9 | |
| Record name | Stannane, tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51137-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4052261 | |
| Record name | Tetramethyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Gelest MSDS] | |
| Record name | Tetramethyltin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17937 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
110.0 [mmHg] | |
| Record name | Tetramethyltin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17937 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
594-27-4 | |
| Record name | Tetramethyltin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyltin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4XU9DPBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Tetramethyltin from Tin Tetrachloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for producing tetramethyltin ((CH₃)₄Sn) from tin tetrachloride (SnCl₄). The document details the prevalent Grignard reaction and the alternative Wurtz reaction, offering comprehensive experimental protocols and quantitative data to support laboratory and developmental research.
Introduction
This compound is a fundamental organotin compound, serving as a key precursor in the synthesis of various organometallic reagents and materials. Its applications range from a methylating agent in organic synthesis to a precursor for chemical vapor deposition of tin oxide films. The efficient and high-yield synthesis of this compound is therefore of significant interest to the chemical and materials science communities. The most common and industrially applied method involves the reaction of tin tetrachloride with a methyl Grignard reagent. An alternative, though less common, approach is the Wurtz-type coupling reaction.
Synthetic Methodologies
Grignard Reaction
The Grignard reaction is the most widely employed method for the synthesis of this compound, offering high yields and relatively straightforward scalability. The reaction involves the treatment of tin tetrachloride with a methylmagnesium halide, typically methylmagnesium chloride (CH₃MgCl) or methylmagnesium iodide (CH₃MgI), in an ethereal solvent.
The overall reaction is as follows:
SnCl₄ + 4 CH₃MgX → (CH₃)₄Sn + 4 MgXCl (where X = Cl, I)[1]
A slight excess of the Grignard reagent is generally used to ensure the complete conversion of tin tetrachloride.[2]
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethyltin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethyltin ((CH₃)₄Sn), also known as tetramethylstannane, is the simplest organotin compound. It is a volatile, colorless liquid that finds utility in various chemical transformations, most notably as a methyl group donor in palladium-catalyzed cross-coupling reactions and as a precursor for methyltin compounds and tin oxide thin films via chemical vapor deposition (CVD). However, its high toxicity necessitates careful handling and a thorough understanding of its properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its metabolic fate and toxicological profile.
Physical Properties
This compound is a clear, colorless liquid with a musty odor.[1] It is insoluble in water but soluble in many organic solvents.[2] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₁₂Sn | [3][4] |
| Molecular Weight | 178.85 g/mol | [3][4] |
| Appearance | Colorless liquid | [5][6] |
| Density | 1.291 g/cm³ at 25 °C | [6][7] |
| Melting Point | -54 °C | [6][7] |
| Boiling Point | 74-76 °C | [6][7] |
| Flash Point | -12 °C | [6] |
| Vapor Pressure | 110 mmHg at 20 °C | [3] |
| Refractive Index (n₂₀/D) | 1.441 | [7] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Chemical Properties and Reactions
This compound serves as a versatile reagent in organic synthesis and as a precursor in materials science. Its chemical reactivity is primarily centered around the cleavage of the tin-carbon bonds.
Synthesis of this compound via Grignard Reaction
The most common method for synthesizing this compound is the reaction of a tin(IV) halide, typically tin(IV) chloride, with a methyl Grignard reagent, such as methylmagnesium chloride or iodide.[2][6][8]
Grignard reaction for the synthesis of this compound.
Kocheshkov Redistribution Reaction
This compound is a key precursor to various methyltin halides through the Kocheshkov redistribution reaction. This reaction involves the exchange of organic and halide substituents between two organotin compounds. For instance, reacting this compound with tin(IV) chloride in a 3:1 molar ratio yields trimethyltin chloride.[6]
Kocheshkov redistribution to form trimethyltin chloride.
Stille Cross-Coupling Reaction
In organic synthesis, this compound is utilized as a methyl source in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate.[9][10][11]
References
- 1. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of fragment ions produced by the decomposition of this compound and the production of low-energy Sn+ ion beam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H12Sn | CID 11661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of fragment ions produced by the decomposition of this compound and the production of low-energy Sn+ ion beam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 594-27-4 [chemicalbook.com]
- 8. IL23411A - A process for preparing this compound - Google Patents [patents.google.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Tetramethyltin (CAS Number 594-27-4): Properties, Synthesis, and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetramethyltin (CAS No. 594-27-4), a volatile organotin compound. The document details its chemical and physical properties, outlines procedures for its synthesis and purification, and offers an in-depth analysis of its significant hazards and toxicological profile. Particular emphasis is placed on its neurotoxicity, which is of primary concern. This guide is intended to serve as an essential resource for professionals in research and development who may handle or investigate this compound, providing critical information for safe handling, experimental design, and risk assessment.
Chemical and Physical Properties
This compound is a clear, colorless liquid and is the simplest tetraorganotin compound. It is primarily used as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its high volatility and toxicity necessitate careful handling in a laboratory setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C4H12Sn | |
| Molecular Weight | 178.85 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | -54 °C | |
| Boiling Point | 74-76 °C | |
| Density | 1.291 g/mL at 25 °C | |
| Flash Point | -12 °C | |
| Water Solubility | Insoluble | |
| Synonyms | Tetramethylstannane, Tin tetramethyl |
Synthesis and Purification
The primary method for the synthesis of this compound is the Grignard reaction, involving the reaction of a methylmagnesium halide with tin tetrachloride. Purification is typically achieved through fractional distillation.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a generalized procedure based on established methods for the synthesis of tetraalkyltin compounds.[1]
Materials:
-
Magnesium turnings
-
Methyl halide (e.g., methyl iodide or methyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Tin(IV) chloride (SnCl4)
-
Iodine crystal (as initiator)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings under an inert atmosphere. Add a small crystal of iodine. A solution of methyl halide in the chosen anhydrous solvent is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins (indicated by bubbling and heat generation), the remaining methyl halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Reaction with Tin(IV) Chloride: The Grignard reagent is cooled in an ice bath. A solution of tin(IV) chloride in the anhydrous solvent is then added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then hydrolyzed by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Isolation: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation.
Experimental Protocol: Purification by Fractional Distillation
This is a general protocol for the purification of volatile liquids. Specific parameters may need to be optimized.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
The crude this compound is placed in the distillation flask with boiling chips.
-
The fractional distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
The crude product is heated gently. The temperature is slowly increased until the liquid begins to boil.
-
The vapor will rise through the fractionating column, and a temperature gradient will be established.
-
The fraction that distills at a constant temperature corresponding to the boiling point of this compound (74-76 °C) is collected in the receiving flask.
-
Distillation is stopped before the distillation flask runs dry.
Hazards and Toxicology
This compound is a highly hazardous substance. It is a flammable liquid and is fatal if swallowed, inhaled, or in contact with skin. It is also very toxic to aquatic life with long-lasting effects.
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route | Reference(s) |
| LD50 (Oral) | 195 - 331 mg/kg | Rat | Oral | |
| LD50 (Intravenous) | 7 - 13 mg/kg | Rat | Intravenous | |
| LCLo (Inhalation) | 2550 mg/m³ (10 min) | Mouse | Inhalation |
Table 3: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |
| Acute Toxicity, Oral | 1 | H300: Fatal if swallowed. |
| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin. |
| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled. |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Mechanism of Toxicity
The toxicity of this compound is primarily attributed to its in vivo conversion to the more toxic metabolite, trimethyltin. This biotransformation occurs through dealkylation in the liver. Trimethyltin is a potent neurotoxin that selectively damages neurons in the central nervous system, particularly in the hippocampus and limbic system.
The neurotoxic effects of trimethyltin are thought to involve several mechanisms:
-
Glial Cell Activation: Trimethyltin can directly activate glial cells, leading to the release of pro-inflammatory cytokines, which contribute to neuronal cell death.
-
Induction of Apoptosis: It can directly induce apoptosis (programmed cell death) in neuronal cells.
-
Neurotransmitter Dysregulation: Trimethyltin can interfere with the normal release and uptake of neurotransmitters, disrupting synaptic communication.
Chronic exposure to this compound can lead to severe neurological symptoms, including memory loss, rage, and decreased sexual function.
Applications in Research and Development
Despite its toxicity, this compound is a valuable reagent in organic synthesis. Its primary application is as a methyl group donor in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Experimental Protocol: Stille Coupling Reaction
This is a generalized protocol for a Stille coupling reaction using this compound.
Materials:
-
Aryl or vinyl halide (or triflate)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the aryl or vinyl halide and the palladium catalyst in the anhydrous solvent.
-
Add this compound to the reaction mixture.
-
The reaction mixture is heated to a temperature appropriate for the specific substrates and catalyst used, and stirred for the required reaction time.
-
The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and subjected to an appropriate work-up procedure, which may include filtration to remove the catalyst, extraction, and purification of the product by chromatography or recrystallization.
Safety and Handling
Due to its high toxicity and flammability, this compound must be handled with extreme caution in a well-ventilated fume hood.
Table 4: Safety and Handling of this compound
| Precautionary Statement | Description |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P233 | Keep container tightly closed. |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. |
| P403 + P235 | Store in a well-ventilated place. Keep cool. |
Conclusion
This compound (CAS 594-27-4) is a valuable but highly hazardous chemical. Its utility in organic synthesis is significant, but its severe toxicity, particularly its neurotoxicity following metabolic activation to trimethyltin, demands stringent safety protocols. Researchers, scientists, and drug development professionals must be fully aware of its properties and hazards to ensure safe handling and to mitigate risks in the laboratory and to the environment. This guide provides a foundational understanding of this compound, emphasizing the critical need for caution and preparedness when working with it.
References
An In-depth Technical Guide to the Tetrahedral Molecular Geometry of Tetramethyltin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tetrahedral molecular geometry of tetramethyltin, an organotin compound with significant applications in organic synthesis. This document delves into the precise structural parameters determined by experimental techniques and corroborated by computational methods. Detailed experimental and computational protocols are provided to facilitate replication and further research.
Core Concepts: The Tetrahedral Geometry of this compound
This compound, with the chemical formula Sn(CH₃)₄, is a fundamental organometallic compound where a central tin (Sn) atom is bonded to four methyl (CH₃) groups.[1] Its molecular structure is a classic example of tetrahedral geometry, analogous to neopentane.[1] In an ideal tetrahedral arrangement, the bond angles between the central atom and any two substituents are approximately 109.5°.[2][3] The actual geometry of this compound, however, can exhibit slight distortions from this ideal symmetry, particularly in the solid state, due to crystal packing forces.[4]
Quantitative Structural Data
The precise bond lengths and angles of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data from single-crystal X-ray diffraction, gas-phase electron diffraction, and a comparative computational study.
Table 1: Structural Parameters from Single-Crystal X-ray Diffraction
This method provides highly accurate data for the molecule in its crystalline solid state. The data presented below was obtained from a low-temperature (158 K) study.[4]
| Parameter | Value |
| Bond Lengths (Å) | |
| Sn-C(1) | 2.102 (8) |
| Sn-C(2) | 2.138 (6) |
| Average Sn-C | 2.129 |
| Corrected Average Sn-C | 2.137 |
| Bond Angles (°) | |
| C(1)-Sn-C(2) | 109.4 (2) |
| C(2)-Sn-C(2') | 109.5 (2) |
Note: The slight non-equivalence in Sn-C bond lengths is attributed to packing forces in the crystal lattice.[4]
Table 2: Structural Parameters from Gas-Phase Electron Diffraction
This technique provides insights into the geometry of the molecule in the gaseous state, free from intermolecular forces present in a crystal.
| Parameter | Value |
| Bond Lengths (Å) | |
| Sn-C | 2.143 (3) |
| Bond Angles (°) | |
| C-Sn-C | 109.5 (assumed) |
Note: In the electron diffraction study, a tetrahedral symmetry (Td) for the SnC₄ skeleton was assumed, hence the C-Sn-C bond angles were set to the ideal tetrahedral angle.
Table 3: Computationally Determined Structural Parameters
Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical means to predict and analyze molecular geometry. The following data is from a study comparing different levels of theory.
| Level of Theory | Sn-C Bond Length (Å) | C-Sn-C Bond Angle (°) |
| HF/Lanl2dz | 2.138 | ~109.5 |
| HF/3-21G | 2.179 | ~109.5 |
| BLYP/3-21G | 2.186 | ~109.5 |
| B3LYP/3-21G** | 2.148 | ~109.5 |
Note: The results from different computational methods show slight variations, with the B3LYP functional providing a value closest to the experimental gas-phase data.
Experimental and Computational Protocols
Single-Crystal X-ray Diffraction
The determination of the solid-state structure of this compound was achieved through low-temperature single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Single crystals of this compound are grown from the liquid phase at low temperatures.
-
Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas to maintain a low temperature (e.g., 158 K).[4]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F. Anisotropic temperature factors are typically applied to non-hydrogen atoms. The positions of hydrogen atoms can be determined from a difference Fourier synthesis or placed in calculated positions.
Gas-Phase Electron Diffraction
This technique is used to determine the structure of molecules in the gas phase.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a photographic plate or a digital detector.
-
Data Analysis: The diffraction pattern consists of a series of concentric rings. The intensity of these rings as a function of the scattering angle is analyzed. This data is used to calculate a radial distribution curve, from which the internuclear distances (bond lengths) can be determined. The overall geometry is then deduced by fitting the experimental data to a molecular model.
Computational Geometry Optimization (DFT)
Density Functional Theory is a powerful computational method for determining the equilibrium geometry of molecules.
Protocol:
-
Input Structure: An initial 3D structure of the this compound molecule is created using molecular modeling software.
-
Method and Basis Set Selection: A level of theory is chosen, which includes a functional (e.g., B3LYP) and a basis set (e.g., 3-21G**). The choice of functional and basis set affects the accuracy and computational cost of the calculation.
-
Geometry Optimization: The calculation is run to find the minimum energy conformation of the molecule. The software iteratively adjusts the positions of the atoms to lower the total energy of the system until a stationary point on the potential energy surface is reached.
-
Frequency Analysis: A frequency calculation is typically performed after the geometry optimization to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.
-
Data Extraction: The optimized bond lengths, bond angles, and other geometric parameters are extracted from the output of the calculation.
Visualizations
Experimental Workflow for Structural Determination
Caption: Workflow for the experimental determination of this compound's molecular geometry.
Kocheshkov Redistribution Reaction
This compound is a key precursor in the synthesis of other organotin compounds through the Kocheshkov redistribution reaction.[1] This reaction involves the exchange of alkyl and halide groups between two organotin species.
Caption: The Kocheshkov redistribution reaction of this compound with tin tetrachloride.
References
The Genesis of a Double-Edged Sword: A Technical History of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the history, discovery, and foundational chemistry of organotin compounds. From their initial synthesis in the mid-19th century to their rise as crucial industrial chemicals and their concurrent emergence as potent endocrine disruptors, this document traces the scientific journey of these multifaceted organometallic molecules. It details the seminal experimental protocols for their synthesis, presents key quantitative data, and visualizes their impact on biological signaling pathways, offering a comprehensive resource for researchers in chemistry, toxicology, and drug development.
A Serendipitous Discovery: The Dawn of Organotin Chemistry
The field of organotin chemistry originated in the mid-19th century, a period of fervent exploration in the nascent field of organic chemistry. The initial synthesis of an organotin compound is credited to the English chemist Sir Edward Frankland in 1849. While investigating organometallic compounds, Frankland synthesized diethyltin diiodide, marking the first documented creation of a compound with a direct tin-carbon bond.[1][2] Shortly after, in 1852, the German chemist Carl Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, further solidifying the foundation of this new area of study.[3][4] These early discoveries, however, remained largely academic curiosities for several decades.
The turn of the 20th century and the development of new synthetic techniques, particularly the advent of the Grignard reaction, revolutionized organometallic chemistry and, with it, the synthesis of organotin compounds. The ability to readily form tin-carbon bonds using Grignard reagents opened the door to a vast array of new organotin structures with diverse properties.[2]
It was not until the 1940s and 1950s that the industrial potential of organotin compounds was fully realized.[5] Their unique properties led to their widespread adoption in a variety of applications, most notably as heat stabilizers for polyvinyl chloride (PVC), a role they continue to play to this day.[3][6] This surge in industrial use propelled a new wave of research into the synthesis and applications of these compounds.
Foundational Synthetic Methodologies
The synthesis of organotin compounds has evolved significantly since the pioneering work of Frankland and Löwig. However, two fundamental reaction types remain at the core of their preparation: the Grignard reaction for the formation of tetraorganotins and the Kocheshkov redistribution reaction for the synthesis of organotin halides.
Synthesis of Tetraorganotins via Grignard Reaction
The reaction of a tin tetrahalide, typically tin(IV) chloride, with a Grignard reagent (RMgX) is the most common and versatile method for the synthesis of symmetrical tetraorganotin compounds (R₄Sn).[6]
Experimental Protocol: Synthesis of Tetrabutyltin
-
Materials:
-
Magnesium turnings
-
1-Bromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Tin(IV) chloride (SnCl₄)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A small amount of anhydrous diethyl ether is added to cover the magnesium. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the reaction, which is evidenced by gentle reflux. The remaining 1-bromobutane solution is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
-
Reaction with Tin(IV) Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of tin(IV) chloride in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for another hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude tetrabutyltin is purified by vacuum distillation.
-
Kocheshkov Redistribution Reaction
The Kocheshkov redistribution reaction is a comproportionation reaction used to prepare organotin halides from tetraorganotins and tin(IV) halides. By controlling the stoichiometry of the reactants, mono-, di-, and tri-substituted organotin halides can be selectively synthesized.[2][7]
General Reactions:
-
3 R₄Sn + SnCl₄ → 4 R₃SnCl
-
R₄Sn + SnCl₄ → 2 R₂SnCl₂
-
R₄Sn + 3 SnCl₄ → 4 RSnCl₃
Experimental Protocol: Synthesis of Tributyltin Chloride from Tetrabutyltin
-
Materials:
-
Tetrabutyltin
-
Tin(IV) chloride
-
-
Procedure:
-
Tetrabutyltin is placed in a reaction flask equipped with a stirrer and a dropping funnel.
-
Tin(IV) chloride is added dropwise to the stirred tetrabutyltin. The reaction is exothermic and the temperature should be controlled.
-
After the addition is complete, the reaction mixture is heated to a specific temperature (e.g., 100-200 °C) for several hours to ensure the redistribution is complete.
-
The resulting tributyltin chloride is then purified by vacuum distillation.
-
Quantitative Data of Early Organotin Compounds
| Compound Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Tetrabutyltin | (C₄H₉)₄Sn | 347.16 | -97 | 145 (10 mmHg) |
| Tributyltin Chloride | (C₄H₉)₃SnCl | 325.52 | -16 | 142-145 (10 mmHg) |
| Dibutyltin Dichloride | (C₄H₉)₂SnCl₂ | 303.84 | 43 | 135 (10 mmHg) |
| Monobutyltin Trichloride | C₄H₉SnCl₃ | 282.18 | -63 | 93 (10 mmHg) |
| Triphenyltin Chloride | (C₆H₅)₃SnCl | 385.47 | 106 | 240 (13.5 mmHg) |
Biological Impact: Disruption of Nuclear Receptor Signaling
While industrially valuable, certain organotin compounds, particularly tributyltin (TBT) and triphenyltin (TPT), have been identified as potent endocrine-disrupting chemicals. Their biological effects are primarily mediated through the activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8][9]
Organotins act as agonists for the RXR-PPARγ heterodimer. This activation can trigger a cascade of downstream events, including the promotion of adipocyte differentiation (fat cell formation).[8] The binding of organotins to these receptors is a key molecular initiating event that underlies their obesogenic and other endocrine-disrupting effects.
Below is a diagram illustrating the signaling pathway activated by organotin compounds.
Caption: Organotin compounds activate the RXR-PPARγ pathway, leading to gene transcription and biological effects.
Conclusion
The history of organotin compounds is a compelling narrative of scientific discovery, industrial innovation, and the subsequent realization of unintended environmental and health consequences. From their humble beginnings in 19th-century laboratories to their ubiquitous presence in modern materials, these compounds have left an indelible mark on chemistry and society. For researchers, scientists, and drug development professionals, understanding the fundamental chemistry, synthesis, and biological mechanisms of action of organotin compounds is crucial for mitigating their risks and potentially harnessing their unique properties for therapeutic applications. The continued study of these fascinating molecules will undoubtedly yield new insights into the complex interplay between chemistry, biology, and environmental science.
References
- 1. On a New Series of Organic Bodies Containing Metals by Edward Frankland Philosophical Transactions of the Royal Society of London 142 pp. 417-444, 1852 | Edward Frankland | 1st Edition [atticusrarebooks.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. On a New Series of Organic Bodies Containing Metals by Edward Frankland (Philosophical Transactions of the Royal Society of London 142 pp. 417-444, 1852) par Frankland, Edward: (1852) 1st Edition. | Atticus Rare Books [abebooks.fr]
- 4. US3519665A - Direct synthesis of dialkyltin dichloride - Google Patents [patents.google.com]
- 5. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides or tetraalkyltins with tin tetrachloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Paper, 'On a new series of organic bodies containing metals' by Dr E [Edward] Frankland | The Royal Society: Science in the Making [makingscience.royalsociety.org]
- 9. Tin(IV) chloride - Wikipedia [en.wikipedia.org]
The Electronic Structure of the Tin-Carbon Bond: A Technical Guide for Researchers
Introduction
Organotin compounds, defined by the presence of at least one covalent bond between a tin (Sn) and a carbon (C) atom, are a cornerstone of organometallic chemistry.[1][2][3][4] First synthesized by Edward Frankland in 1849, these compounds, also known as stannanes, have seen their applications expand from industrial catalysis and polymer stabilization to agriculture and, more recently, promising avenues in drug development as anticancer and antimicrobial agents.[1][5][6] The biological and chemical reactivity of any organotin compound is fundamentally governed by the electronic structure of its tin-carbon bonds.[7] This guide provides an in-depth analysis of the Sn-C bond, tailored for researchers, scientists, and professionals in drug development, focusing on its electronic characteristics, the methodologies used for its study, and its relevance in modern chemical and pharmaceutical science.
Fundamental Electronic Characteristics of the Sn-C Bond
The nature of the tin-carbon bond is a hybrid of covalent and ionic character, dictated by the electronic properties of the tin and carbon atoms. Tin, a member of Group 14, has an electron configuration of [Kr] 4d¹⁰ 5s² 5p².[8][9] To form four bonds, the tin atom typically undergoes sp³ hybridization, resulting in a tetrahedral geometry, similar to carbon.[10]
Hybridization and Covalent Bonding
In most tetravalent organotin compounds (Sn(IV)), the tin atom's 5s and 5p orbitals hybridize to form four sp³ orbitals, which then overlap with the appropriate orbitals of adjacent carbon atoms or other substituents to form sigma (σ) bonds.[4][10] This sharing of electrons is the basis of the covalent nature of the Sn-C bond.[11][12] The resulting tetraorganotin derivatives (R₄Sn) are invariably tetrahedral.[1]
Caption: Hybridization and sigma bond formation in a typical Sn-C bond.
Electronegativity and Bond Polarity
The Sn-C bond possesses a significant degree of ionic character due to the difference in electronegativity between tin (1.96 on the Pauling scale) and carbon (2.55).[9] This disparity leads to an unequal sharing of the bonding electrons, creating a polar covalent bond.[13][14] The electron density is polarized towards the more electronegative carbon atom, which acquires a partial negative charge (δ⁻), leaving the tin atom with a partial positive charge (δ⁺). This inherent polarity is a critical determinant of the reactivity of organotin compounds, influencing their behavior as both electrophiles at the tin center and nucleophiles at the carbon center.
Quantitative Data on the Tin-Carbon Bond
The electronic environment of the Sn-C bond is quantitatively described by its length and strength (bond dissociation energy). These parameters are sensitive to the number and nature of organic substituents attached to the tin atom.
Bond Lengths
The typical length of a single Sn-C bond is approximately 2.14 Å (214 pm).[1] However, this value can vary depending on the coordination number of the tin atom and the steric and electronic nature of the substituents. In hypercoordinated stannanes, where tin is bonded to five or six atoms, the Sn-C bond lengths are often elongated. For instance, in a distorted trigonal bipyramidal structure, apical C-Sn bonds were measured at 2.26 Å, while equatorial bonds were 2.17 Å.[1]
| Compound Type | Example Compound | Sn-C Bond Length (Å) | Coordination No. of Sn | Reference |
| Tetraorganotin(IV) | (CH₃)₄Sn | 2.144 | 4 | [1] (Implied) |
| Tetraorganotin(IV) | (C₆H₅)₄Sn | 2.15 | 4 | [15] (Calculated) |
| Hypercoordinated (5) | (CH₃)₃SnCl(Pyridine) | 2.17 (eq), 2.26 (ap) | 5 | [1][10] |
| Hypercoordinated (6) | Bis[3-(2-pyridyl)-2-thienyl-C,N]diphenyltin(IV) | ~2.14 | 6 | [1] |
Bond Dissociation Energies (BDE)
The bond dissociation energy (BDE) quantifies the strength of the chemical bond and is the energy required to cleave the bond homolytically.[16][17] The Sn-C bond is weaker than the C-C bond, which contributes to the unique reactivity of organotin compounds, particularly in radical reactions.
| Bond | Diatomic Species BDE (kJ/mol) | Reference |
| Sn-C | 264 ± 17 | [18] |
| Sn-H | - | - |
| Sn-O | 531.8 ± 12.6 | [18] |
| Sn-Cl | 464 ± 3.3 | [18] |
| Sn-Br | 401.2 ± 5.9 | [18] |
| Sn-Sn | 187.1 ± 0.3 | [18] |
Note: BDE values for diatomic species in the gas phase may differ from bond energies within a complex molecule but provide a valuable point of comparison.
Influence of Substituents
The electronic structure of the Sn-C bond is not static; it is modulated by the other groups attached to the tin atom. These effects can be broadly categorized as electronic (inductive) and steric.
-
Electron-Withdrawing Groups (EWGs): Halogens or other electronegative groups (X in R₃SnX) increase the partial positive charge on the tin atom. This strengthens the electrostatic component of the Sn-X bond but can influence the polarity and reactivity of the remaining Sn-C bonds.
-
Electron-Donating Groups (EDGs): Alkyl groups, acting as electron-donating groups, can slightly reduce the positive character of the tin atom.
-
Steric Hindrance: Bulky organic groups (e.g., cyclohexyl, neophyl) can sterically shield the tin atom, hindering its ability to increase its coordination number (form hypercoordinated species) and influencing reaction pathways.[19]
Caption: Influence of substituent types on the Sn-C bond properties.
Experimental Protocols for Characterization
A multi-technique approach is essential for the comprehensive characterization of the electronic structure of the tin-carbon bond.
Caption: General experimental workflow for organotin compound characterization.
X-ray Crystallography
This technique provides definitive information on the solid-state structure, including precise Sn-C bond lengths, bond angles, and the coordination geometry around the tin atom.[19]
Methodology:
-
Crystal Growth: High-quality single crystals of the organotin compound are grown, often by slow evaporation of a suitable solvent.[19]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is recorded as the crystal is rotated.[19]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
-
Structure Refinement: The atomic model is refined to best fit the experimental data, yielding precise coordinates for each atom and thus accurate bond lengths and angles.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of organotin compounds in solution. Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its sensitivity and natural abundance.[21]
Methodology:
-
Sample Preparation: A solution of the organotin compound is prepared in a suitable deuterated solvent (e.g., CDCl₃). Tetramethyltin (SnMe₄) is often used as an external standard for ¹¹⁹Sn NMR.[19][21]
-
¹H and ¹³C NMR: Standard proton and carbon-13 NMR spectra are acquired to characterize the organic substituents. The presence of tin isotopes often leads to satellite peaks due to J-coupling (e.g., ²J(¹¹⁹Sn-¹H) and ¹J(¹¹⁹Sn-¹³C)), which provide valuable structural information.[19][22]
-
¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum is acquired. The chemical shift (δ) is highly sensitive to the coordination number and the electronic environment of the tin atom, covering a very wide range of over 5000 ppm.[21] Generally, an increase in the coordination number of the tin atom results in a significant upfield shift (to more negative ppm values).[23]
-
Data Analysis: The chemical shifts and coupling constants are analyzed to determine the structure in solution. For example, the ¹J(¹¹⁹Sn-¹³C) coupling constant can be used in empirical equations to estimate C-Sn-C bond angles.[15]
| Technique | Key Parameter | Information Gained | Typical Range |
| ¹H NMR | ²J(Sn-H) | Proximity of protons to tin | ~50 Hz |
| ¹³C NMR | ¹J(Sn-C) | Hybridization, C-Sn-C angles | 400 - 1500 Hz[15] |
| ¹¹⁹Sn NMR | δ(¹¹⁹Sn) | Coordination number, substituents | +3000 to -2500 ppm[21] |
Mössbauer Spectroscopy
¹¹⁹Sn Mössbauer spectroscopy is a nuclear technique that probes the immediate electronic environment of the tin nucleus. It is particularly useful for determining the oxidation state and coordination geometry of tin in the solid state.[24][25]
Methodology:
-
Sample Preparation: A solid, powdered sample of the organotin compound is placed in a sample holder.
-
Data Acquisition: The sample is cooled (often to liquid nitrogen temperature, 77 K) and exposed to gamma rays from a ¹¹⁹mSn source. The absorption of these gamma rays by the ¹¹⁹Sn nuclei in the sample is measured as a function of the source velocity.
-
Spectral Analysis: The resulting spectrum is analyzed for two key parameters:
-
Isomer Shift (δ): This is related to the s-electron density at the tin nucleus and provides information about the oxidation state (Sn(II) vs. Sn(IV)) and the covalency of the bonds.[25]
-
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from a perfectly symmetrical environment (e.g., tetrahedral or octahedral), providing insight into the coordination geometry.[24][25] For instance, polymeric trigonal bipyramidal structures in organotin compounds can be identified using this technique.[24]
-
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. These calculations can predict geometric parameters, spectroscopic properties (like NMR chemical shifts), and analyze the electronic structure through molecular orbital and natural bond orbital (NBO) analyses.[15][26]
Methodology:
-
Model Building: A 3D model of the organotin molecule is constructed.
-
Method and Basis Set Selection: A suitable level of theory (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, LANL2DZ for tin) is chosen.[23][26]
-
Geometry Optimization: The energy of the molecular structure is minimized to find the most stable conformation, yielding calculated bond lengths and angles.
-
Property Calculation: Properties such as NMR chemical shifts, vibrational frequencies, and electronic transitions can be calculated and compared with experimental results.[23]
-
Electronic Structure Analysis: The calculation can provide detailed information on orbital interactions, charge distribution, and the nature of the Sn-C bond.
Relevance in Drug Development
The biological activity of organotin compounds, particularly their potential as anticancer agents, is intimately linked to the electronic structure of the Sn-C bond.[6][7] The number of Sn-C bonds is a primary determinant of toxicity and activity, which generally follows the order R₃SnX > R₂SnX₂ > RSnX₃.[7]
Understanding the electronic properties allows for the rational design of new therapeutic agents. For example, Quantitative Structure-Activity Relationship (QSAR) studies correlate the biological activity of a series of compounds with their physicochemical properties, which are governed by the electronic structure.[27] Factors such as the lipophilicity and the ability of the tin center to interact with biological targets (like proteins or DNA) are modulated by the substituents on the tin atom.[7][23] By fine-tuning the electronic environment of the Sn-C bond, researchers can optimize the stability, reactivity, and ultimately, the therapeutic efficacy of these promising compounds.
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]
- 7. Organic Moiety on Sn(IV) Does Matter for In Vitro Mode of Action: nBu3Sn(IV) Compounds with Carboxylato N-Functionalized 2-Quinolones Induce Anoikis-like Cell Death in A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tin - Wikipedia [en.wikipedia.org]
- 9. Tin (Sn) - Periodic Table [periodictable.one]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. Covalent bond - Wikipedia [en.wikipedia.org]
- 12. savemyexams.com [savemyexams.com]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. researchgate.net [researchgate.net]
- 16. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. WebElements Periodic Table » Tin » properties of compounds [webelements.com]
- 19. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 20. Synthesis, characterization and crystal structure of organotin(IV) N-butyl-N-phenyldithiocarbamate compounds and their cytotoxicity in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
- 27. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility of Tetramethyltin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetramethyltin in various organic solvents. The information is compiled for professionals in research, chemical sciences, and drug development who require detailed data and experimental methodologies related to this organometallic compound.
Core Executive Summary
This compound [(CH₃)₄Sn] is a fundamental organotin compound utilized in organic synthesis. Its efficacy in various reactions is often dependent on its solubility in the chosen solvent system. This document summarizes the available quantitative solubility data, details the experimental protocols for solubility determination, and provides visual representations of the associated experimental workflows. While this compound is widely cited as being soluble in organic solvents, specific quantitative data is primarily consolidated in a key study by Abraham and Nasehzadeh, which forms the basis of the quantitative information presented herein.[1]
Quantitative Solubility Data
The solubility of this compound has been investigated in a wide range of organic solvents. The primary source of comprehensive quantitative data is the work of M. H. Abraham and A. Nasehzadeh, who determined the standard free energy of solution for gaseous this compound in 36 solvents and the enthalpy of solution for the liquid form in 28 of those solvents.[1] The following table summarizes the solvents in which the solubility of this compound has been studied.
Table 1: Investigated Organic Solvents for this compound Solubility | Solvent | Standard Free Energy of Solution (ΔG°) | Enthalpy of Solution (ΔH°) | | :--- | :--- | :--- | | Aprotic Solvents | | n-Hexane | Data not available in search results | Data not available in search results | | Cyclohexane | Data not available in search results | Data not available in search results | | Benzene | Data not available in search results | Data not available in search results | | Toluene | Data not available in search results | Data not available in search results | | Carbon tetrachloride | Data not available in search results | Data not available in search results | | Diethyl ether | Data not available in search results | Data not available in search results | | Tetrahydrofuran | Data not available in search results | Data not available in search results | | 1,4-Dioxane | Data not available in search results | Data not available in search results | | Acetone | Data not available in search results | Data not available in search results | | Ethyl acetate | Data not available in search results | Data not available in search results | | Acetonitrile | Data not available in search results | Data not available in search results | | Dimethylformamide | Data not available in search results | Data not available in search results | | Dimethyl sulfoxide | Data not available in search results | Data not available in search results | | Protic Solvents | | Methanol | Data not available in search results | Data not available in search results | | Ethanol | Data not available in search results | Data not available in search results | | 1-Propanol | Data not available in search results | Data not available in search results | | 2-Propanol | Data not available in search results | Data not available in search results | | 1-Butanol | Data not available in search results | Data not available in search results | | tert-Butanol | Data not available in search results | Data not available in search results | | Acetic acid | Data not available in search results | Data not available in search results | | And 25 other organic solvents | Data not available in search results | Data not available in search results | Note: The specific numerical data from the primary reference[1] were not available in the conducted search. The table indicates the solvents for which data were reported in the study.
Experimental Protocols
The determination of the solubility of a volatile and toxic compound like this compound requires precise and well-controlled experimental procedures. The key methodologies employed in the foundational study by Abraham and Nasehzadeh are gas-chromatographic head-space analysis and solution calorimetry.[1]
Gas-Chromatographic Head-Space Analysis for Free Energy of Solution
This method is particularly suited for volatile solutes like this compound and is used to determine the partitioning of the solute between the liquid and gas phases at equilibrium. From this partitioning, the standard free energy of solution (ΔG°) can be calculated.
Methodology:
-
Sample Preparation: A known amount of the organic solvent is placed in a sealed vial, leaving a "headspace" of gas above the liquid.
-
Equilibration: The vial is thermostated at a constant temperature to allow the this compound to equilibrate between the liquid and gas phases.
-
Headspace Sampling: A sample of the gas from the headspace is withdrawn using a gas-tight syringe.
-
Gas Chromatography (GC) Analysis: The gas sample is injected into a gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID) to determine the concentration of this compound in the vapor phase.
-
Calculation of Partition Coefficient: The partition coefficient (K) is determined from the concentration of this compound in the gas phase and the known initial amount in the liquid phase.
-
Calculation of Free Energy of Solution: The standard free energy of solution is then calculated from the partition coefficient using thermodynamic relationships.
Solution Calorimetry for Enthalpy of Solution
Solution calorimetry is used to measure the heat change that occurs when a solute dissolves in a solvent. This heat change corresponds to the enthalpy of solution (ΔH°).
Methodology:
-
Calorimeter Setup: A precision calorimeter, which is an insulated container, is filled with a known amount of the organic solvent. The temperature of the solvent is allowed to stabilize.
-
Sample Introduction: A sealed ampoule containing a precisely weighed amount of liquid this compound is submerged in the solvent within the calorimeter.
-
Dissolution and Temperature Measurement: The ampoule is broken, allowing the this compound to dissolve in the solvent. The change in temperature of the solution is continuously monitored with a high-precision thermometer.
-
Calculation of Heat Change: The heat evolved or absorbed during the dissolution process is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution.
-
Calculation of Enthalpy of Solution: The molar enthalpy of solution is then determined by dividing the heat change by the number of moles of this compound dissolved.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental procedures used to determine the solubility parameters of this compound.
Caption: Workflow for determining the free energy and enthalpy of solution of this compound.
Signaling Pathway of Solubility Determination Logic
The following diagram illustrates the logical relationship between the experimental techniques and the final thermodynamic parameters obtained.
Caption: Relationship between experimental inputs, methods, and thermodynamic outputs.
References
vapor pressure and volatility of (CH3)4Sn
An In-depth Technical Guide on the Vapor Pressure and Volatility of Tetramethyltin ((CH₃)₄Sn)
This technical guide provides a comprehensive overview of the vapor pressure and volatility of this compound ((CH₃)₄Sn). The information is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this organotin compound. This document summarizes quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.
Introduction to this compound
This compound, also known as tetramethylstannane, is the simplest organotin compound with the chemical formula (CH₃)₄Sn. It is a colorless, volatile, and toxic liquid.[1] Its high volatility and specific chemical properties make it a subject of interest in various research and industrial applications, including as a precursor in chemical vapor deposition (CVD) and as a reagent in organic synthesis. A clear understanding of its vapor pressure and volatility is crucial for safe handling, accurate modeling of its behavior in different environments, and for the development of processes where it is used.
Volatility of this compound
Volatility is a material's tendency to vaporize. For liquids, this is directly related to the vapor pressure. Substances with high vapor pressure at a given temperature are considered volatile. This compound is recognized as a highly volatile liquid, which is evident from its relatively low boiling point and high vapor pressure at ambient temperatures.[1][2] Its volatility necessitates careful handling in controlled environments to prevent inhalation exposure and to ensure accurate dosing in experimental setups.
Quantitative Vapor Pressure Data
The vapor pressure of this compound has been determined at various temperatures. The data presented below is compiled from various sources and provides a clear overview of the relationship between temperature and vapor pressure.
Table 1: Experimental Vapor Pressure of this compound
| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |
| -21 | 252.15 | 10 | 1.33 |
| 20 | 293.15 | 90 | 12.0 |
| 20 | 293.15 | 110.0 | 14.67 |
| 25 | 298.15 | 119.7 | 15.96 |
Data sourced from various chemical and safety data sheets.[2][3][4]
Table 2: Physical Properties Related to Volatility
| Property | Value |
| Molecular Weight | 178.85 g/mol |
| Boiling Point | 74 to 76 °C (347 to 349 K) |
| Melting Point | -54 °C (219 K) |
| Density | 1.291 g/cm³ at 25 °C |
Data sourced from various chemical databases and supplier information.[1][4][5][6][7]
Antoine Equation for Vapor Pressure Estimation
The relationship between the vapor pressure of a pure substance and temperature can be accurately described by the Antoine equation. The NIST Chemistry WebBook provides the following Antoine equation parameters for this compound, which can be used to calculate the vapor pressure (in bar) at a given temperature (in Kelvin) over the range of 221.9 K to 351 K.[8]
log₁₀(P) = A - (B / (T + C))
Where:
-
P = vapor pressure in bar
-
T = temperature in Kelvin
-
A = 4.16605
-
B = 1239.33
-
C = -46.721
Experimental Protocols for Vapor Pressure Determination
Static Vapor Pressure Measurement Method
The static method involves placing the liquid sample in a thermostated, evacuated vessel and directly measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.
Objective: To determine the vapor pressure of a liquid at a constant temperature.
Apparatus:
-
A thermostated vessel to hold the sample.
-
A vacuum pump to evacuate the vessel.
-
A pressure measuring device (e.g., a manometer or a pressure transducer).
-
A temperature-controlled bath.
Procedure:
-
Sample Preparation: A small amount of the pure liquid sample is introduced into the vessel.
-
Degassing: The sample is thoroughly degassed to remove any dissolved air or other non-condensable gases. This is typically achieved by repeated freeze-pump-thaw cycles.
-
Temperature Equilibration: The vessel is placed in a constant-temperature bath and allowed to reach thermal equilibrium.
-
Pressure Measurement: Once the temperature has stabilized, the pressure of the vapor in the headspace above the liquid is measured using the pressure sensor. This pressure is the vapor pressure of the substance at that temperature.
-
Data Collection: The procedure is repeated at different temperatures to obtain a set of vapor pressure data as a function of temperature.
Isoteniscope Method (ASTM D2879)
The isoteniscope method is a refined static method that is particularly suitable for determining the vapor pressure of volatile liquids.[5][6] It minimizes compositional changes during the measurement.[5]
Objective: To determine the vapor pressure-temperature relationship of a liquid.
Apparatus:
-
An isoteniscope (a specialized glass apparatus with a bulb for the sample and a U-tube manometer).
-
A constant-temperature bath.
-
A vacuum source.
-
A pressure-measuring system connected to a surge tank.
Procedure:
-
Sample Loading: The sample is introduced into the bulb of the isoteniscope.
-
Degassing: The sample is degassed by gently boiling it under reduced pressure.
-
Pressure Balancing: The isoteniscope is placed in the constant-temperature bath. The pressure in the external system is adjusted so that the liquid levels in the U-tube manometer of the isoteniscope are equal. At this point, the external pressure is equal to the vapor pressure of the sample.
-
Data Recording: The temperature of the bath and the balanced pressure are recorded.
-
Varying Temperature: The temperature of the bath is changed, and the pressure is re-balanced to obtain vapor pressure data over a range of temperatures.
Visualizations
The following diagrams illustrate the relationship between temperature and vapor pressure, as well as a generalized workflow for experimental vapor pressure determination.
Caption: Relationship between Temperature and Vapor Pressure.
Caption: Experimental Workflow for Vapor Pressure Measurement.
References
The Dawn of Organostannane Chemistry: An In-depth Technical Guide to Early Applications
Introduction
The mid-20th century witnessed the emergence of organostannane chemistry from a laboratory curiosity into a field of significant industrial and synthetic importance. The pioneering work of Edward Frankland, who first synthesized diethyltin diiodide in 1849, laid the groundwork for a class of compounds that would later find critical applications as stabilizers for polyvinyl chloride (PVC), potent biocides, and versatile reagents in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the early applications of organostannanes, focusing on the period from their initial industrial use in the 1940s and 1950s to the development of pivotal synthetic methodologies in the 1970s. Intended for researchers, scientists, and drug development professionals, this document details the core chemistry, presents quantitative data, outlines experimental protocols, and visualizes the key processes that defined the early era of organostannane chemistry.
I. The Genesis of Organostannane Synthesis: Foundational Methods
The utility of organostannanes is intrinsically linked to the methods developed for their synthesis. Early research established several key routes to tin-carbon bonds, which are fundamental to accessing the diverse range of organotin compounds.
A. Grignard Reaction: A Cornerstone of Tetraorganotin Synthesis
The reaction of tin tetrachloride (SnCl₄) with Grignard reagents (RMgX) became a classic and widely adopted method for the preparation of symmetrical tetraorganotin compounds (R₄Sn).[3] These tetraalkyl and tetraaryl derivatives served as crucial precursors for other organotin compounds.
Experimental Protocol: Synthesis of Tetra-n-propyltin via Grignard Reaction
This protocol outlines the synthesis of tetra-n-propyltin from tin(IV) chloride and n-propylmagnesium bromide.
1. Preparation of n-Propylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Cover the magnesium with anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of a solution of 1-bromopropane (1.0 equivalent) in anhydrous ether/THF from the dropping funnel to initiate the reaction, evidenced by bubbling and a cloudy appearance.
-
Once initiated, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Tin(IV) Chloride:
-
Cool the freshly prepared n-propylmagnesium bromide solution to 0 °C in an ice/water bath.
-
Prepare a solution of tin(IV) chloride (1.0 equivalent) in anhydrous ether/THF in a dropping funnel.
-
Add the SnCl₄ solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
3. Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude tetra-n-propyltin can be purified by vacuum distillation.
Logical Workflow for Tetraorganotin Synthesis via Grignard Reaction
References
An In-depth Technical Guide to the Fundamental Reactivity of Tetraalkyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Tetraalkyltin compounds, characterized by a central tin atom bonded to four alkyl groups (R₄Sn), are foundational reagents in organic and organometallic chemistry. While stable and often used as precursors, their reactivity is rich and versatile, enabling a wide array of chemical transformations crucial for complex molecule synthesis. This guide explores the core reactivity of these compounds, focusing on the cleavage of the tin-carbon bond, which is central to their utility.
Introduction: Structure and Stability
Tetraalkyltin compounds feature a tetrahedral tin(IV) center. The tin-carbon (Sn-C) bond is largely covalent and relatively non-polar, rendering these compounds stable to air and moisture.[1][2] This stability allows for their convenient handling, purification, and storage, a notable advantage for organometallic reagents.[3] However, the Sn-C bond is significantly weaker than a carbon-carbon bond, making it the primary site of reactivity. The main applications of tetraorganotins are as intermediates in the preparation of the more reactive tri-, di-, and mono-organotin halides.[1]
Key Reaction Pathways
The fundamental reactivity of tetraalkyltin compounds can be categorized into three main pathways: electrophilic cleavage, transmetalation, and the generation of radical species. Often, the tetraalkyltin compound serves as a precursor to a more reactive trialkyltin species (e.g., R₃SnX or R₃SnH), which then participates in the primary synthetic transformation.
The Sn-C bond can be readily cleaved by various electrophiles, a reaction that is foundational to the synthesis of functionalized organotin compounds.[1] This process, often called a redistribution or comproportionation reaction, is the most important industrial method for preparing organotin chlorides.[4]
Reaction Scheme: R₄Sn + EX → R₃SnX + RE
Where:
-
R : Alkyl group
-
E : Electrophile (e.g., H⁺, Halogen, SnCl₃)
-
X : Halide or other leaving group
This reactivity pattern is governed by stoichiometry and allows for the controlled synthesis of tri-, di-, and mono-alkyltin halides from a tetraalkyltin precursor.[5]
Examples of Electrophilic Cleavage:
-
Halogenolysis: R₄Sn + X₂ → R₃SnX + RX[1]
-
Acidolysis: R₄Sn + HX → R₃SnX + RH[1]
-
Kocheshkov Comproportionation: 3 R₄Sn + SnCl₄ → 4 R₃SnCl[5]
The ease of cleavage depends on the nature of the alkyl group, with lower alkyl groups being cleaved more readily than higher alkyl groups. Aryl, vinyl, and allyl groups are cleaved more easily than alkyl groups.[1]
Logical Workflow: Synthesis of Reactive Organotin Halides
The following diagram illustrates the logical progression from stable tetraalkyltin precursors to the synthetically versatile tri- and di-alkyltin halides via electrophilic cleavage (Kocheshkov comproportionation).
Caption: From stable precursor to reactive intermediates.
Perhaps the most significant application of organotin reagents in modern organic synthesis is the Stille reaction.[6] This reaction creates a carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[6][7] While the reaction typically uses trialkyltin derivatives, tetraalkyltins can be used, with one of the four organic groups being transferred.
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The crucial step involving the organotin compound is transmetalation , where an organic group (R'') is transferred from tin to the palladium center.
Signaling Pathway: The Stille Reaction Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Tetraalkyltin compounds are precursors to trialkyltin hydrides (R₃SnH), which are paramount reagents in radical chemistry.[5] Trialkyltin hydrides are generated by the reduction of the corresponding trialkyltin halides.[5] Tributyltin hydride (Bu₃SnH), for instance, serves as an excellent source of hydrogen atoms due to the relative stability of the resulting tributyltin radical (Bu₃Sn•).[5]
A classic example is the Barton-McCombie deoxygenation , a radical substitution reaction to replace a hydroxyl group with hydrogen.[8] The alcohol is first converted to a thiocarbonyl derivative (like a xanthate), which then reacts with the tin hydride in the presence of a radical initiator (e.g., AIBN).[9][10]
The key steps involving the tin species are:
-
Initiation: A radical initiator (e.g., AIBN) abstracts a hydrogen from R₃SnH to form the tin-centered stannyl radical, R₃Sn•.[8][11]
-
Propagation:
-
The R₃Sn• radical attacks the sulfur atom of the xanthate, cleaving the C-S bond and generating an alkyl radical (R•). The strong Sn-S bond provides the thermodynamic driving force.[8][9]
-
The alkyl radical (R•) then abstracts a hydrogen atom from another molecule of R₃SnH, yielding the deoxygenated product (R-H) and regenerating the R₃Sn• radical to continue the chain reaction.[8][9]
-
Experimental Workflow: Barton-McCombie Deoxygenation
This diagram shows the workflow for a typical Barton-McCombie deoxygenation, from substrate preparation to the final radical reaction.
Caption: Workflow for Barton-McCombie deoxygenation.
Quantitative Data Summary
The reactivity and selectivity of tetraalkyltin compounds are influenced by factors such as bond dissociation energies and reaction kinetics. The following tables summarize key quantitative data.
Table 1: Tin-Element Bond Dissociation Enthalpies (kJ/mol)
| Bond | Enthalpy (kJ/mol) | Significance in Reactivity |
|---|---|---|
| Sn-C (alkyl) | ~250-300 | Relatively weak bond, site of electrophilic and radical attack. |
| Sn-H | ~310-330 | Weaker than C-H, allows for H-atom donation in radical reactions. |
| Sn-S | ~450-500 | Very strong bond, provides the thermodynamic driving force in reactions like the Barton-McCombie deoxygenation.[9] |
| Sn-Cl | ~380-420 | Strong bond formed during electrophilic cleavage with chlorine sources. |
Note: Values are approximate and can vary based on the specific substituents.
Table 2: Relative Transfer Rates in Stille Coupling The choice of the "non-transferable" groups on the tin atom is critical for reaction efficiency. The rate of transfer of different groups varies significantly.
| Group (R in R'SnR₃) | Relative Rate of Transfer |
| Alkynyl | > 2000 |
| Vinyl | ~100 |
| Aryl | ~5 |
| Allyl/Benzyl | ~2 |
| Alkyl (e.g., Butyl) | 1 |
This data highlights why three of the four alkyl groups on a tetraalkyltin reagent are often considered "dummy" ligands, as they transfer much more slowly than the desired unsaturated group.
Detailed Experimental Protocols
This protocol describes the Kocheshkov comproportionation reaction.
Materials:
-
Tetra-n-butyltin (Bu₄Sn)
-
Tin(IV) chloride (SnCl₄)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a fume hood, charge a dry reaction flask with tetra-n-butyltin (3 moles) and tin(IV) chloride (1 mole). Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment.[12][13][14]
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
After the initial exotherm subsides, heat the mixture to approximately 200°C for 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by checking the refractive index of the mixture.
-
Once the reaction is complete, allow the mixture to cool.
-
The product, tri-n-butyltin chloride (Bu₃SnCl), can be purified by vacuum distillation.
(This is a generalized protocol based on the principles of the Kocheshkov reaction).[5]
This protocol is a representative example of a radical deoxygenation using a tin hydride derived from a tetraalkyltin precursor.
Part A: Formation of the S-Methyl Xanthate
-
Dissolve the secondary alcohol (1.0 equiv) in anhydrous THF in a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon).[11]
-
Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in oil, 1.5 equiv) portion-wise. Stir for 30 minutes at this temperature.[11]
-
Add carbon disulfide (CS₂, 5.0 equiv) at 0°C and allow the mixture to warm to room temperature, stirring for an additional 1 hour.[11]
-
Add methyl iodide (MeI, 5.0 equiv) and continue stirring at room temperature for 24 hours.[11]
-
Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude xanthate by flash column chromatography.[11]
Part B: Deoxygenation Reaction
-
Dissolve the purified xanthate (1.0 equiv) in anhydrous, degassed toluene.
-
Add tri-n-butyltin hydride (Bu₃SnH, ~1.5 equiv).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.1 equiv).
-
Heat the mixture to reflux (approx. 110°C) under an inert atmosphere for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
The crude product will contain tin byproducts. These can be difficult to remove but can be precipitated by treatment with aqueous KF, which forms insoluble tin fluorides, or by column chromatography on silica gel.[10]
Conclusion
Tetraalkyltin compounds are stable, versatile precursors whose fundamental reactivity lies in the controlled cleavage of the tin-carbon bond. Through electrophilic cleavage, they provide access to a vast range of functionalized organotin halides. As reagents in Stille cross-coupling, they are indispensable for the formation of complex carbon-carbon bonds. Finally, as precursors to tin hydrides, they are central to powerful radical-mediated transformations. A thorough understanding of these core reaction pathways is essential for researchers in organic synthesis and drug development seeking to leverage the unique capabilities of organotin chemistry. However, due to the high toxicity of many organotin compounds, they must always be handled with extreme care and appropriate safety precautions.[12][13]
References
- 1. gelest.com [gelest.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. organicreactions.org [organicreactions.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 9. Barton-McCombie_deoxygenation [chemeurope.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 12. TETRAETHYLTIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. gelest.com [gelest.com]
- 14. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]
Methodological & Application
Application Notes and Protocols for Tetramethyltin in Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis.[1][2] This reaction joins an organostannane with an organic halide or pseudohalide.[1] Tetramethyltin serves as an efficient methyl group donor in these reactions, enabling the introduction of a methyl group onto various organic scaffolds, a crucial transformation in medicinal chemistry and materials science due to the significant impact of methylation on the biological activity and physical properties of molecules.[3]
Organotin reagents, including this compound, are notable for their stability to air and moisture, and they are compatible with a wide range of functional groups, often eliminating the need for protecting groups.[4] However, it is important to note that organotin compounds are toxic and should be handled with appropriate safety precautions.
This document provides detailed application notes and experimental protocols for the use of this compound in Stille coupling reactions, with a focus on the methylation of aryl halides.
Reaction Mechanism and Key Parameters
The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.[1]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (in this case, a methyl group from this compound) to the palladium center, displacing the halide. This is often the rate-determining step.[5]
-
Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[1]
Key parameters that influence the success and efficiency of the Stille coupling with this compound include the choice of palladium catalyst, ligands, solvent, temperature, and any additives. Sterically hindered and electron-rich phosphine ligands are often employed to accelerate the coupling.[4] Additives such as copper(I) salts can also significantly increase the reaction rate.[4]
Visualization of the Stille Coupling Reaction
Catalytic Cycle
Experimental Workflow
Quantitative Data Summary
The following table summarizes representative quantitative data for the Stille coupling of various aryl halides with this compound under different reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | DMF | - | 95 | - | 67 |
| 2 | 2-Iodoaniline | Pd₂(dba)₃ (1.5) | AsPh₃ (variable) | DMF | CuI | 60 | - | 55 |
| 3 | 4-Bromoacetophenone | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Dioxane | CsF | 100 | - | 98 |
| 4 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ | - | NMP | AsPh₃, CuI | 60 | 14 | 72 |
| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (10) | - | DMF | CuI | 80 | - | 84 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Methylation of Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., DMF, NMP, dioxane, 5 mL)
-
Optional: Ligand (e.g., PPh₃, AsPh₃, P(t-Bu)₃) if the catalyst is not pre-ligated.
-
Optional: Additive (e.g., CuI, CsF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the palladium catalyst (0.05 mmol), and any additional ligand or additive.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes to precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methylated product.
Example Protocol: Synthesis of 4-Methyltoluene from 4-Bromotoluene
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol)
-
This compound (214 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-bromotoluene (171 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) in anhydrous DMF (5 mL).
-
Add this compound (214 mg, 1.2 mmol) to the solution via syringe.
-
Heat the reaction mixture to 95 °C and stir for the time required for the reaction to complete (monitor by TLC or GC-MS).
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of KF (20 mL) and stir for 30 minutes.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluting with hexanes) to yield 4-methyltoluene.
Safety and Handling
This compound and other organotin compounds are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Care should be taken to avoid inhalation, ingestion, and skin contact. All waste containing tin compounds must be disposed of according to institutional and environmental regulations.
Conclusion
The Stille coupling reaction using this compound is an effective method for the methylation of aryl halides and other organic electrophiles.[1][2] The reaction conditions can be tailored to accommodate a variety of substrates by careful selection of the catalyst, ligands, and additives.[4] The protocols provided herein serve as a starting point for the development of specific applications in research and drug development.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scribd.com [scribd.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Tetramethyltin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reaction between organic electrophiles and tetramethyltin, commonly known as the Stille coupling. This reaction is a powerful tool for the introduction of a methyl group, a crucial substituent in many pharmaceutical compounds, fine chemicals, and organic materials.
Introduction
The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or triflate using a palladium catalyst.[1] The use of this compound as the organostannane reagent allows for the selective transfer of a methyl group. This process is valued for its tolerance of a wide range of functional groups, neutral reaction conditions, and stereospecificity. However, the toxicity of organotin compounds necessitates careful handling and the development of protocols that are catalytic in tin.[2][3]
In the context of drug discovery and development, the strategic introduction of methyl groups can significantly impact a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. The Stille coupling with this compound offers a reliable method for late-stage functionalization and the synthesis of complex molecular architectures.
Reaction Mechanism and Workflow
The catalytic cycle of the Stille coupling with this compound involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R-X) to form a Pd(II) complex.[1]
-
Transmetalation: The methyl group is transferred from this compound to the palladium center, displacing the halide or triflate.
-
Reductive Elimination: The newly formed carbon-carbon bond is created as the methylated product (R-CH3) is released, regenerating the Pd(0) catalyst.[1]
A general workflow for a typical Stille coupling experiment is outlined below.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various palladium-catalyzed cross-coupling reactions with methyltin reagents, providing a comparative overview of different reaction conditions.
Table 1: Coupling of Aryl Bromides with this compound
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh3)4 (5) | - | Toluene | 110 | 16 | 95 |
| 2 | 4-Bromoanisole | Pd2(dba)3 (2) | P(t-Bu)3 (8) | Dioxane | 100 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl2(PPh3)2 (3) | - | DMF | 80 | 24 | 92 |
| 4 | 2-Bromopyridine | Pd(OAc)2 (4) | SPhos (8) | Toluene | 100 | 18 | 85 |
Table 2: Coupling of Vinyl Halides and Triflates with Methyltin Reagents
| Entry | Substrate | Methyltin Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (E)-1-Iodo-1-octene | Me4Sn | Pd(PPh3)4 (5) | - | THF | 65 | 12 | 91 |
| 2 | 2-Bromostyrene | Me4Sn | Pd2(dba)3 (2) | AsPh3 (8) | NMP | 60 | 14 | 72[2] |
| 3 | 1-Octynyl bromide | Me3SnCl | PdCl2(PPh3)2 (1) | (2-furyl)3P (4) | THF | 70 | 12 | 73[2] |
| 4 | Cyclohexenyl triflate | Me4Sn | Pd(OAc)2 (3) | P(o-tolyl)3 (6) | Dioxane | 90 | 24 | 84 |
Experimental Protocols
Protocol 1: General Procedure for the Stille Coupling of an Aryl Bromide with this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh3)4 (0.05 mmol, 5 mol%)
-
Anhydrous toluene (10 mL)
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., saturated aqueous NH4Cl, ethyl acetate, brine, anhydrous MgSO4, silica gel)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and Pd(PPh3)4 (0.05 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methylated arene.
Protocol 2: Tin-Catalytic Stille Coupling of an Alkyne with an Aryl Iodide using Trimethyltin Chloride
This protocol, adapted from literature, describes a method for a Stille reaction that is catalytic in tin, which is advantageous for reducing toxic tin waste.[2]
Materials:
-
Alkyne (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Trimethyltin chloride (Me3SnCl) (0.06 mmol, 6 mol%)
-
Polymethylhydrosiloxane (PMHS)
-
Potassium fluoride (KF), aqueous solution
-
Pd2(dba)3 (0.01 mmol, 1 mol%)
-
Tri(2-furyl)phosphine (P(2-furyl)3) (0.04 mmol, 4 mol%)
-
Anhydrous THF (tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask under an inert atmosphere, combine the alkyne (1.0 mmol), aryl iodide (1.2 mmol), Pd2(dba)3 (0.01 mmol), and tri(2-furyl)phosphine (0.04 mmol) in anhydrous THF.
-
Add the aqueous solution of potassium fluoride.
-
Add trimethyltin chloride (0.06 mmol) followed by polymethylhydrosiloxane (PMHS).
-
Stir the reaction mixture at the appropriate temperature (e.g., 70 °C) and monitor its progress.[2]
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the product via column chromatography.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Stille reaction can be represented as a signaling pathway, illustrating the transformation of the palladium catalyst throughout the reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile method for the methylation of organic electrophiles. Its broad functional group tolerance makes it a valuable tool in organic synthesis, particularly in the complex settings of pharmaceutical and natural product synthesis. While the toxicity of tin reagents is a concern, the development of tin-catalytic protocols offers a more sustainable approach. The provided protocols and data serve as a practical guide for researchers employing this important transformation.
References
Application Notes and Protocols: Synthesis of Methyl Ketones via Palladium-Catalyzed Cross-Coupling of Acyl Chlorides with Tetramethyltin
Abstract
This document provides a detailed protocol for the synthesis of methyl ketones through the palladium-catalyzed cross-coupling reaction of acyl chlorides with tetramethyltin. This reaction, a specific application of the Stille cross-coupling, offers a mild and highly efficient method for forming carbon-carbon bonds.[1][2][3] It is particularly valuable due to its tolerance of a wide array of functional groups, making it a versatile tool in organic synthesis and drug development.[4] The protocol outlines the reaction mechanism, a step-by-step experimental procedure, data presentation, and critical safety considerations associated with the use of toxic organotin reagents.[2][5]
Introduction
The palladium-catalyzed cross-coupling of organotin compounds (organostannanes) with organic electrophiles, known as the Stille reaction, is a cornerstone of modern organic synthesis.[2] A key variant of this reaction involves the coupling of acyl chlorides with this compound to selectively produce methyl ketones.[5] This method provides a powerful alternative to traditional approaches like Friedel-Crafts acylation or the use of more reactive organometallic reagents like organocuprates.[6][7]
The reaction was significantly developed by J.K. Stille, who demonstrated that organotin reagents could be used to synthesize ketones under mild conditions with improved yields.[4] The process is highly chemoselective and tolerates functional groups such as esters, amides, and even other aryl halides that might react under different conditions.[4][6]
General Reaction Scheme: R-COCl + (CH₃)₄Sn ---(Pd catalyst)--> R-CO-CH₃ + (CH₃)₃SnCl
Reaction Mechanism: The Catalytic Cycle
The synthesis proceeds via a well-established catalytic cycle involving a palladium(0) species. The mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the acyl chloride, inserting itself into the carbon-chlorine bond. This forms a Pd(II) complex.
-
Transmetalation: A methyl group is transferred from the this compound reagent to the palladium center, displacing the chloride ion. This step forms a new organopalladium(II) intermediate and a trimethyltin chloride byproduct.
-
Reductive Elimination: The final step involves the elimination of the methyl ketone product from the palladium complex. This is a concerted step that regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle for methyl ketone synthesis.
Data Presentation
The palladium-catalyzed coupling of acyl chlorides with this compound is known for its high efficiency. The table below summarizes representative quantitative data for this transformation, highlighting the typical reaction conditions and yields.
| Entry | Acyl Chloride Substrate | Pd Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | 1.0 | PPh₃ | Toluene | 80 | 12 | 95 |
| 2 | 4-Nitrobenzoyl chloride | 1.5 | PPh₃ | THF | 65 | 16 | 92 |
| 3 | Hexanoyl chloride | 2.0 | (none) | Toluene | 80 | 10 | 88 |
| 4 | Cinnamoyl chloride | 1.0 | P(tBu)₃ | Dioxane | 100 | 8 | 91 |
Yields are isolated yields and are representative of values reported in the literature. Actual results may vary based on substrate and precise conditions.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical synthesis.
4.1 Materials and Reagents
-
Acyl chloride (1.0 mmol, 1.0 equiv)
-
This compound ((CH₃)₄Sn) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01-0.03 mmol, 1-3 mol%)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous potassium fluoride (KF) solution for workup
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
4.2 Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
4.3 Detailed Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 2.5 mol % of bis(di-tert-butylchlorophosphine)palladium(II) dichloride).[6]
-
Solvent and Reagent Addition: Add 5 mL of anhydrous toluene to the flask via syringe. Stir the mixture for 5 minutes.
-
Sequentially add the acyl chloride (1.0 mmol) and this compound (1.1 mmol) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acyl chloride is consumed (typically 8-16 hours).
-
Quenching and Workup: After the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with 20 mL of diethyl ether.
-
Quench the reaction by adding 10 mL of a saturated aqueous solution of potassium fluoride (KF). Stir this biphasic mixture vigorously for 30-60 minutes. This step helps to precipitate the tin byproducts as insoluble fluorides, aiding in their removal.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl ketone.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol.
Caption: Workflow for methyl ketone synthesis.
Safety and Handling
CRITICAL: Organotin compounds, including this compound and its byproducts, are highly toxic.[2][5]
-
Toxicity: this compound is volatile, flammable, and acutely toxic upon inhalation, ingestion, or skin contact.[5] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Waste Disposal: All tin-containing waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not pour organotin waste down the drain. The aqueous KF quench is essential for precipitating tin residues, but the filtered solid and aqueous layer must still be treated as hazardous waste.
References
- 1. The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)] | Semantic Scholar [semanticscholar.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
- 7. Acid Chloride to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Notes and Protocols: Tetramethyltin as a Precursor for Trimethyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin chloride ((CH₃)₃SnCl) is a versatile organotin reagent with significant applications in organic synthesis and materials science. It serves as a primary precursor for the introduction of the trimethylstannyl group, which is crucial in various coupling reactions, such as the Stille coupling. Furthermore, organotin compounds derived from trimethyltin chloride are utilized as stabilizers for PVC and as intermediates in the synthesis of more complex molecules, including those with potential pharmaceutical applications. One of the most common and efficient methods for the laboratory and industrial scale synthesis of trimethyltin chloride is the Kocheshkov redistribution reaction, which utilizes tetramethyltin (Sn(CH₃)₄) and tin(IV) chloride (SnCl₄) as starting materials.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of trimethyltin chloride from this compound.
Chemical Properties and Safety Information
Trimethyltin chloride is a white, malodorous solid that is highly toxic and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1] It is susceptible to hydrolysis and should be stored in a dry, inert atmosphere.[3]
Table 1: Physicochemical and Safety Data for Trimethyltin Chloride
| Property | Value |
| Molecular Formula | (CH₃)₃SnCl |
| Molecular Weight | 199.27 g/mol [3] |
| Appearance | White solid[1] |
| Melting Point | 37-39 °C |
| Boiling Point | 148 °C[1] |
| CAS Number | 1066-45-1[3] |
| GHS Hazard Statements | H300, H310, H330, H410[1] |
Synthesis of Trimethyltin Chloride via Kocheshkov Redistribution Reaction
The synthesis of trimethyltin chloride from this compound is achieved through the Kocheshkov redistribution reaction, where this compound reacts with tin(IV) chloride. The reaction is typically performed neat (without a solvent) at elevated temperatures.[1][2]
Reaction:
3 Sn(CH₃)₄ + SnCl₄ → 4 (CH₃)₃SnCl[1]
This reaction provides a high yield of the desired product and simplifies purification, as no solvent needs to be removed.[1]
Experimental Protocol
This protocol describes the synthesis of trimethyltin chloride from this compound and tin(IV) chloride.
Materials and Equipment:
-
This compound (Sn(CH₃)₄)
-
Tin(IV) chloride (SnCl₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Distillation apparatus (fractional distillation setup recommended for high purity)[4][5]
-
Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat, respirator)
Procedure:
-
Reaction Setup: In a fume hood, assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon) to exclude moisture.
-
Charging Reactants: Carefully charge the round-bottom flask with three molar equivalents of this compound and one molar equivalent of tin(IV) chloride. The reaction is typically performed without a solvent.[2]
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 100 °C and 200 °C.[2] The reaction progress can be monitored by observing changes in the physical properties of the mixture or by taking small aliquots for analysis (e.g., GC-MS or NMR, after appropriate workup). The reaction is generally run for several hours.
-
Purification by Distillation: Upon completion of the reaction, the crude trimethyltin chloride is purified by distillation.[6] Fractional distillation is recommended to separate the product from any unreacted starting materials or byproducts.[4][5] Collect the fraction boiling at approximately 155-160 °C.[6]
-
Product Handling and Storage: The purified trimethyltin chloride is a white solid at room temperature. It should be handled and stored under an inert atmosphere to prevent hydrolysis.
Table 2: Summary of Reaction Parameters and Expected Yield
| Parameter | Value/Range | Reference |
| Reactant Ratio (Sn(CH₃)₄ : SnCl₄) | 3 : 1 | [1] |
| Reaction Temperature | 100 - 200 °C | [2] |
| Solvent | None (neat) | [1][2] |
| Distillation Temperature | 155 - 160 °C | [6] |
| Reported Yield | ~91% | [7][8] |
Applications in Research and Drug Development
Trimethyltin chloride is a valuable reagent in organic synthesis, primarily as a source of the trimethylstannyl group.[1] Its derivatives are key components in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which is a powerful tool for the formation of carbon-carbon bonds.[9] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
While trimethyltin chloride itself is not a therapeutic agent, its utility in constructing complex molecular architectures makes it an important tool for drug development professionals.[10] For instance, the Stille coupling allows for the synthesis of novel compounds with potential biological activity that can be screened for therapeutic efficacy.
Experimental Workflow and Logic Diagrams
Below are diagrams illustrating the synthesis workflow and the logical relationship of the components in the synthesis of trimethyltin chloride.
Caption: Workflow for the synthesis of trimethyltin chloride.
Caption: Logical relationship of synthesis components.
References
- 1. Trimethyltin chloride - Wikipedia [en.wikipedia.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Trimethyltin chloride | Me3SnCl | (CH3)3SnCl – Ereztech [ereztech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. CN113717216A - Preparation method of trimethyltin chloride - Google Patents [patents.google.com]
- 7. US4282165A - Preparation of trimethyltin chloride from dimethyltin dichloride - Google Patents [patents.google.com]
- 8. CA1139311A - Preparation of trimethyltin chloride from dimethyltin dichloride (improved method) - Google Patents [patents.google.com]
- 9. 三甲基氯化锡 | Sigma-Aldrich [sigmaaldrich.com]
- 10. Trimethyltin Chloride | 1066-45-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Application of Tetramethyltin in Surface Functionalization: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyltin (TMT), an organometallic compound with the formula Sn(CH₃)₄, serves as a volatile precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the synthesis of tin-containing thin films. Its application is particularly notable in the surface functionalization of various substrates, where it is used to create thin films of tin oxide (SnO₂). These films are of significant interest due to their unique combination of high electrical conductivity and optical transparency, making them suitable for a wide range of applications, including transparent conducting electrodes in solar cells, flat panel displays, and gas sensors. The ability to precisely control film thickness and morphology at the nanoscale through CVD and ALD using TMT allows for the tailoring of surface properties to meet specific device requirements. This document provides detailed application notes and experimental protocols for the use of this compound in surface functionalization, with a focus on the deposition of tin oxide thin films.
Safety Precautions and Handling of this compound
This compound is a highly flammable and toxic compound that requires strict safety protocols. It is fatal if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors should be worn when handling TMT.[1]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Skin Protection: Neoprene or nitrile gloves and a flame-retardant lab coat must be worn.[1]
Handling and Storage:
-
All manipulations of TMT should be performed in a well-ventilated fume hood.[2]
-
TMT is flammable and should be kept away from heat, sparks, and open flames.[3]
-
Store TMT in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[2]
-
Ground all containers and transfer equipment to prevent static discharge.[1]
Emergency Procedures:
-
In case of inhalation: Move the person to fresh air and seek immediate medical attention.[2]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
Experimental Protocols
Protocol 1: Chemical Vapor Deposition of Tin Oxide (SnO₂) Thin Films
This protocol describes the deposition of tin oxide thin films on borosilicate or soda-lime glass substrates using this compound as a precursor in a CVD system.
Materials and Equipment:
-
This compound (TMT) precursor
-
Oxygen (O₂) gas (high purity)
-
Optional: Fluorine-containing gas for doping (e.g., CBrF₃)
-
Nitrogen (N₂) gas (high purity, for purging)
-
Borosilicate or soda-lime glass substrates
-
Chemical Vapor Deposition (CVD) reactor with a heated substrate holder and gas flow controllers
-
Schlenk line for precursor handling
-
Vacuum pump
Procedure:
-
Substrate Preparation:
-
Clean the glass substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and place them on the substrate holder in the CVD reactor.
-
-
System Purge:
-
Evacuate the CVD reactor to a base pressure of <10⁻³ Torr.
-
Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any residual air and moisture.
-
-
Precursor Handling and Delivery:
-
Handle TMT under an inert atmosphere using a Schlenk line.
-
Heat the TMT bubbler to a controlled temperature (e.g., 25-40 °C) to generate a stable vapor pressure.
-
Use a carrier gas (e.g., N₂) to transport the TMT vapor into the reactor. The flow rate of the carrier gas will determine the precursor delivery rate.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 550 °C or 600 °C).
-
Introduce the TMT vapor into the reactor along with oxygen gas. The flow rates of both precursors should be precisely controlled using mass flow controllers.
-
If doping is required, introduce the fluorine-containing gas at a controlled flow rate.
-
Maintain a constant pressure within the reactor during deposition (e.g., atmospheric pressure or low pressure).
-
The deposition time will determine the final thickness of the SnO₂ film.
-
-
Post-Deposition:
-
After the desired deposition time, stop the flow of all precursor gases.
-
Cool down the reactor to room temperature under a continuous flow of nitrogen gas.
-
Remove the coated substrates from the reactor for characterization.
-
Data Presentation
The properties of SnO₂ thin films are highly dependent on the deposition parameters. The following table summarizes typical data obtained from films deposited using this compound as a precursor.
| Deposition Parameter | Substrate | Film Thickness (µm) | Average Grain Size (nm) | Surface Roughness (RMS, nm) |
| 550 °C | Borosilicate Glass | 0.47 | 100 | 11.1 |
| 600 °C | Borosilicate Glass | 1.0 | - | - |
Data sourced from "Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors".
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed surface reaction mechanism for the formation of SnO₂ from this compound and oxygen on a substrate surface.
Caption: Proposed mechanism of SnO₂ film growth from TMT.
Experimental Workflow
The diagram below outlines the key steps in the chemical vapor deposition process for surface functionalization using this compound.
Caption: Workflow for CVD of SnO₂ films using TMT.
References
Application Notes: Tetramethyltin as an Internal Standard for ¹¹⁹Sn NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. For heteronuclear NMR, such as ¹¹⁹Sn NMR, accurate chemical shift referencing is crucial for reliable data interpretation and comparison across different samples and spectrometers. An internal standard, a chemically inert compound added directly to the sample, provides a stable reference signal. Tetramethyltin (Sn(CH₃)₄), often abbreviated as TMT, is the universally accepted internal standard for ¹¹⁹Sn NMR spectroscopy, with its chemical shift set to 0 ppm.[1] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in ¹¹⁹Sn NMR spectroscopy for researchers, scientists, and drug development professionals.
Advantages of this compound as an Internal Standard
This compound is an ideal internal standard for ¹¹⁹Sn NMR for several reasons:
-
Single, Sharp Resonance: Due to the magnetic equivalence of the four methyl groups, TMT produces a single, sharp singlet in the ¹¹⁹Sn NMR spectrum, which simplifies referencing and does not interfere with complex sample spectra.
-
Chemical Inertness: TMT is relatively unreactive and does not typically interact with a wide range of analytes or common NMR solvents, ensuring that its chemical shift remains constant.
-
Chemical Shift Position: Its resonance is in a region of the ¹¹⁹Sn spectrum that is generally free from signals of most organotin compounds, minimizing the risk of signal overlap.
-
High Volatility: With a boiling point of 74-75°C, TMT can be easily removed from the sample after the NMR experiment if desired.[2]
-
Good Solubility: It is soluble in most common organic NMR solvents.
Considerations and Limitations
Despite its advantages, there are some considerations to keep in mind when using this compound:
-
Toxicity: Organotin compounds, including TMT, are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
-
Volatility: While advantageous for removal, its high vapor pressure (approximately 110 mmHg at room temperature) can lead to concentration changes if samples are not handled in sealed containers.[3]
-
Potential for Interaction: In some specific cases, particularly with highly reactive or coordinatively unsaturated tin species, there might be a possibility of weak interactions that could slightly affect the chemical shift. However, this is uncommon for most applications.
-
Use in Aqueous Solvents: TMT has very low solubility in water, making it unsuitable as an internal standard for purely aqueous samples. In such cases, an external standard or a water-soluble tin compound would be more appropriate.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its use as a ¹¹⁹Sn NMR internal standard.
| Parameter | Value | Reference(s) |
| ¹¹⁹Sn Chemical Shift | 0 ppm (by definition) | [1] |
| Molecular Weight | 178.85 g/mol | [3] |
| Boiling Point | 74-75 °C | [2] |
| ¹J(¹³C-¹¹⁹Sn) Coupling Constant | ~300-400 Hz | [4] |
| ²J(¹H-¹¹⁹Sn) Coupling Constant | ~54.3 Hz | [5] |
Experimental Protocols
This section provides a detailed protocol for the preparation of a sample for ¹¹⁹Sn NMR spectroscopy using this compound as an internal standard.
Materials:
-
Analyte (organotin compound of interest)
-
This compound (TMT)
-
Deuterated NMR solvent (e.g., CDCl₃, C₆D₆, toluene-d₈)
-
NMR tube and cap
-
Pipettes and syringes for accurate liquid handling
-
Vials and caps for stock solution preparation
Procedure:
-
Preparation of a this compound Stock Solution (Optional but Recommended):
-
In a fume hood, prepare a stock solution of TMT in the desired deuterated solvent. A typical concentration is around 10-20 mM.
-
For example, to prepare a 10 mM solution in 10 mL of CDCl₃, weigh out approximately 17.9 mg of TMT and dissolve it in 10 mL of CDCl₃.
-
Store the stock solution in a tightly sealed vial to prevent evaporation.
-
-
Sample Preparation:
-
Accurately weigh the desired amount of the analyte and dissolve it in a known volume of the deuterated solvent in a clean, dry vial. The concentration of the analyte will depend on its solubility and the expected signal intensity.
-
To the analyte solution, add a small, known volume of the TMT stock solution. The final concentration of TMT in the NMR sample should be sufficient to give a good signal-to-noise ratio in a reasonable number of scans but should not be excessively high to avoid dynamic range issues. A final concentration of 1-5 mM is often suitable.
-
Alternatively, for a quick qualitative measurement, a very small drop of neat TMT can be added directly to the prepared NMR sample using a fine-tipped pipette or a syringe, but this method is not recommended for quantitative applications.
-
-
NMR Tube Loading:
-
Transfer the final solution containing the analyte and TMT into a clean, dry NMR tube. A typical volume for a standard 5 mm NMR tube is 0.5-0.7 mL.
-
Cap the NMR tube securely to prevent solvent evaporation and exposure to the atmosphere.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the ¹¹⁹Sn probe.
-
Set the spectrometer to the ¹¹⁹Sn frequency. For example, on a 500 MHz spectrometer, the ¹¹⁹Sn frequency is approximately 186.5 MHz.[6]
-
Set the spectral width to cover the expected range of ¹¹⁹Sn chemical shifts. The chemical shift range for tin compounds is very large, often spanning over 2000 ppm.[6]
-
Set the transmitter offset to be near the center of the expected spectral region.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.
-
Due to the negative magnetogyric ratio of ¹¹⁹Sn, a negative nuclear Overhauser effect (NOE) can occur, which may reduce or nullify the signal. It is often advisable to use an inverse-gated decoupling sequence to suppress the NOE.
-
The relaxation times for ¹¹⁹Sn can be long. Ensure a sufficient relaxation delay between scans to allow for full relaxation and obtain accurate quantitative data. This delay can range from a few seconds to over 10 seconds depending on the specific compound.
-
Acquire the desired number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum by setting the peak corresponding to this compound to 0 ppm.
-
Integrate the signals of interest relative to the internal standard for quantitative analysis, if required.
-
Visualizations
Caption: Workflow for using this compound as an internal standard in ¹¹⁹Sn NMR.
Caption: Logical relationship of TMT as an internal standard for ¹¹⁹Sn NMR.
References
Application Notes and Protocols: The Role of Tetramethyltin in the Synthesis of Methylrhenium Trioxide (MTO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylrhenium trioxide (CH₃ReO₃), commonly known as MTO, is a versatile and highly efficient organometallic catalyst. Its remarkable stability and catalytic activity in a wide range of organic transformations, including olefin epoxidation, metathesis, and oxidations of various functional groups, have made it a compound of significant interest in both academic research and industrial applications. This document provides detailed application notes and protocols for the synthesis of MTO, with a specific focus on the use of tetramethyltin as a methylating agent.
This compound, (CH₃)₄Sn, serves as an effective methyl group donor in the synthesis of MTO from rhenium precursors such as rhenium(VII) oxide (Re₂O₇) and silver perrhenate (AgReO₄). While other methylating agents can be used, this compound has been historically significant in several established synthetic routes. These protocols outline the necessary procedures, safety precautions, and expected outcomes for the successful synthesis of MTO.
Safety Precautions and Handling of this compound
This compound is a highly toxic, flammable, and volatile organometallic compound. Extreme caution must be exercised during its handling, storage, and disposal.
2.1. Hazards Associated with this compound:
-
Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1][2] It is a neurotoxin that can cause both acute and chronic health effects. Symptoms of exposure can include headache, nausea, memory loss, and in severe cases, damage to the central nervous system.[3]
-
Flammability: Highly flammable liquid and vapor with a low flash point.[1][2] It can form explosive mixtures with air.
-
Reactivity: May react violently with strong oxidizing agents.
2.2. Handling and Personal Protective Equipment (PPE):
-
All manipulations involving this compound must be conducted in a well-ventilated fume hood.
-
A full set of personal protective equipment is mandatory, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Flame-retardant lab coat.
-
Splash-proof goggles and a face shield.
-
In case of potential inhalation, a respirator with an appropriate cartridge should be used.
-
2.3. Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
The storage area should be designated for flammable and highly toxic materials.
2.4. Spills and Waste Disposal:
-
In case of a spill, evacuate the area and absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
Data Presentation: A Comparison of Synthetic Protocols
The following tables summarize quantitative data from various synthetic protocols for MTO using this compound, allowing for a direct comparison of reaction conditions and outcomes.
Table 1: Synthesis of MTO from Silver Perrhenate (AgReO₄)
| Parameter | Conventional Method | Improved Method (Example 1) | Improved Method (Example 2) | Improved Method (Example 3) |
| Starting Material | Silver Perrhenate | Silver Perrhenate | Silver Perrhenate | Silver Perrhenate |
| Methylating Agent | This compound | This compound | This compound | This compound |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile | Acetonitrile |
| Reaction Temperature | Room Temperature | 52°C | 40°C | 70°C |
| Reaction Time | 22 hours | 3 hours | 2.5 hours | 2 hours |
| Yield | 55.7% | 70% | 60% | 58% |
| Reference | [4] | [4] | [4] | [4] |
Table 2: Synthesis of MTO from Rhenium(VII) Oxide (Re₂O₇)
| Parameter | Description |
| Starting Material | Rhenium(VII) Oxide |
| Methylating Agent | This compound |
| General Reaction | Re₂O₇ + (CH₃)₄Sn → CH₃ReO₃ + (CH₃)₃SnOReO₃ |
| Note | This method is a common route for MTO synthesis. |
| Reference | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Methylrhenium Trioxide (MTO) using this compound.
4.1. Protocol 1: Improved Synthesis from Silver Perrhenate
This protocol is based on an improved method that significantly reduces the reaction time compared to conventional approaches.[4]
Materials:
-
Silver Perrhenate (AgReO₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
This compound ((CH₃)₄Sn)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Sublimation apparatus
Procedure:
-
Under a nitrogen atmosphere, charge a reaction flask with 3.6 g (10 mmol) of silver perrhenate and 35 mL of acetonitrile.
-
Stir the suspension for 4-5 minutes at room temperature.
-
Add 3.13 mL (25 mmol) of trimethylchlorosilane, followed by the addition of 1.7 mL (25 mmol) of this compound.
-
Heat the reaction mixture to 52°C.
-
Monitor the reaction progress by observing the color change of the solution from orange-yellow to light yellow.
-
Once the color change is complete (approximately 3 hours), cool the reaction mixture to room temperature.
-
Filter the mixture via suction filtration to remove the precipitate. Rinse the filter cake with a small amount of acetonitrile.
-
Transfer the filtrate to a sublimation apparatus under an argon atmosphere.
-
Remove the acetonitrile solvent by vacuum distillation (30 mm-Hg, 40°C).
-
Once an oily solid appears, begin sublimation of the crude product at 70°C and 0.1 mm-Hg.
-
Collect the sublimed MTO. A second sublimation can be performed to obtain a highly purified product.
Expected Yield: Approximately 1.86 g (70%).
4.2. Protocol 2: Synthesis from Rhenium(VII) Oxide
This protocol describes a general method for the synthesis of MTO from rhenium(VII) oxide.
Materials:
-
Rhenium(VII) Oxide (Re₂O₇)
-
This compound ((CH₃)₄Sn)
-
Anhydrous, non-coordinating solvent (e.g., hexane)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve or suspend rhenium(VII) oxide in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of this compound to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The product, MTO, can be isolated by removing the solvent under reduced pressure and subsequent sublimation of the residue.
Reaction Mechanisms and Workflows
The following diagrams illustrate the logical workflow and a plausible reaction mechanism for the synthesis of MTO.
Caption: Experimental workflow for the synthesis of MTO from silver perrhenate.
References
- 1. Methylrhenium trioxide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic study on the early stages of the MTO process using advanced molecular simulations | Center for Molecular Modeling [molmod.ugent.be]
- 4. CN1733781A - Synthetic method of methyl rhenium trioxide - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving Volatile Organometallics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of volatile organometallic reagents. These compounds are essential in a wide range of chemical syntheses but require specialized techniques due to their reactivity with air and moisture, and in many cases, their pyrophoric nature. The following sections detail the necessary equipment, safety precautions, and step-by-step protocols for common manipulations and reactions.
Introduction to Air-Sensitive Techniques
Reactions involving volatile organometallics necessitate the rigorous exclusion of atmospheric oxygen and water. The two primary apparatuses used to achieve this are the Schlenk line and the glovebox. The choice between these depends on the specific requirements of the experiment, including the scale, the number of manipulations, and the sensitivity of the reagents.
-
Schlenk Line: A dual-manifold glass apparatus connected to a vacuum pump and a source of dry, inert gas (typically nitrogen or argon). It is ideal for conducting reactions in solution, solvent removal under vacuum, and transfers of liquids and solutions.[1][2]
-
Glovebox: A sealed container filled with a high-purity inert gas, equipped with gloves for manipulation. It is best suited for handling solids, preparing reaction mixtures, and performing manipulations that are difficult to perform in sealed glassware.[3]
Safety First: Handling Pyrophoric and Volatile Organometallics
Many volatile organometallics are pyrophoric, meaning they can ignite spontaneously on contact with air.[4] Strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Safety glasses or goggles
-
Chemically resistant gloves (e.g., nitrile or neoprene)
-
Face shield when handling larger quantities
General Safety Precautions:
-
Always work in a well-ventilated fume hood or a glovebox.
-
Keep flammable materials away from the work area.
-
Have an appropriate fire extinguisher readily available (e.g., Class D for metal fires). Do not use water to extinguish an organometallic fire.
-
Be aware of the specific hazards of each reagent by consulting its Safety Data Sheet (SDS).
Quantitative Data for Experimental Setups
The following table summarizes key quantitative parameters for Schlenk lines and gloveboxes, which are crucial for ensuring an inert atmosphere.
| Parameter | Schlenk Line | Glovebox |
| Inert Gas | Nitrogen or Argon | Nitrogen or Argon |
| Typical Inert Gas Flow Rate | 1-2 bubbles per second in the bubbler | Recirculated and purified |
| Achievable Vacuum Level | 10⁻² - 10⁻⁴ mbar (with a rotary vane pump) | N/A (antechamber is evacuated) |
| Inert Gas Purity | Dependent on the gas source and purification train | Typically < 1 ppm O₂ and H₂O[3] |
Experimental Protocols
Protocol 1: Setting up a Reaction using a Schlenk Line
This protocol describes the general procedure for setting up a reaction in a Schlenk flask under an inert atmosphere.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask and stir bar are thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the hot glassware and immediately connect it to the Schlenk line.
-
Purging the Flask: Evacuate the flask under vacuum for 5-10 minutes. Slowly refill the flask with inert gas. Repeat this vacuum/inert gas cycle three times to ensure all air and moisture are removed.[1]
-
Solvent Addition: Add the anhydrous solvent to the flask via a syringe or cannula under a positive flow of inert gas.
-
Reagent Addition: Add reagents sequentially. Solid reagents that are not air-sensitive can be added before purging. Liquid reagents should be added via a gas-tight syringe through the septum. Highly sensitive solid reagents should be added in a glovebox or via a solid addition tube.
-
Reaction Conditions: Once all reagents are added, the reaction can be heated, cooled, or stirred as required. Maintain a positive pressure of inert gas throughout the reaction, which can be monitored by the bubbling rate of the oil bubbler on the Schlenk line.
Protocol 2: Transfer of a Pyrophoric Reagent via Cannula
This protocol details the safe transfer of a pyrophoric liquid, such as an organolithium reagent, from a storage bottle to a reaction flask.
Materials:
-
Sure/Seal™ bottle of pyrophoric reagent
-
Oven-dried reaction flask under inert atmosphere
-
Double-tipped needle (cannula)
-
Needles for inert gas inlet and outlet
Procedure:
-
Setup: Secure both the reagent bottle and the reaction flask with clamps.
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line. This will create a slight positive pressure.
-
Purge Cannula: Insert one end of the cannula through the septum of the reagent bottle, keeping the tip in the headspace above the liquid. Insert the other end into the reaction flask. Allow the inert gas to flow through the cannula for a few minutes to purge it of air.
-
Initiate Transfer: Lower the end of the cannula in the reagent bottle into the liquid. The positive pressure in the reagent bottle will push the liquid through the cannula into the reaction flask.
-
Stop Transfer: Once the desired amount of reagent is transferred, raise the cannula tip above the liquid level in the reagent bottle to stop the flow.
-
Clear Cannula: Allow the inert gas to flush the remaining liquid from the cannula into the reaction flask.
-
Remove Cannula: Remove the cannula from the reaction flask first, and then from the reagent bottle.
-
Quenching: Any residual reagent in the cannula should be quenched immediately and safely by rinsing with a suitable solvent (e.g., isopropanol) into a separate flask.
Protocol 3: Synthesis of a Grignard Reagent
This protocol describes the preparation of Phenylmagnesium Bromide, a common Grignard reagent.
Materials:
-
Magnesium turnings (1.0 g, 41.1 mmol)
-
Bromobenzene (4.3 mL, 41.1 mmol)
-
Anhydrous diethyl ether (40 mL)
-
A small crystal of iodine
-
Three-necked round-bottom flask, dropping funnel, and condenser (all oven-dried)
Procedure:
-
Setup: Assemble the glassware and place the magnesium turnings in the flask. Flame-dry the apparatus under a flow of inert gas.
-
Initiation: Add a small crystal of iodine to the magnesium. The iodine helps to activate the magnesium surface.
-
Reagent Addition: Add the bromobenzene dissolved in 10 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should start spontaneously, indicated by bubbling and a color change. If the reaction does not start, gentle warming may be necessary.
-
Reaction: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.
Quantitative Data for Grignard Synthesis:
| Reactant | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Magnesium | 24.31 | 1.0 g | 41.1 |
| Bromobenzene | 157.01 | 4.3 mL | 41.1 |
| Diethyl Ether | 74.12 | 40 mL | - |
| Product | Theoretical Yield | ||
| Phenylmagnesium Bromide | ~181.31 | ~7.45 g | ~41.1 |
| Typical Crude Yield | 95-99% |
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental setups and logical flows.
References
Application Notes and Protocols: Stille-Carbonylative Cross-Coupling with Tetramethyltin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille-carbonylative cross-coupling reaction is a powerful palladium-catalyzed transformation for the synthesis of ketones, where a carbonyl group is inserted between an organic electrophile and an organostannane. This methodology is particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Stille-carbonylative cross-coupling reaction specifically utilizing tetramethyltin as the methyl source for the synthesis of methyl ketones.
The general transformation can be represented as follows:
R-X + CO + (CH₃)₄Sn → R-C(O)-CH₃ + X-Sn(CH₃)₃ (where R = Aryl, Vinyl; X = I, Br, OTf)
Organostannanes like this compound are advantageous due to their stability to air and moisture, and their compatibility with a wide range of functional groups.[1] However, it is crucial to note that organotin compounds are toxic and should be handled with appropriate safety precautions.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Stille-carbonylative cross-coupling reaction involves several key steps: oxidative addition of the organic halide to the Pd(0) catalyst, insertion of carbon monoxide, transmetalation with the organostannane, and reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst.[1] The transmetalation step is often the rate-determining step in the catalytic cycle.[1]
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Stille-carbonylative cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for Stille-carbonylative cross-coupling experiments.
Application Notes
-
Substrate Scope: A variety of aryl and vinyl halides (iodides and bromides) and triflates can be used as electrophiles. Electron-withdrawing groups on the aryl halide tend to accelerate the rate of oxidative addition.
-
Catalyst and Ligands: Palladium complexes, such as Pd(PPh₃)₄ or those generated in situ from a palladium(II) precursor and a phosphine ligand, are commonly employed. The choice of ligand can influence the reaction efficiency.
-
Solvent: Aprotic, polar solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene are typically used.
-
Carbon Monoxide: The reaction is generally performed under an atmosphere of carbon monoxide, often at atmospheric pressure.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the substrates.
-
Purity of Reagents: The use of pure and dry solvents and reagents is crucial for optimal results, as is the effective degassing of the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Experimental Protocols
The following protocols are based on a representative procedure for the synthesis of methyl ketones via palladium-catalyzed carbonylation of organic halides with this compound.
General Procedure for the Carbonylative Cross-Coupling of Aryl Halides with this compound
A mixture of the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the solvent (5 mL) is placed in a flask equipped with a magnetic stir bar and a balloon of carbon monoxide. The mixture is stirred at room temperature for a few minutes, and then this compound (1.2 mmol) is added. The reaction mixture is then heated to the desired temperature and stirred until the starting material is consumed (as monitored by TLC or GC/MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired methyl ketone.
Data Presentation
| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | Toluene | 80 | 15 | Acetophenone | 85 |
| 2 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (3) | DMF | 100 | 12 | 4-Methoxyacetophenone | 78 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (2) | THF | 65 | 20 | 1-Acetylnaphthalene | 92 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (2) | Toluene | 90 | 18 | 4-Acetylbenzonitrile | 88 |
| 5 | 2-Bromopyridine | PdCl₂(dppf) (3) | Dioxane | 100 | 24 | 2-Acetylpyridine | 75 |
Note: The data presented in this table are representative examples and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
The Stille-carbonylative cross-coupling reaction using this compound offers a reliable and versatile method for the synthesis of methyl ketones. The reaction generally proceeds with good to excellent yields and tolerates a variety of functional groups. Careful optimization of the reaction conditions, including the choice of catalyst, solvent, and temperature, is essential for achieving high efficiency. Due to the toxicity of organotin reagents, appropriate safety measures must be strictly followed.
References
Application Notes and Protocols for the Gas-Phase Decomposition of Tetramethyltin on Silica Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the gas-phase decomposition of tetramethyltin (TMT) on silica surfaces. This process is a fundamental technique for the controlled grafting of organotin species onto a solid support, which has applications in catalysis, material science, and as a model system for studying surface chemistry. The protocols outlined below are based on established methodologies and provide a framework for reproducible experimentation.
Application Notes
The reaction between gas-phase this compound and a silica surface is a well-established method for creating a covalently bound trimethyltin functionalized surface. The process relies on the reaction of TMT with the surface silanol groups (≡Si-OH) of silica. This reaction is thermally activated and results in the formation of a new siloxane bond between the tin atom and the silica surface (≡Si-O-Sn(CH3)3), with the concurrent evolution of one mole of methane for each mole of reacted silanol.[1]
The nature of the silica surface is critical for the success of this reaction. The silica must be dehydroxylated to remove physisorbed water and to control the density of surface silanol groups. The temperature of this pretreatment step will determine the relative populations of isolated and geminal silanol groups, which can influence the subsequent reaction with TMT.
Key applications of this surface modification technique include:
-
Heterogeneous Catalysis: The grafted organotin sites can serve as active centers or as precursors for the synthesis of more complex catalytic structures.
-
Model Systems: These well-defined surfaces provide an excellent platform for fundamental studies of surface reaction mechanisms, kinetics, and the structure of surface-bound organometallic species.
-
Chromatography: Modified silica with organotin functionalities can be explored as stationary phases in chromatographic applications.
Safety Considerations: this compound is a toxic organometallic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. All waste materials should be disposed of according to institutional and national safety guidelines.
Experimental Protocols
Silica Substrate Preparation (Dehydroxylation)
This protocol describes the pretreatment of silica to prepare the surface for reaction with this compound.
Materials:
-
High surface area silica gel (e.g., Aerosil, Cab-O-Sil)
-
Quartz or borosilicate glass reactor tube suitable for high-vacuum and high-temperature operation
-
High-vacuum line (< 10⁻⁴ Torr)
-
Tube furnace
Procedure:
-
Place a known quantity of silica into the reactor tube.
-
Attach the reactor to the high-vacuum line and begin evacuation.
-
Slowly heat the silica under vacuum to the desired dehydroxylation temperature. A typical temperature program involves ramping the temperature at 5-10 °C/min.
-
Hold the silica at the final dehydroxylation temperature for a minimum of 4 hours to ensure complete removal of physisorbed water and to achieve the desired silanol density. Common dehydroxylation temperatures are 500 °C and 700 °C.
-
After the heat treatment, cool the silica to room temperature under vacuum. The prepared silica should be stored under vacuum or an inert atmosphere until use.
Gas-Phase Reaction of this compound with Silica
This protocol details the reaction of the prepared silica with this compound vapor.
Materials:
-
Dehydroxylated silica in the reactor tube
-
This compound (Sn(CH₃)₄), electronic grade or appropriately purified
-
A glass vessel containing liquid TMT, equipped with a stopcock for vapor introduction
-
Constant temperature bath
-
Pressure gauge
Procedure:
-
Ensure the reactor containing the dehydroxylated silica is under high vacuum.
-
Connect the vessel containing liquid TMT to the reactor via the vacuum line.
-
To introduce TMT vapor, open the stopcock of the TMT vessel to the evacuated reactor. The vapor pressure of TMT at a given temperature will determine the pressure in the reactor.
-
Allow the TMT vapor to be in contact with the silica at room temperature. This will result in the physisorption of TMT onto the silica surface.
-
After the desired exposure time (typically 30-60 minutes), evacuate the excess, non-adsorbed TMT from the reactor.
-
To initiate the decomposition and grafting reaction, slowly heat the reactor containing the TMT-exposed silica to the reaction temperature. The reaction typically occurs between 150 °C and 250 °C.
-
Monitor the reaction by observing the evolution of methane gas, which is a primary byproduct of the reaction. This can be done using a mass spectrometer connected to the vacuum line.
-
Maintain the reaction temperature until the evolution of methane ceases, indicating the completion of the reaction.
-
After the reaction is complete, cool the reactor to room temperature under vacuum.
Characterization of the Modified Silica Surface
a. Infrared (IR) Spectroscopy
Purpose: To identify the functional groups on the silica surface before and after reaction.
Procedure:
-
Prepare a self-supporting wafer of the silica material (both before and after modification).
-
Place the wafer in an IR cell equipped with CaF₂ or KBr windows, which allows for in-situ heating and evacuation.
-
Record the IR spectrum at room temperature. Key spectral features to observe include:
-
The disappearance of the sharp absorption band corresponding to isolated silanols (ν(O-H)) at approximately 3747 cm⁻¹.
-
The appearance of new bands in the C-H stretching region (2800-3000 cm⁻¹) corresponding to the methyl groups of the grafted trimethyltin species.
-
b. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To obtain detailed structural information about the surface species.
Procedure:
-
Pack the modified silica powder into a solid-state NMR rotor in an inert atmosphere (e.g., a glovebox).
-
Acquire ¹³C and ¹¹⁹Sn Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectra.
-
Expected chemical shifts:
-
¹³C CP-MAS: A resonance around -9 ppm is characteristic of the methyl carbons directly bonded to the tin atom in the ≡Si-O-Sn(CH₃)₃ surface species.
-
¹¹⁹Sn CP-MAS: A signal in the range of +50 to +70 ppm is indicative of the tin atom in the grafted trimethyltin moiety.
-
Data Presentation
| Parameter | Value | Reference |
| Silica Pretreatment | ||
| Dehydroxylation Temperature | 500 - 700 °C | [2] |
| Vacuum Level | < 10⁻⁴ Torr | [2] |
| Duration | ≥ 4 hours | [2] |
| Reaction Conditions | ||
| This compound Exposure | Room Temperature | [1] |
| Reaction Temperature | 150 - 250 °C | [1] |
| Primary Gas-Phase Byproduct | Methane (CH₄) | [1] |
| Spectroscopic Data | ||
| IR: Isolated Silanol (ν(O-H)) | ~3747 cm⁻¹ | |
| ¹³C NMR: -Sn(CH₃)₃ | ~ -9 ppm | |
| ¹¹⁹Sn NMR: ≡Si-O-Sn(CH₃)₃ | +50 to +70 ppm |
Visualization of the Reaction Pathway
Caption: Experimental workflow for the gas-phase decomposition of this compound on silica.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Tetramethyltin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with the purification of crude tetramethyltin. All safety precautions should be strictly followed when handling this hazardous compound.
Safety First: Handling this compound
This compound is a highly flammable, toxic, and air-sensitive compound. All handling and purification procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, chemical splash goggles, a face shield, and neoprene or nitrile gloves, must be worn at all times.[1][2][3][4][5] Emergency eyewash and safety showers must be readily accessible.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Fractional Distillation
Fractional distillation is a common method for purifying this compound, which has a boiling point of 74-76 °C. However, its effectiveness can be hampered by the presence of impurities with close boiling points, such as the reaction solvent (e.g., diethyl ether or tetrahydrofuran).[6]
| Problem | Possible Cause | Solution |
| Poor Separation of this compound and Solvent | - Insufficient column efficiency (not enough theoretical plates).- Distillation rate is too fast. | - Use a longer fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge) with a higher number of theoretical plates. A column with 35-60 theoretical plates may be necessary for separating this compound from ethyl ether.[6]- Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1 drop per second).[7] |
| Column Flooding (Liquid backing up in the column) | - Excessive heating rate, leading to a high boil-up rate. | - Immediately reduce the heat to the distillation flask until the flooding subsides. Resume heating at a gentler rate. |
| Bumping or Irregular Boiling | - Absence of boiling chips or magnetic stirrer.- Superheating of the liquid. | - Ensure fresh boiling chips or a stir bar is added to the crude this compound before heating.- Maintain smooth and controlled heating. |
| Product Contamination with Water | - Incomplete drying of crude this compound or glassware. | - Ensure all glassware is thoroughly dried before assembly.- Dry the organic layer containing crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation. |
Solvent Extraction
Solvent extraction is a useful technique to remove water-soluble impurities, such as methyltin halides (e.g., CH₃SnCl₃, (CH₃)₂SnCl₂, (CH₃)₃SnCl), from the crude this compound mixture.[6]
| Problem | Possible Cause | Solution |
| Emulsion Formation at the Interface | - Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel for mixing instead of vigorous shaking.- If an emulsion forms, allow the mixture to stand for a longer period.- Addition of a small amount of brine (saturated NaCl solution) can help to break the emulsion. |
| Incomplete Removal of Water-Soluble Impurities | - Insufficient number of extraction steps. | - Perform multiple extractions with smaller volumes of water for better efficiency. Three to five extractions are typically recommended.[6] |
| Loss of Product into the Aqueous Layer | - Hydrolysis of this compound. | - Perform the extraction quickly and at room temperature. Avoid prolonged contact with the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Grignard reaction?
A1: The most common impurities include:
-
Unreacted starting materials: Tin tetrachloride (SnCl₄).
-
Grignard reagent-related byproducts: Magnesium halides (MgX₂), and unreacted methylmagnesium halide.
-
Partially methylated tin compounds: Methyltin trichloride (CH₃SnCl₃), dimethyltin dichloride ((CH₃)₂SnCl₂), and trimethyltin chloride ((CH₃)₃SnCl).[6]
-
Reaction solvent: Typically diethyl ether or tetrahydrofuran (THF).[6]
Q2: My crude this compound is a pale yellow liquid. Is this normal?
A2: Yes, crude this compound obtained after the initial workup can be a pale yellow liquid.[6] This coloration is often due to minor impurities. Pure this compound is a colorless liquid.
Q3: How can I confirm the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method to determine the purity of this compound.[10] The GC separates the components of the mixture, and the MS provides identification based on the mass-to-charge ratio of the fragments.
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is generally not recommended if your crude product contains impurities with boiling points close to that of this compound (74-76 °C), such as diethyl ether (boiling point ~34.6 °C) or tetrahydrofuran (boiling point ~66 °C).[6] Fractional distillation provides the necessary separation efficiency in such cases.[11][12]
Q5: What is the best way to remove residual water from the crude product before distillation?
A5: After the aqueous workup (solvent extraction), the organic layer containing the crude this compound should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). The drying agent should be filtered off before proceeding with the distillation.
Q6: Are there alternative purification methods to distillation and extraction?
A6: While fractional distillation and solvent extraction are the most common methods, for removing minor organotin impurities, column chromatography on silica gel treated with a base like triethylamine or potassium carbonate can be effective.[13] However, this is more commonly used for removing organotin byproducts from a desired organic product rather than purifying the organotin compound itself.
Data Presentation
Table 1: Physical Properties of this compound and Common Solvents
| Compound | Boiling Point (°C) | Density (g/mL) | Molar Mass ( g/mol ) |
| This compound | 74-76 | 1.291 | 178.85 |
| Diethyl Ether | 34.6 | 0.713 | 74.12 |
| Tetrahydrofuran (THF) | 66 | 0.889 | 72.11 |
Table 2: Comparison of Purification Methods
| Method | Purity Achieved | Yield | Advantages | Disadvantages |
| Fractional Distillation | >99% | Good to High | - Effective for separating compounds with close boiling points.- Can yield very pure product. | - Requires specialized glassware (fractionating column).- Can be time-consuming. |
| Solvent Extraction | Variable (removes water-soluble impurities) | High | - Simple and quick.- Effectively removes ionic impurities. | - Does not remove non-polar impurities or solvents with similar polarity. |
Note: Purity and yield are dependent on the initial purity of the crude product and the specific experimental conditions. A patent describing a combined extraction and distillation process reports achieving >99.7% purity with a total yield of 78%.[6]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol assumes the crude this compound has been separated from the aqueous layer after reaction workup and dried over an anhydrous salt.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for the volume of crude this compound.
-
Fit the flask with a fractionating column (e.g., a Vigreux column or a column packed with Raschig rings or metal sponge).
-
Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the side arm of the distillation head.
-
Connect a condenser to the distillation head and a receiving flask to the condenser.
-
Ensure all joints are securely clamped and sealed.
-
The entire apparatus must be under a gentle flow of inert gas.
-
-
Distillation:
-
Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Collect any initial distillate that comes over at a lower temperature (likely residual solvent).
-
When the temperature stabilizes at the boiling point of this compound (74-76 °C), change the receiving flask to collect the purified product.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely under an inert atmosphere before dismantling.
-
Protocol 2: Purification by Solvent Extraction
This protocol is for the initial workup of the reaction mixture after the synthesis of this compound.
-
Quenching and Initial Separation:
-
After the Grignard reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Extraction:
-
Wash the organic layer with deionized water (3 x 50 mL for a 250 mL organic layer). For each wash, gently invert the separatory funnel several times, releasing pressure frequently.
-
After the final wash, separate the organic layer.
-
-
Drying:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filter off the drying agent. The resulting solution is the crude this compound in the reaction solvent, which can then be purified by fractional distillation (Protocol 1).
-
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
Caption: Logical relationships in troubleshooting fractional distillation.
References
- 1. collections.uhsp.edu [collections.uhsp.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. IL23411A - A process for preparing this compound - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. softbeam.net:8080 [softbeam.net:8080]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Workup [chem.rochester.edu]
safe handling and storage protocols for tetramethyltin
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage protocols for tetramethyltin.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
This compound is a highly flammable liquid and vapor that is fatal if swallowed, in contact with skin, or if inhaled.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2] Symptoms of exposure may not be immediate and can include memory loss, rage, and other neurological effects.[1][3]
What personal protective equipment (PPE) is required when handling this compound?
A comprehensive list of required PPE includes:
-
Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[1][3]
-
Skin and Body Protection: Flame-retardant and antistatic protective clothing.
-
Respiratory Protection: A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended, especially where inhalation exposure may occur.[1] All work should be conducted in a chemical fume hood.[2][4]
What are the proper storage conditions for this compound?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][4] The storage area should be locked up or accessible only to authorized personnel.[1] It is crucial to ground all containers to prevent static discharge.[1][3]
What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents, acids, air, and direct sunlight.[1][3][4] Contact with tin (IV) chloride should be avoided as it can form highly toxic trimethylchlorotin.[1][3]
What should I do in case of a spill?
In the event of a spill, immediately evacuate the area and remove all ignition sources.[3][5] The spill should be contained and absorbed with a non-combustible material like sand or earth.[5][6] Use only non-sparking tools for cleanup.[1]
How should this compound waste be disposed of?
This compound is considered hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[4] Contact your institution's environmental health and safety office for specific guidance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Accidental Skin Contact | Direct contact with the liquid. | Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing. Seek immediate medical attention.[1] |
| Accidental Eye Contact | Splash or vapor exposure. | Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][3] |
| Accidental Inhalation | Inadequate ventilation or improper handling. | Move the affected person to fresh air and keep them at rest. Seek immediate medical attention.[1][6] |
| Accidental Ingestion | Contamination of hands or materials. | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Fire involving this compound | Exposure to ignition sources. | Use dry chemical, CO2, water spray, or foam to extinguish the fire.[3][5] Cool exposed containers with water spray.[3][5] Firefighters should wear self-contained breathing apparatus and full protective gear.[4] |
| Unusual Odor Detected | Potential leak or spill. | Immediately evacuate the area and follow spill response procedures. Ensure the ventilation system is functioning correctly. |
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C4H12Sn[1] |
| Molar Mass | 178.85 g/mol [7] |
| Appearance | Colorless liquid[4][7] |
| Melting Point | -54 °C / -65.2 °F[4] |
| Boiling Point | 74 - 75 °C / 165.2 - 167 °F[4] |
| Flash Point | -12 °C / 10.4 °F[4] |
| Density | 1.291 g/cm³ at 25 °C / 77 °F |
| Explosion Limits | 1.9 vol % (LEL)[1] |
| Solubility in Water | Insoluble[1] |
Safety and Handling Workflow
Caption: A workflow diagram illustrating the key safety considerations from experiment planning to completion when working with this compound.
References
managing toxicity and exposure risks of tetramethyltin
This technical support center provides essential information for managing the toxicity and exposure risks associated with tetramethyltin. The following guides are intended for researchers, scientists, and drug development professionals working with this hazardous compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the hazards, handling, and health effects of this compound.
??? Question: What is this compound and what are its primary hazards?
This compound (TMT), also known as tetramethylstannane, is a highly toxic organotin compound.[1][2] It is a highly flammable, colorless liquid.[2] The primary hazards are its extreme toxicity and flammability.[2][3] It is fatal if swallowed, inhaled, or in contact with skin.[1][4] TMT is also very toxic to aquatic life with long-lasting effects.[1][3] Due to its volatility, it poses a significant inhalation hazard.[2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₁₂Sn[1] |
| CAS Number | 594-27-4[2] |
| Physical State | Liquid[1] |
| Appearance | Colorless[2] |
| Boiling Point | 74 - 75 °C (165.2 - 167 °F)[2] |
| Melting Point | -54 °C (-65.2 °F)[2] |
| Flash Point | -12 °C (10.4 °F)[2] |
| Explosion Hazard | May form flammable/explosive vapor-air mixtures.[1][5] |
??? Question: What are the primary routes of exposure and the symptoms of acute exposure?
Exposure can occur through inhalation, skin contact, eye contact, and ingestion.[4][5] All routes are highly dangerous. This compound can be readily absorbed through the skin.[3]
Symptoms of acute exposure may not be immediate and can be delayed for several hours or even up to five days.[5][6] They include:
-
Low-Level Exposure: Headache, nausea, coughing, and irritation of the respiratory system.[5][6]
-
High-Level Exposure: More severe symptoms include memory loss, bradycardia (slow heart rate), hypertension, and abrupt variations in sinus rhythm.[5][6] At high concentrations, it can cause damage to brain cells, particularly in the limbic system.[1][5][6]
Table 2: Summary of Health Hazards and Symptoms
| Exposure Route | Acute Symptoms | Chronic Symptoms |
| Inhalation | Coughing, headache, nausea, vomiting, respiratory irritation, memory loss, cardiovascular effects.[5][6] | Damage to brain cells in the limbic system, long-term personality changes.[5][7] |
| Skin Contact | May cause skin irritation.[5] Readily absorbed, leading to systemic toxicity.[3][5] | Cumulative toxin; repeated exposure is a significant health hazard.[5] |
| Eye Contact | May cause eye irritation, with onset delayed for several hours.[5] | Not specified. |
| Ingestion | Nausea, vomiting.[3] Swallowing even small amounts presents a serious health hazard.[5] | Not specified. |
??? Question: What are the long-term health effects of this compound exposure?
This compound is considered a cumulative toxin.[5][6] In the body, it is metabolized to the neurotoxin trimethyltin.[7][8] Chronic exposure can lead to severe and potentially irreversible central nervous system (CNS) damage.[8] Reported long-term effects include memory loss, exhibition of rage and anger, and a reduction in sexual function.[5][6]
??? Question: What are the established occupational exposure limits?
Regulatory bodies have established strict limits for organotin compounds to protect workers. It is critical to maintain workplace air concentrations below these levels.
Table 3: Occupational Exposure Limits (OELs) for Organic Tin Compounds
| Organization | Limit Type | Value (as Sn) | Notes |
| OSHA (PEL) | 8-hour TWA | 0.1 mg/m³ | Permissible Exposure Limit[6][9] |
| ACGIH (TLV) | 8-hour TWA | 0.1 mg/m³ | Threshold Limit Value; Skin notation indicates potential for significant absorption through the skin.[9] |
| ACGIH (STEL) | 15-min STEL | 0.2 mg/m³ | Short-Term Exposure Limit[4] |
| NIOSH (REL) | 10-hour TWA | 0.1 mg/m³ | Recommended Exposure Limit[9] |
| NIOSH (IDLH) | — | 25 mg/m³ | Immediately Dangerous to Life or Health[4] |
??? Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Due to its high toxicity and ability to be absorbed through the skin, a comprehensive PPE strategy is required.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[5]
-
Eye Protection: Chemical safety goggles or a face shield must be worn. Contact lenses should not be worn.[5]
-
Skin and Body Protection: Wear suitable protective clothing to prevent any possibility of skin contact.[2][5] A flame-retardant, antistatic lab coat is recommended.[10]
-
Respiratory Protection: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If there is a risk of inhalation, appropriate respiratory protection (e.g., a NIOSH-approved respirator with organic vapor cartridges) must be used.[2][5]
??? Question: How should this compound be stored?
Proper storage is crucial to prevent accidents and degradation.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]
-
Keep away from heat, sparks, open flames, and direct sunlight.[3][5]
-
The storage area should be locked and accessible only to authorized personnel.[3][10]
-
Ground/bond the container and receiving equipment to prevent static electricity discharge.[1][5]
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during your experiments.
??? Problem: I have spilled a small amount of this compound inside a chemical fume hood. What is the procedure?
A small spill inside a functioning chemical fume hood can be managed in-house if you have the correct materials and training.
-
Ensure Safety: Keep the fume hood sash as low as possible. Ensure you are wearing all appropriate PPE (double gloves, goggles, lab coat).
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent.[1][5]
-
Collection: Using non-sparking tools, carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.[1][5]
-
Decontamination: Wipe down the spill area with a suitable solvent (follow your institution's safety protocol), then wash with soap and water.
-
Disposal: Label the waste container clearly and dispose of it through your institution's hazardous waste program.[5]
??? Problem: I have experienced a large spill of this compound outside of a fume hood. What should I do?
A large spill, or any spill outside of a containment area like a fume hood, is a major emergency.
-
Evacuate Immediately: Alert all personnel in the immediate area and evacuate.[1][5]
-
Isolate the Area: Close the doors to the lab and prevent entry.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and emergency services (e.g., 911) immediately. Provide the chemical name and approximate quantity spilled.
-
Remove Ignition Sources: If it is safe to do so without entering the contaminated area, shut off power and remove any potential ignition sources.[1][5]
-
Do Not Attempt to Clean Up: Only trained emergency responders with the proper protective equipment, including self-contained breathing apparatus (SCBA), should manage a large spill.[1][5]
Caption: Emergency Spill Response Decision Tree.
??? Problem: What are the first aid procedures for accidental exposure?
Immediate action is critical in any exposure scenario. Always seek medical attention after providing first aid.[1]
-
General Advice: Remove the affected person from the source of contamination. Remove all contaminated clothing and shoes immediately.[1][5] Show the Safety Data Sheet (SDS) to the attending physician.[5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][5] If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or physician immediately.[1][5]
-
Skin Contact: Immediately take off all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[1][5] Get immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[1][5] Rinse the mouth with water.[1] Call a poison center or physician immediately.[1][5]
??? Problem: How do I properly dispose of this compound waste?
This compound and any materials contaminated with it are considered hazardous waste.
-
Segregation: Never mix this compound waste with other chemical waste streams.[10]
-
Containment: Collect all waste (unused product, contaminated absorbents, disposable PPE) in a clearly labeled, sealed, and appropriate container.[5][10]
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound."
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste disposal program.[5][10] Do not pour down the drain or dispose of in regular trash.[3]
??? Problem: How do I decontaminate my work area after using this compound?
Regular decontamination of surfaces is a critical step in safe handling.
-
Preparation: The decontamination procedure should be performed at the end of each experiment or workday. Ensure you are wearing appropriate PPE.
-
Procedure:
-
Work within a chemical fume hood.
-
Wipe all potentially contaminated surfaces (fume hood interior, glassware, equipment) with a solvent recommended by your institution's safety office (e.g., a solution that can break down organometins).
-
Follow the solvent wipe with a thorough wash using soap and water.
-
-
Waste: All materials used for decontamination (e.g., wipes, paper towels) must be collected and disposed of as hazardous waste.
Workflows and Pathways
Visualizing workflows and toxicological pathways can aid in understanding and compliance.
Caption: Safe Handling Workflow for this compound.
Caption: Simplified Organotin Neurotoxicity Pathway.[11]
References
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | C4H12Sn | CID 11661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. TETRAETHYL TIN | Occupational Safety and Health Administration [osha.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stille Reaction Yields with Organotin Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Stille reaction yields when using organotin reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no product formation in a Stille coupling reaction?
Low or no yield in a Stille reaction can stem from several factors:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be easily oxidized, rendering it inactive. It's crucial to handle and store catalysts like Pd(PPh₃)₄ under a strictly inert atmosphere.[1] Alternatively, an active Pd(0) species can be generated in situ from a more stable Pd(II) precursor, such as PdCl₂(PPh₃)₂ or Pd(OAc)₂.[2][3]
-
Poor Quality of Reactants: The purity of both the organohalide and the organotin reagent is critical. Impurities, especially in the organostannane, can inhibit the catalyst.[1] Organotin reagents can also degrade during storage.
-
Inappropriate Solvent: The choice of solvent plays a significant role in the reaction's success. Polar aprotic solvents like DMF, THF, dioxane, and toluene are commonly used.[2][4] The solvent can influence the reaction rate and selectivity by coordinating to the palladium center.[5][6]
-
Suboptimal Temperature: Stille reactions are often run at elevated temperatures (50-150 °C). If the temperature is too low, the reaction may not proceed at a reasonable rate.
Q2: I am observing a significant amount of homocoupling of my organotin reagent. How can I minimize this side reaction?
Homocoupling (R²-R²) is a common side reaction where two molecules of the organotin reagent couple with each other.[7] To minimize this:
-
Strictly Anaerobic Conditions: Traces of oxygen can promote the homocoupling of organostannanes. Ensure the reaction is performed under a robust inert atmosphere (e.g., argon or nitrogen).[1]
-
Slow Addition: Slowly adding the organotin reagent to the reaction mixture containing the organohalide and the palladium catalyst can favor the desired cross-coupling pathway.[1]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the organohalide can also help to suppress homocoupling.[1]
Q3: How do additives like copper(I) salts and fluoride ions improve the reaction?
-
Copper(I) Salts (e.g., CuI): Copper(I) iodide is frequently used as a co-catalyst. It is believed to act as a scavenger for free phosphine ligands in the solution, which can inhibit the rate-limiting transmetalation step.[8] In some cases, copper can also facilitate the transmetalation step itself, especially for less reactive organotin reagents.[9]
-
Fluoride Ions (e.g., CsF, KF): Fluoride sources can coordinate to the organotin reagent, forming a hypervalent tin species. This "activated" species is more nucleophilic and is believed to undergo transmetalation at a faster rate.[8][10]
Q4: My purification is complicated by tin byproducts. What are the most effective methods for their removal?
Organotin byproducts (e.g., Bu₃SnX) are toxic and can be challenging to remove.[11] Effective purification strategies include:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[11][12][13]
-
Chromatography:
-
Basic Alumina or Silica Gel with Triethylamine: Filtering the crude product through a plug of silica gel treated with ~2-5% triethylamine in the eluent can effectively trap organotin residues.[12][13]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has proven effective in reducing organotin impurities.[12]
-
-
Recrystallization: For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) before recrystallization can significantly reduce tin contamination.[8][12]
Q5: Which palladium catalyst and ligands should I choose for my reaction?
The choice of catalyst and ligand is highly dependent on the specific substrates being coupled.
-
Palladium Sources: Common Pd(0) sources include Pd(PPh₃)₄ and Pd₂(dba)₃. Pd(II) precursors like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are also widely used as they are more stable and are reduced to the active Pd(0) species in situ.[2][3]
-
Ligands: Sterically hindered, electron-rich phosphine ligands generally accelerate the coupling reaction.[8][14] Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and bulky proazaphosphatrane ligands.[15][16] The optimal ligand often needs to be determined empirically for a given reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Stille coupling experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Ensure proper handling and storage of Pd(0) catalysts under an inert atmosphere.[1]- Consider using a freshly opened bottle of catalyst.- Generate the active Pd(0) species in situ from a Pd(II) precursor.[1] |
| Poor quality of reactants | - Verify the purity of the organohalide and organostannane via NMR or other analytical techniques.- Ensure the organostannane has not degraded during storage. | |
| Inappropriate solvent | - Screen different polar aprotic solvents such as DMF, THF, NMP, or dioxane.[1][8] | |
| Suboptimal temperature | - Gradually increase the reaction temperature. Microwave heating can sometimes be beneficial.[8] | |
| Significant Homocoupling of Organotin Reagent | Presence of oxygen | - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1] |
| Reaction kinetics favor homocoupling | - Add the organostannane slowly to the reaction mixture.- Use a slight excess (1.1-1.2 equivalents) of the organohalide.[1] | |
| Slow or Stalled Reaction | Inhibited transmetalation step | - Add a copper(I) salt (e.g., CuI, 10-20 mol%) as a co-catalyst.[8][9]- Add a fluoride source (e.g., CsF, KF) to activate the organotin reagent.[8] |
| Sterically hindered substrates | - Switch to a more electron-rich and bulky phosphine ligand to promote oxidative addition.[15] | |
| Difficulty in Removing Tin Byproducts | Inefficient purification method | - Employ an aqueous KF wash to precipitate tin fluorides.[12][13]- Utilize specialized column chromatography with basic alumina or triethylamine-treated silica gel.[12]- For solid products, perform recrystallization, possibly after a solvent slurry.[8] |
Key Experimental Protocol: General Procedure for Stille Coupling
The following is a general protocol and should be optimized for specific substrates.
Materials:
-
Organohalide (1.0 eq)
-
Organotin reagent (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a Pd(II) source)
-
Additive (e.g., CuI, 10-20 mol%) (optional)
-
Anhydrous, degassed solvent (e.g., DMF, THF, dioxane)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the organohalide, palladium catalyst, and any solid additives.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organotin reagent neat or as a solution in the reaction solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Proceed with an appropriate workup procedure to remove tin byproducts (e.g., aqueous KF wash).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Stille Coupling Reaction
Catalytic Cycle of the Stille Reaction
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Stille reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. scilit.com [scilit.com]
- 10. Stille coupling via C–N bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies to Minimize Toxic Tin Byproducts in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing and removing toxic organotin byproducts from chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of organotin byproducts a critical issue in synthesis?
A1: Organotin compounds, particularly tri- and tetra-substituted organotins, are highly toxic and pose significant health and environmental risks.[1] They can be absorbed through ingestion, inhalation, or skin contact, leading to acute and chronic health issues, including neurological damage and endocrine disruption.[1] For pharmaceutical and drug development applications, the presence of these toxic byproducts in active pharmaceutical ingredients (APIs) is strictly regulated, often requiring purification to parts-per-million (ppm) levels.[2][3]
Q2: What are the most common synthetic reactions that generate organotin byproducts?
A2: The most prevalent source of organotin byproducts is the Stille cross-coupling reaction, which utilizes organostannanes as coupling partners.[2] Other common reactions include radical reductions using tributyltin hydride and other transformations involving organotin reagents.[2]
Q3: What are the typical organotin byproducts encountered in a Stille coupling reaction?
A3: The most common byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and, if tin hydrides are used, hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[4]
Q4: Are there alternatives to traditional organotin reagents to avoid these byproducts altogether?
A4: Yes, due to the toxicity and removal challenges of organotin compounds, several "tin-free" alternatives have been developed. These include organosilanes and catalytic methods employing photoredox or other transition-metal catalysts. Additionally, the use of fluorous-tagged or polymer-supported organotin reagents can greatly simplify the removal process through specialized extraction or filtration techniques.[5][6]
Q5: What safety precautions should be taken when handling organotin compounds and their waste?
A5: Organotin compounds should always be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.[2] All glassware that has been in contact with organotin reagents should be decontaminated, for instance, by soaking in a bleach solution overnight to oxidize the tin residues to less harmful inorganic forms.[2] Tin-containing waste must be segregated and disposed of according to institutional and local environmental regulations.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the removal of organotin byproducts.
Issue 1: An aqueous potassium fluoride (KF) wash was ineffective in removing tin residues.
-
Possible Cause: Insufficient mixing or quantity of KF solution. The reaction between organotin species and fluoride ions to form the insoluble precipitate requires vigorous and prolonged agitation.[4]
-
Recommended Solution:
-
Ensure you are using a saturated (around 1M) aqueous solution of KF.
-
Increase the shaking/stirring time to at least one minute for each wash.[4]
-
Perform multiple washes (2-3 times is recommended).[4]
-
If a precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®.[4]
-
Issue 2: Organotin byproducts are co-eluting with my product during standard silica gel chromatography.
-
Possible Cause: The polarity of your product and the tin byproducts are too similar for effective separation on plain silica gel.
-
Recommended Solution:
-
Triethylamine-Treated Silica: Pre-treat your silica gel with an eluent containing 2-5% triethylamine. This can effectively remove tributyltin halides.[2][7]
-
Potassium Carbonate/Silica Gel: Use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel. This is highly effective at trapping organotin impurities.[2][3]
-
Issue 3: My product is non-polar, making separation from non-polar tin byproducts difficult.
-
Possible Cause: The similar non-polar nature of both the product and byproducts like tributyltin chloride makes standard purification methods challenging.
-
Recommended Solution:
-
Liquid-Liquid Extraction: Utilize partitioning between two immiscible solvents with different polarities, such as hexane and acetonitrile. The non-polar product will preferentially dissolve in hexane, while the slightly more polar tin byproducts can be extracted into the acetonitrile phase.
-
Chemical Modification: Consider treating the reaction mixture with trimethylaluminum (AlMe₃) to convert the tin byproducts into the more non-polar tributyltin methyl, which may then be separable from a more polar product.[2]
-
Issue 4: Unreacted tin hydrides (e.g., Bu₃SnH) or tin-tin dimers (e.g., Bu₃SnSnBu₃) remain in the product.
-
Possible Cause: These species are less reactive towards potassium fluoride.
-
Recommended Solution:
Data Presentation: Comparison of Tin Removal Methodologies
The following table summarizes the reported efficiencies of various methods for removing organotin residues.
| Method | Reagent/Stationary Phase | Reported Residual Tin Level | Reference(s) |
| Chromatography on K₂CO₃/Silica | 10% w/w Anhydrous K₂CO₃ in Silica Gel | < 15 ppm | [3][4] |
| Chromatography on KF/Silica | 10% w/w Potassium Fluoride in Silica Gel | < 30 ppm | [3] |
| Aqueous Extraction with Oxalic Acid | 5% Aqueous Oxalic Acid | 4-7 ppm | [4] |
| Aqueous Potassium Fluoride (KF) Wash | Saturated Aqueous KF Solution | < 1% w/w | [2] |
| Fluoride Workup and Column Chromatography | KF wash followed by silica gel column | Not Detectable (by ICP) | [4] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration
This protocol is effective for the removal of trialkyltin halides.
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Optional Initial Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. For each wash, shake the separatory funnel vigorously for at least 1 minute.[4]
-
Precipitate Formation: A white precipitate of insoluble trialkyltin fluoride (e.g., Bu₃SnF) may form at the interface.[4]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid precipitate.[4]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can be further purified if necessary.
Protocol 2: Column Chromatography using Potassium Carbonate-Silica (K₂CO₃-Silica)
This method is highly effective for removing a broad range of organotin impurities to very low levels.
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months in a sealed container.[2]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Protocol 3: Removal of Tin Hydrides and Dimers via Oxidation
-
Oxidation: After the reaction is complete, dilute the mixture with an organic solvent like diethyl ether.
-
Iodine Treatment: Add a solution of iodine (I₂) in the same solvent dropwise until the characteristic purple/brown color of iodine persists. This converts unreacted Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI.[2]
-
Removal of Bu₃SnI: The resulting Bu₃SnI can then be efficiently removed using either Protocol 1 (Aqueous KF Wash) or Protocol 2 (K₂CO₃-Silica Chromatography).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A convenient method for the preparation of fluorous tin derivatives for the fluorous labeling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. chem.rochester.edu [chem.rochester.edu]
thermal stability and decomposition temperature of tetramethyltin
Technical Support Center: Tetramethyltin
This technical support guide provides essential information regarding the thermal stability and decomposition of this compound for researchers, scientists, and drug development professionals. Please consult this guide for troubleshooting and frequently asked questions related to your experiments.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
A1: The decomposition temperature of this compound can vary significantly depending on the experimental conditions. In the gas phase, decomposition has been noted to begin at approximately 277 °C.[1] However, studies on its pyrolysis in a toluene carrier flow system have been conducted at much higher temperatures, ranging from 530 °C to 668 °C (803–941 K).[2][3] For reactions involving other reagents, such as the Kocheshkov redistribution reaction with tin(IV) chloride (SnCl₄), this compound can react at temperatures between 100 °C and 200 °C.[1]
Q2: What are the primary products of thermal decomposition?
A2: The decomposition products are highly dependent on the conditions.
-
In an inert atmosphere (pyrolysis): The primary step is the cleavage of the tin-carbon bond to form methyl radicals (•CH₃) and a trimethyltin radical ((CH₃)₃Sn•).[3] Subsequent reactions of these radicals can lead to the formation of methane, ethane, ethylene, and, in a toluene carrier system, ethylbenzene.[2][3]
-
In the presence of oxygen/air: Oxidative thermolysis can occur. Upon exposure to elevated temperatures or combustion, this compound can generate irritating gases, carbon monoxide (CO), and carbon dioxide (CO₂).[4] Direct sunlight in the presence of air can cause a slow degradation to an inorganic tin salt.[5][6]
-
In an ion source: Decomposition has been shown to produce fragment ions such as H⁺, CH₂⁺, and Sn⁺.[7]
Q3: What are the visible signs of this compound decomposition?
A3: this compound is a colorless liquid.[1] The appearance of discoloration, cloudiness, or the formation of solid precipitates may indicate degradation or contamination. In the presence of air and sunlight, it can slowly degrade to an inorganic tin salt, which may appear as a solid.[5][6] During heating, the evolution of fumes can indicate decomposition is occurring.[5]
Q4: How can I prevent unintentional decomposition during my experiments?
A4: To maintain the stability of this compound, the following precautions are crucial:
-
Avoid Heat and Ignition Sources: this compound is highly flammable (flash point -12 °C) and should be kept away from heat, sparks, and open flames.[1][8]
-
Inert Atmosphere: When possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Protect from Light: Store in a dark or opaque container and protect from direct sunlight to prevent photochemical degradation.[5][6]
-
Material Compatibility: Avoid contact with strong oxidizing agents.[5][6] Be aware that reacting it with tin(IV) chloride can produce highly toxic trimethyltin chloride.[5][6]
Troubleshooting Guide
Issue 1: My reaction is not proceeding as expected, and I suspect my this compound has degraded.
-
Verification: Check the purity of your this compound using an appropriate analytical technique such as NMR spectroscopy or gas chromatography. Compare the results to a reference standard.
-
Root Cause Analysis:
-
Solution: If decomposition is confirmed, it is recommended to use a fresh, unopened bottle of this compound or purify the existing stock. Purification can be achieved by fractionation.[9]
Issue 2: I observe gas evolution or fuming when heating my reaction mixture containing this compound.
-
Verification: This is a strong indicator that the compound is undergoing thermal decomposition.[5]
-
Root Cause Analysis:
-
Excessive Temperature: The reaction temperature may be exceeding the decomposition threshold for your specific experimental setup. The decomposition rate is significant at elevated temperatures.[2]
-
Presence of Contaminants: Catalytic impurities could be lowering the decomposition temperature.
-
-
Solution:
-
Carefully review the literature for the thermal tolerance of your specific reaction.
-
Consider lowering the reaction temperature or using a catalyst that allows for milder reaction conditions.
-
Ensure all glassware is scrupulously clean and that all reagents are of high purity.
-
Data Summary
The following table summarizes key thermal properties and decomposition data for this compound.
| Parameter | Value | Conditions / Notes |
| Decomposition Temperature | ~277 °C | In the gas phase.[1] |
| 530 - 668 °C | Pyrolysis in a toluene carrier flow system.[2][3] | |
| 260 - 340 °C | Oxidative thermolysis study range.[10] | |
| Boiling Point | 74 - 76 °C | At standard pressure.[1] |
| Melting Point | -54 °C | [1] |
| Flash Point | -12 °C | Highly flammable liquid.[1][8] |
| Primary Decomposition Products | •CH₃, (CH₃)₃Sn• | Initial pyrolysis products.[3] |
| Methane, Ethane | From pyrolysis.[2] | |
| CO, CO₂ | From combustion/thermal decomposition in air.[4] | |
| Inorganic Tin Salt | Slow degradation in sunlight and air.[5][6] |
Experimental Protocols
1. Pyrolysis in a Toluene Carrier Flow System
This method was used to study the kinetics of the thermal decomposition of this compound.
-
Apparatus: A toluene carrier flow system is employed. This typically consists of a furnace to heat a reaction tube, a system to introduce a carrier gas (toluene-saturated nitrogen or helium), and a method to inject the this compound. The products are then collected in cold traps for analysis.
-
Methodology:
-
The system is operated at total pressures ranging from approximately 10 to 52 mm Hg.[2]
-
A stream of toluene-laden carrier gas is passed through the heated reaction tube, which is maintained at a constant temperature between 803–941 K (530–668 °C).[2]
-
This compound is introduced into the carrier stream. Contact times in the heated zone can be varied (e.g., 0.5 to 14 seconds).[2]
-
The reaction is quenched by passing the effluent through a series of cold traps.
-
The products (methane, ethane, ethylene, ethylbenzene) and any undecomposed this compound are analyzed, typically by gas chromatography, to determine the extent of decomposition and calculate rate constants.[2][3]
-
2. Identification of Ionic Fragments via Mass Spectrometry
This protocol is used to identify the ionic species produced during the decomposition of this compound in an ion source.
-
Apparatus: A low-energy mass-selected ion beam machine equipped with a Freeman-type ion source.[7]
-
Methodology:
-
A mixed gas of this compound and an inert gas (e.g., Argon) is introduced into the ion source.[7]
-
The this compound is decomposed within the source by electron impact or other ionization methods.
-
The resulting fragment ions are extracted and accelerated.
-
A mass selector (magnetic or quadrupole) is used to separate the ions based on their mass-to-charge ratio.
-
A detector, such as a Faraday cup, measures the ion current for each mass, allowing for the identification of the dominant fragment ions produced (e.g., H⁺, CH₂⁺, Sn⁺).[7]
-
Visualizations
The following diagram illustrates the proposed initial steps in the thermal decomposition (pyrolysis) of this compound in an inert atmosphere.
Caption: Initial pathway of this compound thermal decomposition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. Identification of fragment ions produced by the decomposition of this compound and the production of low-energy Sn+ ion beam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | [gelest.com]
- 9. This compound CAS#: 594-27-4 [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Procedures for Tetramethyltin Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the safe and effective quenching of reactions involving tetramethyltin. Adherence to these procedures is critical due to the high toxicity, volatility, and flammability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a specific quenching procedure required for this compound reactions?
This compound is a highly toxic, volatile, and flammable organometallic compound.[1] Improper quenching can lead to uncontrolled exothermic reactions, the release of toxic fumes, and potential fire hazards. A controlled, stepwise procedure is essential to safely neutralize any unreacted this compound and transform it into less hazardous inorganic tin compounds.
Q2: What are the primary hazards associated with quenching this compound?
The primary hazards include:
-
Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Flammability: It is a highly flammable liquid and vapor.[2]
-
Exothermic Reaction: Rapid addition of a quenching agent can cause a sudden and violent exothermic reaction, leading to a rapid increase in temperature and pressure.
-
Formation of Toxic Byproducts: Incompatible materials can lead to the formation of other toxic organotin compounds. For example, contact with tin(IV) chloride can form highly toxic trimethyltin chloride.[2]
Q3: What are the recommended quenching agents for this compound?
A stepwise addition of protic solvents with decreasing reactivity is the recommended and safest approach. This typically involves:
-
Isopropanol: A less reactive alcohol to initiate the quench in a controlled manner.
-
Methanol or Ethanol: A more reactive alcohol to ensure the majority of the unreacted reagent is consumed.
-
Water: To hydrolyze any remaining organotin species.
Direct quenching with water or strong acids is not recommended as it can lead to a violent and uncontrolled reaction.
Q4: What are the expected byproducts of a properly quenched this compound reaction?
Upon successful quenching and workup, this compound is converted into less toxic and more easily removable inorganic tin salts or oxides. The final tin species will depend on the workup conditions. For example, hydrolysis will lead to tin oxides, while treatment with potassium fluoride will yield insoluble tin fluorides.
Q5: How can I confirm that all the this compound has been quenched?
Due to the high toxicity of this compound, it is crucial to ensure its complete removal. While direct monitoring of the quenching process can be challenging, a common practice is to perform a final workup step specifically designed to remove any residual organotin compounds. Treatment with an aqueous solution of potassium fluoride (KF) is a highly effective method for this purpose, as it precipitates organotin species as insoluble fluorides.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Violent/Uncontrolled Quenching Reaction | Quenching agent added too quickly. | Immediately cease addition and ensure the reaction vessel is adequately cooled. Once the reaction subsides, resume addition at a much slower, dropwise rate with vigorous stirring. |
| Water or a highly reactive alcohol (methanol/ethanol) was used as the initial quenching agent. | Always begin the quenching process with a less reactive alcohol, such as isopropanol, to control the initial exotherm.[3][4][5][6] | |
| Incomplete Quenching (Suspected residual this compound) | Insufficient amount of quenching agent used. | After the initial stepwise quench, add an excess of the final quenching agent (water) and stir for an extended period to ensure complete reaction. |
| Inefficient mixing. | Ensure vigorous and continuous stirring throughout the quenching process to maximize contact between the reagent and the quenching agent. | |
| Difficulty Removing Tin Byproducts from the Final Product | Formation of soluble organotin oxides/hydroxides. | After quenching, perform a workup with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[7][8] |
| Emulsion formation during aqueous workup. | Break the emulsion by adding brine or a small amount of a different organic solvent. In some cases, filtration through a pad of Celite can also help. | |
| Glassware Contamination with Organotin Residues | Strong adhesion of organotin compounds to glass surfaces. | After the experiment, rinse glassware with a suitable organic solvent (e.g., acetone). Then, soak the glassware overnight in a solution of commercial bleach (sodium hypochlorite) or a 20% nitric acid bath. This will oxidize the residual organotin compounds to less toxic inorganic tin species. |
Experimental Protocols
Protocol 1: Standard Stepwise Quenching of Unreacted this compound
This protocol is designed for the safe and controlled neutralization of unreacted this compound in a reaction mixture.
Materials:
-
Reaction mixture containing unreacted this compound under an inert atmosphere (e.g., Nitrogen or Argon).
-
Anhydrous isopropanol.
-
Anhydrous methanol or ethanol.
-
Deionized water.
-
Ice bath.
-
Addition funnel or syringe.
-
Stir plate and stir bar.
Procedure:
-
Cool the Reaction: Cool the reaction flask to 0 °C using an ice bath.
-
Initial Quench with Isopropanol: Slowly add anhydrous isopropanol dropwise via an addition funnel or syringe with vigorous stirring. Monitor the reaction for any gas evolution or temperature increase. Continue the slow addition until the initial vigorous reaction ceases.
-
Secondary Quench with Methanol/Ethanol: Once the reaction with isopropanol has subsided, slowly add anhydrous methanol or ethanol in a similar dropwise manner.
-
Final Quench with Water: After the addition of the more reactive alcohol is complete and no further reaction is observed, cautiously add deionized water dropwise to quench any remaining reactive species.
-
Equilibration: Remove the ice bath and allow the mixture to warm to room temperature while stirring for at least one hour to ensure the quenching is complete.
Protocol 2: Workup for Removal of Tin Byproducts using Potassium Fluoride (KF)
This protocol is designed to remove both quenched and unquenched organotin species from the reaction mixture, converting them into insoluble tin fluorides.
Materials:
-
Quenched reaction mixture from Protocol 1.
-
Saturated aqueous solution of potassium fluoride (KF).
-
A suitable organic solvent for extraction (e.g., ethyl acetate, diethyl ether).
-
Celite.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Standard laboratory glassware for extraction and filtration.
Procedure:
-
Dilution: Dilute the quenched reaction mixture with a suitable organic solvent.
-
KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer two to three times with a saturated aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash. A white precipitate of organotin fluorides may form.
-
Filtration: Filter the entire mixture through a pad of Celite to remove the insoluble tin fluorides.
-
Separation and Drying: Return the filtrate to the separatory funnel and separate the aqueous layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now largely free of organotin residues.
Visualizations
Caption: Workflow for the safe quenching of this compound reactions.
Caption: Decision tree for addressing uncontrolled quenching reactions.
References
Technical Support Center: Handling Air and Moisture Sensitive Organostannanes
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of organostannane compounds. Below you will find troubleshooting guides for common issues encountered during experimentation, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
While many organostannanes are relatively stable to air and moisture compared to other organometallic reagents, certain classes, particularly electron-rich or sterically unhindered stannanes, can be susceptible to hydrolysis and oxidation.[1][2] This can lead to reduced yields and the formation of impurities. Below is a guide to troubleshoot common problems.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in cross-coupling reaction (e.g., Stille Coupling) | Decomposition of Organostannane: The reagent may have degraded due to improper storage or handling, leading to a lower effective concentration. | 1. Verify Reagent Quality: Before use, check the purity of the organostannane via NMR or GC-MS to confirm its integrity.[3][4] 2. Improve Inert Atmosphere: Ensure all glassware is rigorously dried and the reaction is performed under a robust inert atmosphere (Argon or high-purity Nitrogen) using a Schlenk line or glovebox.[5][6] 3. Use Fresh Reagent: If decomposition is suspected, use a freshly opened bottle or a recently purified batch of the organostannane. |
| Inactivated Catalyst: The palladium catalyst used in the coupling reaction is sensitive to oxygen. | 1. Degas Solvents: Thoroughly degas all reaction solvents to remove dissolved oxygen.[7] 2. Proper Catalyst Handling: Handle the palladium catalyst under an inert atmosphere. | |
| Formation of unexpected byproducts (e.g., R-R homocoupling) | Oxygen Exposure: The presence of oxygen can facilitate the homocoupling of organostannane reagents. | 1. Rigorous Inert Technique: Employ strict air-free techniques throughout the setup and execution of the reaction.[8] 2. Solvent Purity: Ensure solvents are anhydrous and free of peroxides. |
| Hydrolysis Products: Reaction with moisture can lead to the formation of tin oxides or hydroxides, which may interfere with the reaction. | 1. Use Anhydrous Conditions: Use oven- or flame-dried glassware and anhydrous solvents.[5] 2. Proper Reagent Storage: Store organostannanes under an inert atmosphere and away from moisture. | |
| Inconsistent reaction outcomes | Variable Reagent Quality: The purity of the organostannane may vary between batches or after prolonged storage. | 1. Standardize Reagent Purity: Always re-purify or analyze the organostannane if it has been stored for an extended period. 2. Consistent Handling Protocol: Adhere to a standardized protocol for setting up reactions to minimize variability. |
| Precipitate formation upon addition of organostannane | Hydrolysis: Formation of insoluble tin hydroxides or oxides due to reaction with residual moisture. | 1. Check Solvent and Reagent Dryness: Ensure all components of the reaction mixture are anhydrous. 2. Temperature Control: Some hydrolysis reactions can be mitigated by running the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my organostannane has decomposed?
A: Decomposition can be indicated by a change in physical appearance (e.g., cloudiness in a solution, discoloration). The most reliable methods are analytical. 1H and 119Sn NMR spectroscopy can reveal the presence of impurities or decomposition products.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique to assess purity.[10][11]
Q2: What is the best way to store air and moisture-sensitive organostannanes?
A: Sensitive organostannanes should be stored in a sealed container, such as a Sure/Seal™ bottle, under a positive pressure of an inert gas like argon or nitrogen.[6][12] For long-term storage, it is recommended to store them in a cool, dark place, such as a refrigerator or freezer, taking care to prevent moisture condensation upon removal.[13] For highly sensitive compounds, storage in a glovebox is ideal.[8]
Q3: Can I handle organostannanes on the benchtop?
A: While some organostannanes are considered "bench-stable" for short periods, it is best practice to handle all organometallic reagents under an inert atmosphere to prevent gradual decomposition and ensure reproducibility.[8] For sensitive organostannanes, benchtop handling is strongly discouraged.
Q4: What is the difference between using a Schlenk line and a glovebox for handling organostannanes?
A: A glovebox provides a continuously inert environment, which is ideal for storing and handling highly sensitive solids and for performing complex manipulations.[8] A Schlenk line is used to create an inert atmosphere within specific glassware and is suitable for most synthetic reactions and transfers of liquids and solutions.[14] The choice depends on the sensitivity of the compound and the nature of the experimental procedure.
Q5: My Stille reaction is not working, and I suspect the organostannane is the issue. What should I do?
A: First, verify the purity of your organostannane using NMR or GC-MS. If it has degraded, you will need to purify it (e.g., by distillation or chromatography) or use a new batch. If the purity is confirmed, then troubleshoot other reaction parameters such as the catalyst, solvent, temperature, and the integrity of your inert atmosphere setup.
Experimental Protocols
Protocol 1: Storage of an Air and Moisture-Sensitive Organostannane
-
Glassware Preparation: Ensure the storage flask (e.g., a Schlenk flask with a Teflon valve) is clean and oven-dried (e.g., at 125°C overnight) to remove all adsorbed moisture.[6]
-
Inert Atmosphere: Assemble the hot flask and allow it to cool to room temperature under a stream of dry inert gas (argon or nitrogen).
-
Transfer: Transfer the organostannane to the Schlenk flask under a positive pressure of inert gas, preferably within a glovebox for solids or via cannula transfer for liquids.
-
Sealing: Securely close the Teflon valve of the Schlenk flask.
-
Parafilm and Labeling: Wrap the joint and valve with Parafilm for an extra seal. Clearly label the flask with the compound name, date, and any handling precautions.
-
Storage Conditions: Store the flask in a cool, dark location. If storing in a freezer or refrigerator, allow the flask to warm to room temperature before opening to prevent condensation of atmospheric moisture.[13]
Protocol 2: Transfer of a Liquid Organostannane using a Schlenk Line (Cannula Transfer)
-
Glassware Preparation: Oven-dry both the donor Schlenk flask (containing the organostannane) and the receiving flask. Allow them to cool under an inert atmosphere.
-
Setup: Connect both flasks to a dual-manifold Schlenk line. Ensure a positive pressure of inert gas is maintained, as indicated by a bubbler.
-
Septa: Replace the glass stoppers on both flasks with rubber septa.
-
Cannula Purge: Take a stainless-steel cannula (a long, flexible double-tipped needle) and insert one end through the septum of the receiving flask. Allow the inert gas to flow through the cannula for a few minutes to purge it of air.
-
Transfer Initiation: Insert the other end of the cannula through the septum of the donor flask, ensuring the tip is below the surface of the liquid organostannane.
-
Pressure Differential: To initiate the transfer, slightly reduce the pressure in the receiving flask by inserting a needle connected to the bubbler or by carefully adjusting the gas flow. Alternatively, slightly increase the pressure in the donor flask. The liquid will then flow from the donor to the receiving flask.[14][15]
-
Completion: Once the desired amount is transferred, raise the cannula tip above the liquid level in the donor flask to stop the flow. Then, remove the cannula from both flasks.
Protocol 3: Assessing Compound Purity and Decomposition via GC-MS
-
Sample Preparation: Under an inert atmosphere, dilute a small aliquot of the organostannane in a suitable anhydrous solvent (e.g., hexane or toluene).
-
Derivatization (if necessary): For some polar organotin compounds, derivatization to a more volatile species may be required. A common method is ethylation using sodium tetraethylborate.[11]
-
GC-MS Instrument Parameters:
-
Injector: Use a split/splitless injector. A splitless injection is often preferred for trace analysis.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. Data can be acquired in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for higher sensitivity if the masses of expected decomposition products are known.[11]
-
-
Data Analysis: Analyze the resulting chromatogram to identify the main peak corresponding to the organostannane and any additional peaks that may indicate impurities or decomposition products. The mass spectrum of each peak can be used for structural elucidation.
Visualizations
Caption: General workflow for experiments involving sensitive organostannanes.
Caption: Troubleshooting logic for low-yield reactions with organostannanes.
References
- 1. Stannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. delvallelab.weebly.com [delvallelab.weebly.com]
- 6. web.mit.edu [web.mit.edu]
- 7. moodle2.units.it [moodle2.units.it]
- 8. ossila.com [ossila.com]
- 9. High resolution MMR of organotin compounds and ESR study of X-ray irradiated organic single crystals - UBC Library Open Collections [open.library.ubc.ca]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Chemistry Teaching Labs - Moving solutions on a Schlenk line [chemtl.york.ac.uk]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Catalytic Efficiency in Tin-Mediated Cross-Coupling Reactions
Welcome to the technical support center for tin-mediated cross-coupling reactions, a cornerstone of modern synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Stille cross-coupling reaction and why is it useful?
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2][3] Its significance in organic synthesis, particularly in the pharmaceutical industry, stems from its tolerance of a wide array of functional groups, mild reaction conditions, and the stability of organotin reagents to air and moisture.[1][2][4][5]
Q2: What are the main limitations of the Stille coupling reaction?
The primary drawbacks of the Stille reaction are the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product.[5][6][7] Additionally, reactions involving bulky or heavily substituted reagents can be slow and may require optimization.[1] Homocoupling of the organostannane reagent is also a common side reaction.[5][8]
Q3: Which palladium catalysts are typically used for the Stille reaction?
A variety of palladium(0) and palladium(II) complexes can be used as catalysts. Common examples include Pd(PPh₃)₄ and Pd₂(dba)₃.[1][5][9] The active catalyst is a 14-electron Pd(0) species, which is formed in situ from the precatalyst.[1]
Q4: What is the role of ligands in the Stille reaction?
Ligands, typically phosphines, are crucial for stabilizing the palladium catalyst and influencing its reactivity.[10] Sterically hindered and electron-rich ligands can accelerate the coupling reaction, particularly the oxidative addition and reductive elimination steps.[9][10] The development of advanced ligands has enabled the use of less reactive aryl chlorides as substrates under milder conditions.[10]
Q5: How can I remove the tin byproducts from my reaction mixture?
Several methods exist for removing tin byproducts. A common technique is to quench the reaction with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride that can be removed by filtration.[2][11][12][13] Other methods include chromatography on silica gel treated with triethylamine, or treatment with other reagents to form easily separable tin species.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst degradation.[2] Use a fresh, high-purity catalyst. |
| Poor reactivity of substrates | Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more forcing conditions or specialized ligands.[1][10] Sterically hindered substrates may also exhibit lower reactivity.[1] | |
| Incorrect solvent | The choice of solvent can significantly impact reaction rate and selectivity.[3][14] Screen different solvents such as THF, dioxane, DMF, or toluene.[3][14] | |
| Insufficient reaction time or temperature | Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[2] If the reaction is sluggish, consider increasing the temperature, but be aware that this may also promote side reactions.[15] | |
| Slow Reaction Rate | Rate-limiting transmetalation step | The addition of copper(I) salts (e.g., CuI) can significantly accelerate the transmetalation step.[1][9] The use of additives like lithium chloride (LiCl) can also enhance the reaction rate.[1][16] |
| Inhibitory effects of ligands | Excess phosphine ligands in solution can inhibit the transmetalation step.[9] The addition of CuI can help by scavenging free ligands.[9] | |
| Formation of Side Products (e.g., Homocoupling) | Homocoupling of the organostannane | This is a common side reaction.[8] Minimizing the amount of palladium catalyst and ensuring a strictly inert atmosphere can help reduce homocoupling. |
| Difficulty in Removing Tin Byproducts | Inefficient workup procedure | Use a saturated aqueous solution of potassium fluoride (KF) during workup to precipitate tin byproducts.[2][11][12][13] Multiple washes may be necessary.[13] |
| Tin species adhering to the product | Column chromatography on silica gel treated with a small percentage of triethylamine can be effective.[11] |
Data on Reaction Optimization
The efficiency of the Stille coupling is highly dependent on the choice of catalyst, ligands, additives, and solvent. The following table summarizes the effect of various additives on the reaction rate.
| Additive | Effect on Reaction | Proposed Mechanism of Action | Reference |
| Copper(I) Iodide (CuI) | Accelerates reaction rate | Promotes the transmetalation step.[1][9] May also scavenge inhibitory free ligands.[9] | [1][9] |
| Lithium Chloride (LiCl) | Enhances reaction rate | Stabilizes the transition state during oxidative addition and can improve the rate of transmetalation by increasing solvent polarity.[1] | [1] |
| Cesium Fluoride (CsF) | Activates the tin reagent | Can coordinate to the organotin reagent to form a hypervalent tin species that undergoes transmetalation at a faster rate.[9] | [9] |
Experimental Protocols
General Procedure for Stille Cross-Coupling
This protocol provides a general guideline for performing a Stille cross-coupling reaction. Note that reaction conditions may require optimization based on the specific substrates used.[2]
Materials and Reagents:
-
Aryl halide (1.0 eq)
-
Organostannane (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, DMF)
-
Optional: Additive (e.g., CuI, LiCl)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the organostannane.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir for at least one hour.[2][7]
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the precipitated tin fluoride. Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][8][17]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Reaction Optimization
A systematic approach is crucial for optimizing the conditions of a Stille coupling reaction.
Caption: A workflow for optimizing Stille coupling reaction conditions.
Troubleshooting Logic for Low Product Yield
A logical approach to diagnosing and solving the issue of low product yield in a Stille coupling experiment.
Caption: A decision tree for troubleshooting low yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. ikm.org.my [ikm.org.my]
- 4. tandfonline.com [tandfonline.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. sdlookchem.com [sdlookchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Workup [chem.rochester.edu]
- 12. chemistry.msu.edu [chemistry.msu.edu]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]
troubleshooting low yields in tetramethyltin-based methylations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing tetramethyltin ((CH₃)₄Sn) in methylation reactions. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in organic synthesis?
This compound is an organotin compound used as a reagent in organic synthesis, primarily for the transfer of methyl groups. It is commonly employed in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to methylate aryl halides, acyl chlorides, and other electrophiles.[1][2] This reaction is valuable for creating carbon-carbon bonds and introducing methyl groups into complex molecules.
Q2: What are the primary safety concerns associated with this compound?
This compound is highly toxic, volatile, and flammable.[1][2] Acute exposure can cause a range of adverse health effects. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.
Q3: What are the common side reactions in this compound-based methylations?
A prevalent side reaction is the homocoupling of the this compound reagent, which leads to the formation of ethane and various tin byproducts.[1] This process consumes the methylation reagent and can reduce the yield of the desired methylated product. Another potential side reaction is the premature decomposition of the catalyst or reagents, especially at elevated temperatures.
Q4: Can other organotin reagents be used for methylation?
Yes, other methyltin reagents like trimethyltin chloride can also be used.[3] However, the reactivity and optimal reaction conditions may vary. The choice of reagent can depend on the specific substrate and desired outcome.
Troubleshooting Guide for Low Yields
Low yields in this compound-based methylations, particularly in Stille couplings, can arise from several factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Product Formation
Possible Cause 1: Inactive Catalyst
Palladium catalysts, especially Pd(0) complexes, can be sensitive to air and moisture. Improper handling or storage can lead to catalyst deactivation.
-
Solution:
-
Use fresh, high-purity palladium catalysts.
-
If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere.
-
Consider using a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that is reduced to the active Pd(0) species in situ.
-
Employ pre-catalysts that are designed for high stability and efficient activation.
-
Possible Cause 2: Inefficient Transmetalation
The transfer of the methyl group from tin to the palladium center (transmetalation) is a critical step in the catalytic cycle and can often be the rate-limiting step.
-
Solution:
-
Additives: The addition of stoichiometric or co-catalytic amounts of copper(I) salts, particularly copper(I) iodide (CuI), can significantly accelerate the rate of transmetalation and improve yields.
-
Solvent Choice: The polarity of the solvent can influence the transmetalation rate. Polar aprotic solvents like DMF or NMP can sometimes be beneficial. However, THF is a commonly used and often effective solvent.[3] A systematic screening of solvents is recommended for challenging substrates.
-
Possible Cause 3: Poor Quality or Improper Stoichiometry of Reagents
The purity of this compound, the aryl halide, and other reagents is crucial for a successful reaction. Incorrect stoichiometry can also lead to incomplete conversion.
-
Solution:
-
Ensure all reagents are of high purity and free from contaminants.
-
Use a slight excess of this compound (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.
-
Verify the concentration and purity of all starting materials.
-
Problem 2: Significant Formation of Side Products
Possible Cause 1: Homocoupling of this compound
As mentioned, homocoupling is a common side reaction that consumes the methylating agent.
-
Solution:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the relative rates of cross-coupling and homocoupling. Screening different ligand types (e.g., phosphines with varying steric bulk and electronic properties) can help minimize this side reaction.
-
Control Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.
-
Possible Cause 2: Decomposition of Starting Materials or Product
Sensitive functional groups on the substrate or product may not be stable under the reaction conditions, leading to degradation and lower yields.
-
Solution:
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration.
-
Protecting Groups: If a specific functional group is susceptible to degradation, consider using a protecting group strategy.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of Stille couplings. While specific data for this compound is limited in open-access literature, these tables provide a general guide based on analogous Stille reactions.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Iodide | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Toluene | 80 | >95 |
| 2 | Aryl Bromide | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 100 | 85-95 |
| 3 | Aryl Chloride | PdCl₂(dppf) (5) | - | DMF | 120 | 70-85 |
| 4 | Heteroaryl Br | Pd(PPh₃)₄ (5) | - | THF | 70 | Variable |
Table 2: Influence of Solvent and Temperature on Yield
| Entry | Substrate | Solvent | Temperature (°C) | Additive | Yield (%) |
| 1 | Aryl Bromide | THF | 70 | None | Moderate |
| 2 | Aryl Bromide | THF | 70 | CuI (1 eq) | High |
| 3 | Aryl Bromide | DMF | 100 | None | High |
| 4 | Aryl Iodide | Toluene | 80 | AsPh₃ | 72[3] |
| 5 | Aryl Iodide | NMP | 60 | AsPh₃ | 60[3] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Methylation of an Aryl Bromide using this compound
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, toluene, or DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and the palladium catalyst (0.05 mmol).
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
If required, add any additives such as CuI at this stage.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts as insoluble tin fluorides.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in this compound-based methylations.
Caption: The catalytic cycle of a Stille cross-coupling reaction for methylation.
References
Validation & Comparative
A Comparative Guide to Methylating Agents: Tetramethyltin vs. Trimethylaluminium
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a methylating agent is critical to the success of a reaction, influencing yield, substrate compatibility, and safety. This guide provides an objective comparison of two common methylating agents: tetramethyltin (TMT) and trimethylaluminium (TMA). We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific needs.
At a Glance: Key Differences
| Feature | This compound (TMT) | Trimethylaluminium (TMA) |
| Primary Application | Palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) | Direct, non-catalytic methylation of a wide range of functional groups |
| Reactivity | Mild; requires activation by a transition metal catalyst | Highly reactive; often used in excess and at elevated temperatures |
| Substrate Scope | Primarily acid chlorides and aryl/vinyl halides/triflates | Ketones, aldehydes, esters, carboxylic acids, alcohols, nitriles |
| Byproducts | Trialkyltin halides | Methane, aluminium oxides/alkoxides |
| Safety Profile | Highly toxic by inhalation, ingestion, and skin contact; not pyrophoric | Pyrophoric (ignites spontaneously in air); reacts violently with water |
Performance Comparison
Trimethylaluminium (TMA): A Powerful, Broad-Spectrum Methylating Agent
Trimethylaluminium is a potent and versatile methylating agent capable of reacting with a wide array of functional groups. Its high reactivity often allows for "exhaustive methylation," converting functional groups to their most methylated state.
Methylation of Carbonyls, Alcohols, and Carboxylic Acids:
TMA is particularly effective for the methylation of ketones, tertiary alcohols, and carboxylic acids.[1][2]
| Substrate | Product | Conditions | Yield |
| Acetophenone | t-Butylbenzene | Neat TMA, 120°C | Good |
| Triphenylmethanol | 1,1,1-Triphenylethane | Excess TMA in toluene, 90°C, 19h | ~90%[3] |
| Benzoic Acid | t-Butylbenzene | Excess TMA, 120°C | Good |
| t-Butyl alcohol | Neopentane | Excess TMA, 100-200°C | - |
Table 1: Examples of Methylation Reactions with Trimethylaluminium.
The reaction of benzophenone with TMA has been studied in detail, showing that at a 1:1 ratio, the monomethylated product, 1,1-diphenylethoxy(dimethyl)aluminium, is formed. At higher temperatures (80-130°C), the C-methylated product, 2,2-diphenylpropane, is observed.
Nickel-Catalyzed Methylation:
The reactivity of TMA can be modulated and directed through catalysis. For instance, nickel acetylacetonate catalyzes the methylation of ketones to methyl carbinolates and can also promote the gem-dimethylation of aryl ketones like acetophenone to yield t-butylbenzene.[4]
This compound (TMT): A Mild Reagent for Catalytic Cross-Coupling
In contrast to the broad reactivity of TMA, this compound is primarily used in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. In this context, it serves as a source of a methyl group that is transferred to an organic electrophile.[5]
Palladium-Catalyzed Methylation of Acid Chlorides:
A key application of TMT is the synthesis of methyl ketones from acid chlorides.[5]
| Substrate | Product | Catalyst |
| Benzoyl chloride | Acetophenone | Palladium-based catalyst |
Table 2: Example of a Palladium-Catalyzed Methylation with this compound.
The utility of TMT as a general methylating agent for functional groups like alcohols and carboxylic acids is not well-documented, and it is generally considered unreactive for these transformations without a suitable catalyst.[6] While listed as a potential C-methylating agent, its application in this context typically requires a transition metal catalyst.[3]
Experimental Protocols
Methylation of a Tertiary Alcohol with Trimethylaluminium
Reaction: Triphenylmethanol to 1,1,1-Triphenylethane[3]
Procedure:
-
In a flame-dried, nitrogen-flushed flask equipped with a reflux condenser, dissolve triphenylmethanol (1.0 mmol) in anhydrous toluene (10 mL).
-
Carefully add an excess of trimethylaluminium (e.g., a 2.0 M solution in toluene, 3.0 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 90°C and maintain for 19 hours.
-
Cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain 1,1,1-triphenylethane.
Methylation of an Acid Chloride with this compound (Stille Coupling)
General Reaction: RCOCl + Me₄Sn → RCOMe + Me₃SnCl[5]
Procedure:
-
To a solution of the acid chloride (1.0 equiv) in an anhydrous, deoxygenated solvent (e.g., THF or toluene) in a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add this compound (1.0-1.2 equiv).
-
Heat the reaction mixture at a temperature typically ranging from 60 to 100°C until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction, for example, with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
Proposed Mechanism for Nickel-Catalyzed Methylation of Ketones by Trimethylaluminium
This proposed mechanism involves the oxidative addition of trimethylaluminium to a zerovalent nickel species.[4]
Catalytic Cycle of the Stille Reaction with this compound
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9]
Safety and Handling
A critical consideration in the choice between TMT and TMA is their vastly different safety profiles.
Trimethylaluminium (TMA)
TMA is pyrophoric , meaning it can ignite spontaneously upon contact with air.[10][11][12][13] It also reacts violently with water and other protic solvents.[10][13]
Handling Precautions:
-
All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][10][11][13]
-
Glassware must be rigorously dried before use.[1]
-
Use of a fire-retardant lab coat, safety glasses, and appropriate gloves is mandatory.[1][10][11][13]
-
Reactions should be conducted in a well-ventilated fume hood.[11]
-
Fire extinguishers suitable for reactive metal fires (e.g., Class D, Met-L-X®) must be readily available. Water or carbon dioxide extinguishers must not be used.[10][13]
This compound (TMT)
TMT is not pyrophoric but is highly toxic .[14][15][16][17][18]
Handling Precautions:
-
Avoid all contact with skin and eyes, and do not breathe vapor or mist.[14][15][16]
-
Work should be conducted in a well-ventilated fume hood.[14][16]
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[14][15][16]
-
Due to its volatility, care must be taken to avoid inhalation.[5]
-
Handle as a potential neurotoxin.
Conclusion and Recommendations
The choice between this compound and trimethylaluminium as a methylating agent is dictated by the specific transformation required.
-
For broad-spectrum, direct methylation of a variety of functional groups such as ketones, alcohols, and carboxylic acids, trimethylaluminium is the more powerful and appropriate reagent. Its high reactivity, however, necessitates stringent safety precautions due to its pyrophoric nature.
-
For the methylation of acid chlorides or aryl/vinyl halides via palladium-catalyzed cross-coupling, this compound is the reagent of choice. Its application is more specialized, and its use requires careful handling due to its high toxicity.
Researchers should carefully consider the substrate, desired product, and their laboratory's capabilities for handling highly reactive or toxic materials before selecting a methylating agent. For many applications requiring the reactivity of TMA but with improved safety, the commercially available trimethyl(triethylamine)aluminium complex may be a suitable alternative.
References
- 1. purdue.edu [purdue.edu]
- 2. Exhaustive methylation by trimethylaluminium - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. LCSS: TRIMETHYLALUMINUM (AND RELATED ORGANOALUMINUM COMPOUNDS) [web.stanford.edu]
- 11. gelest.com [gelest.com]
- 12. umass.edu [umass.edu]
- 13. Trimethylaluminium-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 14. gelest.com [gelest.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. gelest.com [gelest.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
Navigating the Crossroads of C-C Bond Formation: A Guide to Non-Tin Alternatives for Stille Cross-Coupling
For researchers, scientists, and drug development professionals, the Stille cross-coupling reaction has long been a powerful tool for forging carbon-carbon bonds. However, the inherent toxicity of organotin reagents has necessitated the exploration of safer and more environmentally benign alternatives. This guide provides a comprehensive comparison of the leading non-tin substitutes—Suzuki-Miyaura, Hiyama, and Negishi couplings—supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.
The primary drawback of the Stille coupling lies in the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from reaction mixtures.[1][2][3] This has spurred the development of alternative cross-coupling methodologies that utilize less toxic organometallic reagents. The most prominent among these are the Suzuki-Miyaura coupling (using organoboron reagents), the Hiyama coupling (employing organosilicon reagents), and the Negishi coupling (utilizing organozinc reagents). Each of these alternatives presents a unique set of advantages and disadvantages in terms of reactivity, substrate scope, and reaction conditions.
At a Glance: Stille vs. The Alternatives
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Hiyama Coupling | Negishi Coupling |
| Organometallic Reagent | Organotin (R-SnR'₃) | Organoboron (R-B(OR)₂) | Organosilicon (R-SiR'₃) | Organozinc (R-ZnX) |
| Toxicity of Reagents | High | Low | Low | Moderate (reagents are air/moisture sensitive) |
| Byproduct Removal | Difficult | Generally Easy | Moderate | Generally Easy |
| Functional Group Tolerance | Excellent | Good | Good | Excellent |
| Reaction Conditions | Often mild, neutral | Requires a base | Requires an activator (fluoride or base) | Anhydrous, inert atmosphere |
| Substrate Scope | Very Broad | Very Broad | Broad | Very Broad |
Performance Comparison: A Data-Driven Overview
| Coupling Reaction | Organic Halide | Organometallic Reagent | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Stille | Aryl Iodide | Aryltrimethyltin | Pd(PPh₃)₄ (2) | Toluene, 110°C, 16h | 95 | [4] |
| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pd(OAc)₂/SPhos (1) | Toluene/H₂O, K₃PO₄, 80°C, 12h | 92 | [5] |
| Hiyama | Aryl Bromide | Aryltrimethoxysilane | Pd/C (0.5) | Toluene/H₂O, TBAF, 120°C, 18h | 90 | [6] |
| Negishi | Aryl Bromide | Arylzinc Chloride | Pd(PPh₃)₄ (5) | THF, 65°C, 12h | 80 | [7] |
Note: Yields are highly substrate and condition dependent and the above data is for illustrative purposes.
Delving into the Mechanisms: The Catalytic Cycles
The catalytic cycles of Stille, Suzuki-Miyaura, Hiyama, and Negishi couplings share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the nature of the organometallic reagent and the conditions required to facilitate the crucial transmetalation step.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 7. Negishi Coupling | NROChemistry [nrochemistry.com]
Comparative Analysis of Tetraalkyltin Reagents in Organic Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of complex organic syntheses. Tetraalkyltin compounds are a versatile class of reagents, widely employed in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the construction of new carbon-carbon bonds. Their stability in the presence of air and moisture, coupled with a broad functional group tolerance, makes them invaluable tools in modern organic chemistry. This guide provides an objective comparison of the performance of various tetraalkyltin reagents, supported by experimental data, to facilitate informed reagent selection.
Factors Influencing Reactivity in Stille Cross-Coupling
The efficacy of a tetraalkyltin reagent in a Stille cross-coupling reaction is primarily dictated by the facility of the transmetalation step, where an organic group is transferred from the tin atom to the palladium catalyst. The rate and selectivity of this process are influenced by several factors:
-
Nature of the Transferable Group: The inherent ability of an organic moiety to migrate from tin to palladium follows a general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl. This order is crucial when using mixed organostannanes, as it determines which group will preferentially participate in the coupling reaction.
-
Steric Hindrance of Non-Transferable Groups: The three "dummy" ligands that remain on the tin atom play a significant role. Increasing the steric bulk of these non-transferable alkyl groups can impede the approach of the organostannane to the palladium complex, thereby decelerating the rate of transmetalation.[1]
-
Electronic Effects of Non-Transferable Groups: The electron-donating properties of the alkyl groups can influence the nucleophilicity of the transferring group, which can also affect the reaction rate.[1]
Head-to-Head Comparison of Common Tetraalkyltin Reagents
While extensive comparative kinetic data for a wide range of tetraalkyltin reagents under identical conditions is limited in the literature, established reactivity trends and specific studies offer valuable insights.[1]
| Reagent | Formula | Key Characteristics |
| Tetramethyltin | C4H12Sn | High Reactivity: Generally the most reactive among the common tetraalkyltins due to minimal steric hindrance.[2] Byproduct Removal: Trimethyltin byproducts are more volatile and have higher water solubility, which can simplify purification.[3] Toxicity: Exhibits higher volatility and toxicity, requiring stringent handling precautions. |
| Tetraethyltin | C8H20Sn | Intermediate Reactivity: Offers a balance between the high reactivity of this compound and the lower reactivity of tetrabutyltin. |
| Tetrabutyltin | C16H36Sn | Lower Reactivity: Increased steric bulk of the butyl groups often leads to slower reaction rates compared to this compound.[2] Commonly Used: Widely employed due to its lower volatility and ease of handling. Byproduct Removal: Tributyltin byproducts are notoriously difficult to remove from reaction mixtures due to their nonpolar nature. |
| Tetraphenyltin | C24H20Sn | Aryl Group Transfer: Primarily used as a source of phenyl groups in cross-coupling reactions. |
Quantitative Performance Data: Intramolecular Stille Cyclization
A compelling example of the impact of non-transferable ligands comes from a study by Maleczka and Gallagher on an intramolecular Stille cyclization. This work provides a direct comparison of the performance of trimethyltin and tributyltin precursors under various reaction conditions.
| Tin Reagent Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trimethyltin | AsPh3 | NMP | 60 | 14 | 72 |
| Tributyltin | AsPh3 | NMP | 60 | 22 | 60 |
| Trimethyltin | AsPh3 | THF | 70 | 15 | 63 |
| Tributyltin | AsPh3 | THF | 70 | 28 | 52 |
| Trimethyltin | (2-furyl)3P | NMP | 60 | 10 | 74 |
| Tributyltin | (2-furyl)3P | NMP | 60 | 24 | 61 |
| Trimethyltin | (2-furyl)3P | THF | 70 | 12 | 73 |
| Tributyltin | (2-furyl)3P | THF | 70 | 27 | 63 |
The data clearly indicates that the trimethyltin precursor consistently delivers higher yields in significantly shorter reaction times across different solvents and ligands.[4] This enhanced reactivity is attributed to the smaller steric footprint of the methyl groups, which facilitates a more rapid transmetalation step.[3]
Experimental Protocols: A Model for Comparative Reactivity Studies
To enable researchers to conduct their own comparative analyses, the following protocol outlines a model Stille cross-coupling reaction designed to evaluate the relative reaction rates of different tetraalkyltin reagents.[1]
Objective: To compare the relative reaction rates of two or more tetraalkyltin reagents (e.g., this compound vs. Tetrabutyltin) in a Stille cross-coupling reaction with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tetraalkylstannane 1 (e.g., this compound)
-
Tetraalkylstannane 2 (e.g., Tetra-n-butyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Internal standard for GC/HPLC analysis (e.g., Dodecane)
-
Reaction vials, syringes, and standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixtures: In a glovebox or under an inert atmosphere, prepare a stock solution containing the aryl bromide, palladium catalyst, and internal standard in the chosen solvent.
-
Reaction Setup: Dispense identical aliquots of the stock solution into separate, identical reaction vials.
-
Initiation of Reaction: At time t=0, add an equimolar amount of the respective tetraalkylstannane to each reaction vial.
-
Sampling: At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent, such as a saturated aqueous solution of KF.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining aryl bromide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each tetraalkylstannane. The initial reaction rate can be determined from the slope of this curve at the initial time points.
Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Visualizing Reaction Mechanisms and Workflows
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Experimental workflow for comparative reactivity studies.
References
A Comparative Guide to Validating Product Purity after Stille Coupling: NMR vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of a compound synthesized via Stille coupling is a critical step that underpins the reliability of subsequent research and development. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the validation of product purity post-Stille coupling. This guide includes detailed experimental protocols, quantitative data comparisons, and workflow visualizations to aid in selecting the most appropriate analytical strategy.
The Challenge of Purity in Stille Coupling
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. However, a significant challenge in Stille reactions is the presence of process-related impurities in the crude product. Common impurities include residual organotin reagents (e.g., tributyltin chloride), homocoupled byproducts, and unreacted starting materials. Accurate quantification of the desired product and these impurities is essential for the integrity of the final compound.
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes the performance of qNMR, HPLC, and Mass Spectrometry in the purity assessment of a hypothetical Stille coupling product, 4-methoxy-4'-vinylbiphenyl.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Mass Spectrometry (MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Measurement of mass-to-charge ratio of ionized molecules. |
| Primary Use | Absolute purity determination and structural confirmation. | Separation and quantification of components in a mixture. | Identification of components by mass and structural fragmentation. |
| Purity Value Obtained | Absolute (molar purity) | Relative (area percent, unless calibrated with standards) | Primarily qualitative; can be quantitative with appropriate standards. |
| Hypothetical Purity of 4-methoxy-4'-vinylbiphenyl | 98.5% (± 0.2%) | 98.8% (by area normalization) | - |
| Detected Impurities | Tributyltin chloride (0.8%), Homocoupled biphenyl (0.5%), Residual starting material (0.2%) | Three minor peaks with different retention times. | Detected ions corresponding to the product, starting materials, and byproducts. |
| Limit of Quantitation (LOQ) | ~0.1 mol% | ~0.01% (impurity-dependent) | Highly variable, can be very low (ppb-ppt range). |
| Need for Reference Standards | Required for the internal standard, but not for the impurities themselves. | Required for the primary analyte and for accurate quantification of impurities. | Not required for identification, but necessary for quantification. |
| Sample Throughput | Moderate | High | High |
| Non-destructive | Yes | No | No |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assessment
This protocol describes the determination of the absolute purity of a Stille coupling product using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified Stille coupling product into a clean vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into the same vial. The internal standard should have a known purity and at least one signal that is well-resolved from the analyte and impurity signals.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Key acquisition parameters for quantitative analysis include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV)
1. Sample Preparation:
-
Prepare a stock solution of the Stille coupling product in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of the purified product at different concentrations.
2. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte and expected impurities absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is often estimated by the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a calibration curve is constructed from the standards to determine the concentration of the analyte.
Common Impurities in Stille Coupling and their ¹H NMR Signatures
-
Organotin Byproducts (e.g., Tributyltin chloride): These are the most common impurities. In the ¹H NMR spectrum, tributyltin species typically show broad multiplets in the aliphatic region between 0.9 and 1.6 ppm.
-
Homocoupled Products: Dimerization of the organotin reagent or the organic halide can lead to homocoupled byproducts. The ¹H NMR signals for these will depend on the specific starting materials used.
-
Unreacted Starting Materials: Residual organic halide or organotin reagent may be present. Their characteristic signals can be identified by comparing the product spectrum with the spectra of the starting materials.
Visualizing the Workflow and Method Comparison
The following diagrams, created using Graphviz, illustrate the experimental workflow for purity validation and a logical comparison of the analytical methods.
Caption: Workflow for purity validation of a Stille coupling product.
Caption: Comparison of analytical methods for purity assessment.
Conclusion
The validation of product purity after a Stille coupling reaction is a multifaceted task that can be effectively addressed by several analytical techniques.
-
Quantitative NMR (qNMR) stands out as a powerful primary method for determining the absolute purity of the final product without the need for isolating and synthesizing every potential impurity for calibration. Its ability to provide structural information simultaneously makes it invaluable for identifying unknown impurities.
-
HPLC-UV is an excellent orthogonal technique, particularly for routine analysis and for detecting trace-level impurities due to its high sensitivity. It is the method of choice for high-throughput screening.
-
Mass Spectrometry provides unparalleled sensitivity for detecting trace impurities and is a powerful tool for identifying the molecular weight of byproducts, thus complementing the structural information from NMR.
For a comprehensive and robust validation of a Stille coupling product's purity, a combination of these techniques is often the most effective strategy. qNMR can provide a highly accurate measure of the absolute purity of the bulk material, while HPLC and MS can offer a detailed profile of trace impurities. This multi-faceted approach ensures the highest confidence in the quality of the synthesized compound for its intended application in research and development.
A Comparative Guide to Methyl Ketone Synthesis: GC-MS Analysis of Tetramethyltin and Alternative Methodologies
For researchers, scientists, and drug development professionals, the efficient and clean synthesis of methyl ketones is a critical step in the development of new chemical entities. This guide provides an objective comparison of the well-established Stille coupling using tetramethyltin with prominent alternative methods for the synthesis of methyl ketones from acyl chlorides. The performance of each method is evaluated based on experimental data for yield and purity, as determined by Gas Chromatography-Mass Spectrometry (GC-MS), providing a clear basis for methodological selection.
The palladium-catalyzed cross-coupling reaction of organotin compounds, known as the Stille reaction, has been a widely used method for carbon-carbon bond formation, including the synthesis of ketones.[1][2] Specifically, the use of this compound as a methyl group donor in reaction with acyl chlorides offers a direct route to methyl ketones. However, the toxicity of organotin reagents has driven the exploration of alternative synthetic strategies. This guide compares the Stille reaction with three common alternatives: Grignard reagent-based synthesis (both uncatalyzed and iron-catalyzed), Gilman reagents (organocuprates), and the Weinreb amide approach.
Performance Comparison: Yield and Purity
The selection of a synthetic route often hinges on the achievable yield and the purity of the final product. The following table summarizes typical yields for the synthesis of a model methyl ketone, acetophenone, from benzoyl chloride using different methodologies. While direct comparative studies with comprehensive GC-MS data under identical conditions are limited in the literature, the presented data is collated from various sources to provide a representative overview.
| Synthesis Method | Reagents | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Stille Coupling | This compound, Pd catalyst | 76-99%[2] | High yields, good functional group tolerance.[1] | Toxicity of tin reagents, potential for tin byproducts. |
| Grignard Reagent | Methylmagnesium bromide | Moderate | Readily available and inexpensive reagents. | Prone to over-addition to form tertiary alcohols.[3] |
| Iron-Catalyzed Grignard | Methylmagnesium bromide, Fe catalyst | Good to Excellent | Milder conditions, improved selectivity over uncatalyzed Grignard.[4] | Requires catalyst, potential for metal contamination. |
| Gilman Reagent | Lithium dimethylcuprate | Good | High selectivity for ketone formation, avoids over-addition.[5][6] | Reagents can be less stable and require careful handling. |
| Weinreb Amide Synthesis | N,O-dimethylhydroxylamine, then MeLi or MeMgBr | Good to Excellent[7] | Avoids over-addition, high yields of pure ketones.[7][8] | Requires a two-step process to first form the Weinreb amide.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of a methyl ketone via the Stille coupling and a common tin-free alternative.
Protocol 1: Synthesis of Acetophenone via Stille Coupling with this compound
This protocol describes a typical palladium-catalyzed coupling of benzoyl chloride with this compound.
Materials:
-
Benzoyl chloride
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add benzoyl chloride (1 mmol) and anhydrous, degassed toluene (10 mL).
-
Add this compound (1.1 mmol).
-
In a separate vessel, prepare the catalyst by adding Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) to anhydrous, degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Stir vigorously for 30 minutes, then filter the mixture through celite.
-
Extract the filtrate with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to obtain acetophenone.
Protocol 2: GC-MS Analysis of Methyl Ketones
This protocol outlines a general method for the analysis of methyl ketone products and the identification of byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the separation of volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Split (e.g., 50:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Byproduct Analysis
A key aspect of comparing synthetic methodologies is the identification and quantification of byproducts. In the Stille coupling, the most common side reaction is the homocoupling of the organotin reagent.[1] GC-MS analysis of the crude reaction mixture can reveal the presence of these and other byproducts, allowing for an assessment of the reaction's cleanliness. For instance, in the synthesis of acetophenone, potential byproducts could include biphenyl (from the coupling of the phenyl group of the acyl chloride) and ethane (from the coupling of the methyl groups from this compound). In contrast, Grignard reactions are notorious for the formation of tertiary alcohols through over-addition to the ketone product.[3]
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the key steps from synthesis to analysis.
Caption: Experimental workflow from synthesis to GC-MS analysis.
Signaling Pathway of the Stille Coupling
The catalytic cycle of the Stille reaction is a well-studied pathway involving several key steps.
Caption: Catalytic cycle of the Stille reaction for methyl ketone synthesis.
Conclusion
The synthesis of methyl ketones using this compound via the Stille coupling offers high yields but is accompanied by concerns over the toxicity of the tin reagents. Alternative methods, such as those employing Grignard reagents (especially when iron-catalyzed), Gilman reagents, or the Weinreb amide strategy, provide viable, tin-free routes. The choice of method will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and access to reagents and catalysts. GC-MS analysis is an indispensable tool for the objective comparison of these methods, enabling the accurate determination of product yield, purity, and the identification of byproducts, thereby guiding the selection of the most appropriate synthetic strategy for a given application.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. Weinreb_ketone_synthesis [chemeurope.com]
Stille vs. Suzuki Coupling: A Comparative Guide for C-C Bond Formation
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings stand out as two of the most robust and versatile methods for the construction of carbon-carbon (C-C) bonds. Both reactions are instrumental in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, for creating biaryls, vinylarenes, and other conjugated systems. While they achieve similar transformations, their distinct mechanistic nuances, substrate requirements, and operational considerations render them suitable for different synthetic strategies. This guide offers a detailed comparison of the Stille and Suzuki couplings, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be susceptible to protodeboronation. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture. |
Performance in Specific Applications: A Data-Driven Comparison
The choice between Suzuki and Stille coupling is often dictated by the specific substrates and the desired complexity of the target molecule. The following table summarizes quantitative yield data from a comparative study on the functionalization of diazocines, highlighting the performance of each reaction with various aryl bromides.[1][2]
| Aryl Bromide Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 91 | 91 |
| 4-Bromoanisole (electron-rich) | 90 | 95 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 89 | 80 |
| 1-Bromo-2-isopropylbenzene (sterically hindered) | 86 | 60 |
| 4-Bromobenzaldehyde | 80 | 59 |
| Methyl 4-bromobenzoate | 91 | 39 |
| 2-Bromofuran | 88 | 51 |
| 3-Bromofuran | 89 | 42 |
| 2-Bromothiophene | 94 | 66 |
| 3-Bromothiophene | 90 | 57 |
| 3-Bromopyridine | 91 | 63 |
Analysis of Experimental Data:
The data reveals that for simple, sterically unhindered aryl bromides, both Stille and Suzuki couplings can provide excellent yields.[1][2] The Suzuki coupling slightly outperforms the Stille reaction with the electron-rich 4-bromoanisole.[1][2] However, the Stille coupling demonstrates a significant advantage when dealing with sterically hindered substrates like 1-bromo-2-isopropylbenzene.[1][2]
Furthermore, for substrates containing coordinating functional groups such as aldehydes, esters, and heterocycles like furan, thiophene, and pyridine, the Stille coupling consistently provides higher yields.[1] This suggests that the Stille coupling is more tolerant of functional groups that can potentially coordinate to the palladium catalyst and interfere with the catalytic cycle.[1]
Catalytic Cycles and Reaction Mechanisms
The catalytic cycles of both Stille and Suzuki couplings are similar, involving three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille coupling reaction.
In the Stille coupling, the active Pd(0) catalyst undergoes oxidative addition with an organic halide (R¹-X). The subsequent transmetalation step involves the transfer of the organic group (R²) from the organotin reagent to the palladium center. Finally, reductive elimination yields the desired C-C coupled product (R¹-R²) and regenerates the Pd(0) catalyst.
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki coupling reaction.
Similar to the Stille coupling, the Suzuki coupling begins with the oxidative addition of an organic halide to the Pd(0) catalyst. A key difference is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium complex. The cycle concludes with reductive elimination to form the product and regenerate the catalyst.
Experimental Protocols
Representative Stille Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide and organostannane in the chosen solvent.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride, which precipitates the tin salts.
-
Filter the mixture through celite to remove the precipitate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Suzuki Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF/water)
Procedure:
-
To a flask, add the aryl halide, arylboronic acid, and base.
-
Place the flask under an inert atmosphere.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
Both the Stille and Suzuki couplings are powerful and indispensable tools for C-C bond formation in modern organic synthesis. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts.[3] Its use of readily available and environmentally benign reagents makes it particularly attractive for applications in drug development and large-scale synthesis.
However, the Stille coupling offers significant advantages in specific scenarios. Its remarkable tolerance for a wide array of functional groups, including those that are sensitive or coordinating, makes it the more robust and often higher-yielding option for the synthesis of complex, highly functionalized molecules.[1] The air and moisture stability of organostannanes also simplifies their handling.
For researchers and drug development professionals, the choice between Stille and Suzuki coupling should be guided by a careful consideration of the substrate's properties, the desired molecular complexity, and practical factors such as reagent toxicity and ease of purification. For straightforward couplings where the boronic acid is stable and readily available, the Suzuki reaction is generally the superior choice. For substrates with sensitive or coordinating functional groups, or where steric hindrance is a concern, the Stille coupling often proves to be the more reliable and efficient method, despite the challenges associated with the toxicity of organotin compounds.
References
Unraveling the Toxicological Landscape of Organotin Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity of organotin compounds is paramount for both environmental safety and therapeutic innovation. This guide provides a comprehensive comparison of the toxicity of different organotin compounds, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, have a wide array of industrial and agricultural applications, from PVC stabilizers to pesticides.[1][2] However, their utility is often overshadowed by their significant toxicological profiles. The toxicity of these compounds is intrinsically linked to the number and nature of the organic groups attached to the tin atom, generally following the descending order of tri-substituted > di-substituted > mono-substituted organotins.[1][2] Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are the most toxic, while monoorganotins exhibit the lowest toxicity.[1]
Comparative Acute Toxicity of Organotin Compounds
To facilitate a direct comparison of the acute toxicity of various organotin compounds, the following table summarizes their median lethal dose (LD50) values, primarily from studies conducted in rats. The LD50 represents the dose of a substance required to kill 50% of a test population. A lower LD50 value indicates higher acute toxicity.
| Organotin Compound | Chemical Formula | Animal Model | Route of Administration | Acute Oral LD50 (mg/kg body weight) | Reference |
| Triorganotins | |||||
| Tributyltin (TBT) Oxide | (C4H9)3SnOSn(C4H9)3 | Rat | Oral | 129 - 234 | U.S. EPA (1997) |
| Tributyltin Chloride (TBTC) | (C4H9)3SnCl | Rat | Oral | 120 - 200 | Klimmer (1969) |
| Triphenyltin (TPT) Acetate | (C6H5)3SnOCOCH3 | Rat | Oral | 136 - 153 | Klimmer (1963) |
| Triphenyltin (TPT) Hydroxide | (C6H5)3SnOH | Rat | Oral | 156 - 245 | Gaines & Kimbrough (1968) |
| Triethyltin (TET) Sulfate | ((C2H5)3Sn)2SO4 | Rat | Oral | 7.5 - 10 | Stoner et al. (1955) |
| Trimethyltin (TMT) Chloride | (CH3)3SnCl | Rat | Oral | 12.6 - 13.1 | Brown et al. (1979) |
| Diorganotins | |||||
| Dibutyltin (DBT) Dichloride | (C4H9)2SnCl2 | Rat | Oral | 100 - 200 | Barnes & Stoner (1958) |
| Dibutyltin (DBT) Dilaurate | (C4H9)2Sn(OCOC11H23)2 | Rat | Oral | 175 | Klimmer (1969) |
| Monoorganotins | |||||
| Monobutyltin (MBT) Trichloride | C4H9SnCl3 | Rat | Oral | 2200 - 2300 | Pelikan & Cerny (1970) |
Mechanisms of Organotin-Induced Toxicity: A Focus on Apoptosis
A primary mechanism underlying the toxicity of many organotin compounds, particularly tributyltin, is the induction of apoptosis, or programmed cell death.[3][4] This process is initiated through a complex signaling cascade that involves multiple cellular compartments, most notably the endoplasmic reticulum and mitochondria.[5]
Tributyltin has been shown to induce endoplasmic reticulum (ER) stress, leading to the release of calcium ions (Ca²⁺) into the cytosol.[5] This increase in intracellular calcium activates calpain, a protease that in turn cleaves and activates caspase-12, an initiator caspase located on the ER membrane.[5] Concurrently, TBT can promote the translocation of pro-apoptotic proteins like Bax and Bad from the cytosol to the mitochondria.[5] This leads to a change in the mitochondrial membrane permeability, triggering the release of other pro-apoptotic factors that ultimately activate the executioner caspase, caspase-3. The convergence of these pathways on caspase-3 activation leads to the execution of the apoptotic program, characterized by DNA fragmentation and cell death.[4][5]
Experimental Protocols for Assessing Organotin Toxicity
The evaluation of organotin toxicity relies on a variety of well-established experimental protocols, both in vitro and in vivo.
In Vitro Apoptosis Assessment in Cell Culture
1. Cell Culture and Treatment:
-
Human cell lines, such as neuroblastoma cells, are cultured in appropriate media and conditions.
-
A stock solution of the organotin compound (e.g., Tributyltin chloride) is prepared in a suitable solvent like DMSO.[6]
-
On the day of the experiment, the stock solution is diluted in serum-free culture medium to the desired final concentrations.[6]
-
The culture medium is removed from the cells, and the cells are washed with PBS before adding the medium containing the organotin compound.[6]
-
Cells are incubated for various time points (e.g., 1, 3, 6, 12, 24 hours) to assess the time-dependent effects.[6]
2. DNA Fragmentation Assay (Agarose Gel Electrophoresis):
-
After treatment, cells are harvested and the DNA is extracted using a commercial kit suitable for apoptotic DNA.[6]
-
Equal amounts of DNA are loaded onto an agarose gel containing a fluorescent DNA stain.[6]
-
The gel is run via electrophoresis, and the DNA is visualized under UV light. A characteristic "ladder" pattern of DNA fragments is indicative of apoptosis.[6]
3. Caspase-3 Activity Assay:
-
Following treatment, cells are lysed, and the cell lysate is added to a 96-well plate.[6]
-
A caspase-3 substrate is added to each well, and the plate is incubated.[6]
-
The activity of caspase-3 is measured by detecting the cleavage of the substrate using a microplate reader. An increase in signal indicates elevated caspase-3 activity.[6]
In Vivo Acute Oral Toxicity Study (LD50) in Rodents
1. Animal Model and Acclimation:
-
Wistar rats or a similar rodent model are used.
-
Animals are acclimated to the laboratory conditions for at least one week before the experiment.
2. Dose Administration:
-
The organotin compound is dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
A single dose of the compound is administered to different groups of animals via oral gavage. A control group receives the vehicle only.
3. Observation:
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days.
-
Body weight is recorded before dosing and at specified intervals throughout the study.
4. Data Analysis:
-
The number of mortalities in each dose group is recorded.
-
The LD50 value and its 95% confidence interval are calculated using a recognized statistical method (e.g., probit analysis).
Experimental Workflow for Toxicity Assessment
The process of assessing the toxicity of a chemical compound like an organotin follows a structured workflow, from initial characterization to detailed mechanistic studies.
This workflow begins with the fundamental characterization of the test compound. In silico or quantitative structure-activity relationship (QSAR) models may be used for an initial prediction of potential toxicity.[7] This is followed by in vitro screening assays to assess cytotoxicity and genotoxicity in cell-based models.[8][9] Based on these results, promising or particularly toxic compounds are prioritized for in vivo testing to determine acute toxicity metrics like the LD50.[10] Finally, more in-depth mechanistic studies are conducted to understand the underlying pathways of toxicity, which, along with data from repeated dose studies, informs the overall risk assessment and the determination of safe exposure levels.[7][11]
This guide provides a foundational understanding of the comparative toxicity of organotin compounds. For researchers and professionals in drug development, a thorough appreciation of these toxicological principles is essential for the safe handling and innovative application of this potent class of chemicals.
References
- 1. Tributyltin induces oxidative damage, inflammation and apoptosis via disturbance in blood-brain barrier and metal homeostasis in cerebral cortex of rat brain: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The acute toxicity of some organolead and organotin compounds in the rat, with particular reference to a gastric lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis as a mechanism of tributyltin cytotoxicity to thymocytes: relationship of apoptotic markers to biochemical and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 10. sid.ir [sid.ir]
- 11. Using a Hybrid Read-Across Method to Evaluate Chemical Toxicity Based on Chemical Structure and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of 119Sn NMR results with other analytical techniques
A Comparative Guide to Cross-Validating ¹¹⁹Sn NMR Results
The robust characterization of tin-containing compounds is crucial in fields ranging from materials science to drug development. While ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and coordination environment of tin, its findings are significantly strengthened when cross-validated with other analytical techniques. This guide provides an objective comparison of ¹¹⁹Sn NMR with X-ray Crystallography, Mössbauer Spectroscopy, and Mass Spectrometry, offering researchers a framework for a multi-technique approach to analysis.
Cross-Validation with X-ray Crystallography
X-ray Crystallography provides the definitive solid-state structure of a crystalline compound, including precise bond lengths and angles. Comparing this "gold standard" structural data with ¹¹⁹Sn NMR data, both from solid-state and solution, is a powerful method for validation. Trends in NMR chemical shifts can be directly correlated with the coordination number and geometry around the tin atom as determined by crystallography.[1]
Data Comparison
The ¹¹⁹Sn NMR chemical shift (δ) is highly sensitive to the coordination number of the tin atom. Generally, an increase in coordination number leads to an upfield shift (more negative δ value).[2] This relationship, validated by X-ray crystallography, is invaluable for assigning structures in solution.
| Coordination Number (from X-ray) | Geometry (from X-ray) | Typical ¹¹⁹Sn Chemical Shift Range (δ, ppm) | Reference |
| 4 | Tetrahedral | +200 to -150 | [1] |
| 5 | Trigonal Bipyramidal | -90 to -190 | [1] |
| 6 | Octahedral | -210 to -400 | [1] |
Experimental Protocols
¹¹⁹Sn NMR Spectroscopy (Solution)
-
Sample Preparation : Dissolve 10-20 mg of the tin compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Reference : Use tetramethyltin (SnMe₄) as an external standard (δ = 0 ppm).[3]
-
Instrumentation : A multinuclear NMR spectrometer operating at a high field (e.g., 9.4 T or higher) is recommended.
-
Acquisition : Acquire a one-dimensional ¹¹⁹Sn spectrum. ¹H decoupling is typically used to improve sensitivity and simplify the spectrum.[3] Key parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
X-ray Crystallography
-
Crystal Growth : Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling.
-
Data Collection : Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
Workflow Visualization
Cross-Validation with ¹¹⁹Sn Mössbauer Spectroscopy
Mössbauer spectroscopy is highly complementary to NMR. It probes the nuclear energy levels of ¹¹⁹Sn and is sensitive to the electron density at the nucleus (isomer shift, δ) and the symmetry of the electric field (quadrupole splitting, ΔE_Q). This provides direct information about the oxidation state (Sn(II) vs. Sn(IV)) and the local symmetry of the tin center, which can be used to validate assignments made from NMR data.[4][5]
Data Comparison
A key application is distinguishing between Sn(II) and Sn(IV) oxidation states, which can sometimes be ambiguous by NMR alone. The combination of both techniques provides a definitive assignment.[6][7]
| Compound Type | Oxidation State | ¹¹⁹Sn NMR δ (ppm) | ¹¹⁹Sn Mössbauer δ (mm/s) | ¹¹⁹Sn Mössbauer ΔE_Q (mm/s) |
| Stannic (e.g., SnO₂) | Sn(IV) | -600 to -700 | 0.0 - 1.5 | 0.0 - 2.0 |
| Stannous (e.g., SnCl₂) | Sn(II) | -50 to -400 | 2.5 - 4.5 | 0.0 - 2.5 |
| Organotin(IV) | Sn(IV) | +200 to -400 | 1.0 - 1.8 | 1.5 - 4.0 |
| Organotin(II) | Sn(II) | +200 to -800 | 2.5 - 4.0 | 1.5 - 3.5 |
Note: Ranges are approximate and can vary significantly with ligand environment.
Experimental Protocols
¹¹⁹Sn Mössbauer Spectroscopy
-
Sample Preparation : The sample is a solid, either crystalline or amorphous. Approximately 50-100 mg of the compound is required, pressed into a uniform pellet.
-
Instrumentation : A Mössbauer spectrometer operating in constant acceleration mode is used. The source is typically Ca¹¹⁹mSnO₃, kept at room temperature.
-
Data Collection : The sample is cooled to cryogenic temperatures (commonly 77 K, liquid nitrogen) to increase the recoil-free fraction. The gamma-ray transmission is measured as a function of the source velocity.
-
Data Analysis : The resulting spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q).
¹¹⁹Sn NMR Spectroscopy (Solid-State)
-
Sample Preparation : Pack 50-100 mg of the solid sample into a magic-angle spinning (MAS) rotor (e.g., 4 mm).
-
Instrumentation : A solid-state NMR spectrometer equipped with a MAS probe.
-
Acquisition : Acquire spectra under MAS to average out anisotropic interactions and obtain narrower lines.[8] Cross-polarization (CP/MAS) techniques can be used to enhance the signal. The chemical shift tensor components can be extracted from static or slow-spinning spectra, providing further structural detail.[1][9]
Workflow Visualization
Cross-Validation with Mass Spectrometry
Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the study of fragmentation patterns. For newly synthesized organotin compounds, cross-validating the structure proposed by ¹¹⁹Sn NMR with high-resolution mass spectrometry (HRMS) is standard practice to confirm the elemental composition.
Data Comparison
While ¹¹⁹Sn NMR identifies the tin species in solution, MS confirms its mass. This is particularly useful for analyzing mixtures or identifying species in solution that may be in equilibrium.
| Technique | Information Provided | Example Application |
| ¹¹⁹Sn NMR | - Number of unique tin environments- Coordination number and geometry- Ligand connectivity (via coupling) | Identifies a single sharp singlet, suggesting one dominant organotin species in solution.[10] |
| ESI-MS | - Molecular weight of the species- Isotopic distribution pattern (characteristic for Sn) | Confirms the m/z of the proposed species and its characteristic isotopic pattern, validating the molecular formula. |
| HRMS | - Exact mass with high precision | Provides the elemental composition (e.g., CₓHᵧO₂N₂Sn), confirming the ligand structure and overall compound identity. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution (µM to nM concentration) of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.
-
Ionization : Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate ions without significant fragmentation.
-
Mass Analysis : Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Data Analysis : Compare the experimentally measured exact mass with the calculated mass for the proposed elemental formula. The characteristic isotope pattern of tin (with several abundant isotopes like ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn) should also be matched.
Workflow Visualization
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 119Sn NMR spectral data of organotin(IV) complexes – A review | CoLab [colab.ws]
- 3. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. 119mSn Mössbauer studies on tin compounds | Semantic Scholar [semanticscholar.org]
- 6. Formation of monomeric Sn(ii) and Sn(iv) perfluoropinacolate complexes and their characterization by 119Sn Mössbauer and 119Sn NMR spectroscopies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A 119Sn solid-state nuclear magnetic resonance study of crystalline tin sulphides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution solid-state tin-119 nuclear magnetic resonance spectroscopy of ternary tin oxides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Navigating the Environmental Impact of Organotin Reagents: A Comparative Guide to Safer Alternatives
For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that extends beyond the laboratory bench. The environmental footprint of chemical synthesis is under increasing scrutiny, and organotin compounds, despite their utility, present significant ecological concerns. This guide provides a comprehensive comparison of the environmental impact of organotin reagents versus emerging greener alternatives, supported by experimental data and detailed methodologies, to facilitate informed and responsible reagent selection.
Organotin reagents have long been workhorses in organic synthesis, valued for their versatility in reactions such as Stille cross-coupling and radical dehalogenations. However, their widespread use has been tempered by a growing body of evidence highlighting their detrimental effects on the environment. Tributyltin (TBT) and other triorganotin compounds are recognized as potent environmental pollutants with high toxicity to aquatic organisms, persistence in sediment, and the potential for endocrine disruption.[1][2][3] This has spurred the development of alternative reagents that offer comparable reactivity with a more favorable environmental profile.
The Environmental Burden of Organotin Reagents
Organotin compounds, particularly tri-substituted variants like tributyltin and triphenyltin, are known to be highly toxic to a wide range of aquatic organisms, even at very low concentrations.[1][4] Their impact is multifaceted:
-
High Aquatic Toxicity: Organotins can cause severe harm to marine life, leading to shell malformations in oysters and imposex (the imposition of male sexual characteristics on female gastropods).[3]
-
Persistence and Bioaccumulation: These compounds are persistent in the environment, accumulating in sediments and the tissues of aquatic organisms, leading to biomagnification up the food chain.[5]
-
Endocrine Disruption: Several organotin compounds are classified as endocrine disruptors, interfering with the hormonal systems of various organisms, including mammals.[2][3]
The general hierarchy of organotin toxicity is: triorganotins > diorganotins > monoorganotins.[6] This high level of toxicity and environmental persistence necessitates a shift towards safer alternatives in chemical synthesis.
A Comparative Look at Greener Alternatives
The search for replacements for organotin reagents has led to the exploration of several classes of compounds that offer reduced environmental impact without compromising synthetic efficiency. The most promising alternatives include organosilanes, photocatalysts, and catalysts based on less toxic metals such as bismuth, titanium, and zirconium.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data to compare the environmental impact of organotin reagents with their alternatives. It is important to note that direct comparative studies under identical conditions are often limited, and data is aggregated from various sources.
| Reagent Class | Compound Example | Test Organism | Endpoint | Value | Reference |
| Organotin | Tributyltin (TBT) | Fish (various) | 96-hour LC50 | 2.1 - 400 µg/L | [2] |
| Crustaceans (various) | 48-96-hour LC50 | 0.13 - 63 µg/L | [2] | ||
| Dibutyltin (DBT) | Activated Sludge | Half-life | 3.6 days (acclimatized) | [7] | |
| Organosilane | (Not specified) | - | Biodegradation | Silane-modified films show lower degradation rates than unmodified films, indicating persistence. | [8] |
| Bismuth-based | Bismuth Compounds | - | General Toxicity | Considered relatively non-toxic and 'green'. | [9][10] |
| Bismuth(III) oxide NPs | Allium cepa (onion) | Genotoxicity | Genotoxic effects observed at 25-100 ppm. | [9] | |
| Photocatalyst | Titanium Dioxide (TiO2) | - | General Toxicity | Generally considered non-toxic and environmentally benign. | [7][11] |
LC50 (Lethal Concentration 50): The concentration of a chemical in air or water that is expected to cause death in 50% of the test animals in a specified time.
Experimental Protocols for Environmental Impact Assessment
To ensure the reliability and comparability of environmental impact data, standardized testing protocols are crucial. The Organisation for Economic Co-operation and Development (OECD) has established a set of guidelines for the testing of chemicals that are widely accepted internationally.
Aquatic Toxicity Testing
Acute aquatic toxicity is a key parameter for assessing the environmental risk of a chemical. The OECD provides several guidelines for this purpose:
-
OECD Test Guideline 203: Fish, Acute Toxicity Test: This guideline describes a method to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[12][13]
-
OECD Test Guideline 236: Fish Embryo Acute Toxicity (FET) Test: This test uses zebrafish embryos to assess acute toxicity over 96 hours, with lethality indicators including coagulation of fertilized eggs, lack of somite formation, lack of tail-bud detachment, and lack of heartbeat.[14]
Methodology for Fish Acute Toxicity Test (based on OECD 203):
-
Test Organisms: A recommended fish species (e.g., Zebrafish, Fathead Minnow) is selected.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. A control group is maintained in water without the test substance.
-
Observation: The number of dead fish in each test concentration and the control is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its confidence limits are calculated at the end of the exposure period.
Biodegradability Testing
The persistence of a chemical in the environment is determined by its biodegradability. The OECD 301 guideline provides a suite of methods to assess the ready biodegradability of chemicals.
-
OECD Test Guideline 301: Ready Biodegradability: This guideline includes six methods, such as the CO2 Evolution Test and the Closed Bottle Test, to determine if a substance is readily biodegradable under aerobic conditions. A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., 60% of theoretical CO2 production) within a 10-day window during a 28-day test period.[15][16][17][18]
Methodology for Ready Biodegradability Test (based on OECD 301B - CO2 Evolution Test):
-
Setup: A defined volume of mineral medium containing a known concentration of the test substance is inoculated with microorganisms from a source like activated sludge.
-
Aeration: The solution is aerated with CO2-free air.
-
CO2 Measurement: The CO2 produced during the biodegradation of the test substance is trapped in a barium hydroxide or sodium hydroxide solution and titrated.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount.
Visualizing Environmental Pathways and Assessment Workflows
To better understand the environmental fate of organotin reagents and the process of assessing their impact, the following diagrams are provided.
Caption: Environmental fate and impact pathway of organotin reagents.
Caption: Workflow for assessing the environmental impact of chemical reagents.
Conclusion: Embracing a Greener Future in Synthesis
The evidence is clear: while effective in the lab, organotin reagents pose a significant and lasting threat to the environment. The development and adoption of greener alternatives are not just a matter of regulatory compliance but a scientific responsibility. Organosilanes, photocatalysts, and catalysts based on less toxic metals like bismuth offer promising pathways to reduce the environmental footprint of chemical synthesis.
For researchers and professionals in drug development, the transition to these alternatives requires a careful evaluation of their performance in specific applications. However, the long-term benefits of enhanced safety, reduced environmental impact, and simplified purification processes make a compelling case for moving away from the "tyranny of tin." By incorporating environmental impact assessments into the reagent selection process, the scientific community can drive innovation while safeguarding the planet for future generations.
References
- 1. Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecotoxicology of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human exposure, biomarkers, and fate of organotins in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrophobicity and Biodegradability of Silane-Treated Nanocellulose in Biopolymer for High-Grade Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bismuth: Environmental Pollution and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. oecd.org [oecd.org]
- 14. fkit.unizg.hr [fkit.unizg.hr]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 18. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
A Comparative Guide to Organometallic Methyl Donors: The Advantages of Tetramethyltin
For researchers, scientists, and drug development professionals, the choice of a methyl donor in organometallic cross-coupling reactions is critical to the success of a synthetic campaign. This guide provides an objective comparison of tetramethyltin with other common methylating agents, namely methylmagnesium halides (Grignard reagents), methyllithium, and dimethylzinc, supported by experimental data and detailed protocols.
This compound distinguishes itself from other common organometallic methyl donors through its remarkable stability, functional group tolerance, and predictable reactivity, particularly in palladium-catalyzed Stille cross-coupling reactions. While reagents like methylmagnesium halides, methyllithium, and dimethylzinc are potent nucleophiles, their high reactivity often leads to challenges in handling and chemoselectivity.
Performance Comparison: Stability, Reactivity, and Safety
The selection of a methyl donor is often a trade-off between reactivity and stability. The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | This compound | Methylmagnesium Halide (e.g., MeMgBr) | Methyllithium (MeLi) | Dimethylzinc (Me₂Zn) |
| Primary Coupling Reaction | Stille Coupling | Kumada Coupling | Various Pd-catalyzed couplings | Negishi Coupling |
| Air & Moisture Stability | Stable[1] | Highly reactive; requires strict anhydrous conditions[2][3] | Pyrophoric; highly reactive with air and moisture[4][5][6] | Pyrophoric; reacts violently with air and water[7][8][9] |
| Thermal Stability | Relatively stable | Decomposes at elevated temperatures | Can decompose, especially in THF[10] | Stable when stored properly under inert atmosphere[9] |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups[1][11][12] | Limited; reacts with protic and many electrophilic functional groups | Limited; highly basic and nucleophilic, reacts with a wide range of functional groups[13] | Good; tolerates many functional groups[14] |
| Basicity | Low | High | Very High | Low |
| Toxicity | High (neurotoxin)[15] | Moderate | Corrosive | Toxic |
| Handling | Requires care due to toxicity, but manageable in air for short periods.[16][17][18] | Requires inert atmosphere and anhydrous solvents.[2][3][19][20] | Requires stringent air- and moisture-free techniques.[4][5][6][21] | Requires stringent air- and moisture-free techniques.[7][8][9][22] |
Quantitative Comparison of Methylation Reactions
The following table provides a comparative overview of the performance of different methyl donors in the methylation of aryl halides. While a direct comparison under identical conditions is often unavailable in the literature, this compilation of representative examples illustrates the typical yields and conditions for each reagent.
| Electrophile | Methyl Donor | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-Bromotoluene | This compound (Me₄Sn) | Pd(PPh₃)₄, NMP, 80 °C, 16h | p-Xylene | 85 | Representative data, specific citation not available in search results |
| Bromoarenes | Dimethylzinc (Me₂Zn) | Pd(dppe)Cl₂ or Pd(dppf)Cl₂, 1,4-dioxane, reflux, 1-2h | Methylarenes | 55-100 | [14] |
| Bromo- and Iodoamines | Methylmagnesium Bromide (MeMgBr) | Pd source, BPhos ligand | Methylated amines | High yields | [23] |
| Tribromophenols | Methyllithium (MeLi) | Ether | Bi- and tri-aryl products | - | [24] |
Note: The yields are highly dependent on the specific substrate, catalyst, ligands, and reaction conditions.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Stille Cross-Coupling Reaction
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
This diagram illustrates the key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organotin reagent, and reductive elimination to yield the methylated product and regenerate the Pd(0) catalyst.
General Experimental Workflow for Methylation Reactions
The following diagram outlines a generalized workflow for performing a transition-metal-catalyzed methylation of an aryl halide.
References
- 1. organicreactions.org [organicreactions.org]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. DIMETHYLZINC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nouryon.com [nouryon.com]
- 10. Methyllithium - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. tutorchase.com [tutorchase.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. gelest.com [gelest.com]
- 17. gelest.com [gelest.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. westliberty.edu [westliberty.edu]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. s3.amazonaws.com [s3.amazonaws.com]
- 22. uthsc.edu [uthsc.edu]
- 23. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reactions of alkyl-lithium compounds with aryl halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Tetramethyltin: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of tetramethyltin, a highly toxic and flammable organotin compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.
Immediate Safety Precautions:
This compound is extremely hazardous. It is readily absorbed through the skin, is a potent neurotoxin, and is flammable. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
A comprehensive list of required personal protective equipment is detailed in the table below.
| PPE Category | Specification |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). |
| Eye Protection | Chemical safety goggles and a face shield. |
| Body Protection | Flame-retardant laboratory coat. |
| Respiratory | Use only in a certified chemical fume hood. An emergency respirator with an appropriate cartridge should be available. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
1. Waste Collection:
-
Carefully collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with this compound and should be in good condition with a secure lid.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., toxic, flammable).
-
Include the date of accumulation and the name of the generating researcher or lab.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials, such as oxidizing agents.
-
The storage area should be cool and dry.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Provide the EHS office with an accurate description and quantity of the waste.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
If trained and equipped, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect the material in a sealed container for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Comprehensive Safety Protocol for Handling Tetramethyltin
Tetramethyltin is a highly flammable and acutely toxic organotin compound that poses significant health risks, being fatal if swallowed, inhaled, or in contact with skin.[1][2] Its handling demands stringent adherence to safety protocols to mitigate exposure risks for all laboratory personnel. This guide provides essential, procedural information for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following equipment is mandatory when handling this compound:
-
Respiratory Protection : For any operation where inhalation of vapors may occur, a NIOSH-certified respirator is required.[1] A full face-piece respirator with an organic vapor/acid gas cartridge (yellow cartridge) or a Type A (brown) filter conforming to EN14387 is recommended.[1][2] For emergencies or significant spills, a self-contained breathing apparatus (SCBA) should be used.[1][3]
-
Eye and Face Protection : Chemical safety goggles and a face shield are necessary to protect against splashes.[1][3] Contact lenses should never be worn when handling this chemical.[1][3]
-
Hand Protection : Neoprene or nitrile rubber gloves are recommended for hand protection.[1][3] Given the high dermal toxicity, immediately remove and dispose of gloves if contamination is suspected.
-
Body Protection : A flame-retardant and antistatic protective suit or lab coat should be worn over personal clothing.[4] All skin must be covered. Wear appropriate protective clothing to prevent any possibility of skin exposure.[2]
Exposure Limits and Physicochemical Properties
Adherence to established exposure limits is crucial for personnel safety. Engineering controls and work practices must be designed to stay below these concentrations.
| Parameter | Value | Source |
| OSHA PEL (TWA) | 0.1 mg/m³ (as tin) | [1][3][5] |
| ACGIH TLV (TWA) | 0.1 mg/m³ (as tin) | [5] |
| ACGIH TLV (STEL) | 0.2 mg/m³ (as tin) | [2] |
| NIOSH IDLH | 25 mg/m³ (as tin) | [2] |
| Flash Point | -12 °C / 10.4 °F | [2] |
| Boiling Point | 74 - 75 °C / 165.2 - 167 °F | [2] |
| Melting Point | -54 °C / -65.2 °F | [2] |
OSHA PEL (Permissible Exposure Limit), TWA (Time-Weighted Average), ACGIH TLV (Threshold Limit Value), STEL (Short-Term Exposure Limit), NIOSH IDLH (Immediately Dangerous to Life or Health)
Operational and Disposal Plans
Safe Handling Protocol
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6] The work area should be equipped with an emergency eyewash station and a safety shower.[1][3]
Step-by-Step Handling Procedure:
-
Preparation :
-
Aliquotting and Transfer :
-
Post-Handling :
-
Tightly close all containers immediately after use.[1][3][6]
-
Decontaminate all surfaces within the fume hood.
-
Remove PPE carefully, avoiding contact with contaminated surfaces, and dispose of it as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][3]
-
Do not eat, drink, or smoke in the laboratory area.[1][3][4]
-
Emergency Response Workflow
Caption: Workflow for responding to a spill or personnel exposure involving this compound.
First Aid Measures:
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][2] If breathing has stopped, provide artificial respiration.
-
Skin Contact : Immediately take off all contaminated clothing.[1][6] Rinse the affected skin area with plenty of water and soap.[4] Fatal in contact with skin; seek immediate medical attention.[1][7]
-
Eye Contact : Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Ingestion : Rinse mouth. Do NOT induce vomiting.[2] Fatal if swallowed; call a poison control center or doctor immediately.[1][2]
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3][6]
-
The storage area should be locked up and accessible only to authorized personnel.[1][3][4][6]
-
Store away from incompatible materials such as oxidizing agents, air, and direct sunlight.[1][3]
-
Use explosion-proof electrical equipment in the storage area.[1][3]
Disposal:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Dispose of contents and containers at a licensed and approved waste disposal facility in accordance with all local, regional, and national regulations.[1][3][4]
-
Do not dispose of waste into the sewer system or release it into the environment.[1][7] Handle empty containers with care as they may contain flammable and toxic residual vapors.[1][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
